Product packaging for (2R)-2-Tert-butyloxirane-2-carboxamide(Cat. No.:CAS No. 154078-97-4)

(2R)-2-Tert-butyloxirane-2-carboxamide

Cat. No.: B121690
CAS No.: 154078-97-4
M. Wt: 143.18 g/mol
InChI Key: GCLTZQOYEURTKI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R)-2-Tert-butyloxirane-2-carboxamide is a chiral epoxide derivative of significant interest in organic and medicinal chemistry as a versatile synthetic intermediate. Its molecular formula is C8H15NO2. This compound features a reactive three-membered oxirane ring and a carboxamide group, both attached to a stereogenic carbon center with (R)-configuration. The presence of the tert-butyl group introduces significant steric hindrance, which can profoundly influence the compound's reactivity and the regioselectivity of ring-opening reactions, a common pathway for functionalizing such epoxides . Research Applications and Value: Chiral epoxides like this compound are highly valued as building blocks for the asymmetric synthesis of more complex molecules . The ring strain of the epoxide makes it susceptible to nucleophilic attack, allowing researchers to create new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds with high stereocontrol. The carboxamide functionality adds a key point for further chemical modification or for participating in hydrogen bonding, which can be crucial in molecular recognition. While specific biological data for this compound is not widely reported, analogous chiral epoxides and azetidines are explored in pharmaceutical research for creating conformationally constrained analogs of bioactive molecules, such as inhibitors of targets like the GABA transporter . This makes it a candidate for developing novel pharmacologically active compounds. Handling and Storage: This chemical should be stored sealed in a dry environment at cool temperatures (e.g., 2-8°C) to maintain stability and purity . As with all compounds of this nature, proper safety precautions should be taken during handling. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B121690 (2R)-2-Tert-butyloxirane-2-carboxamide CAS No. 154078-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154078-97-4

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2R)-2-tert-butyloxirane-2-carboxamide

InChI

InChI=1S/C7H13NO2/c1-6(2,3)7(4-10-7)5(8)9/h4H2,1-3H3,(H2,8,9)/t7-/m1/s1

InChI Key

GCLTZQOYEURTKI-SSDOTTSWSA-N

SMILES

CC(C)(C)C1(CO1)C(=O)N

Isomeric SMILES

CC(C)(C)[C@@]1(CO1)C(=O)N

Canonical SMILES

CC(C)(C)C1(CO1)C(=O)N

Synonyms

Oxiranecarboxamide, 2-(1,1-dimethylethyl)-, (R)- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on (2R)-2-Tert-butyloxirane-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R)-2-Tert-butyloxirane-2-carboxamide is a chiral organic molecule featuring a strained three-membered oxirane ring substituted with a bulky tert-butyl group and a carboxamide functionality. The presence of the reactive epoxide ring, the stereocenter at the C2 position, and the hydrogen-bonding capabilities of the carboxamide group make this compound a potentially valuable building block in medicinal chemistry and asymmetric synthesis. The oxirane moiety is a key pharmacophore in various biologically active molecules, known to act as an alkylating agent.[1] Compounds with an oxirane-2-carboxamide fragment have shown promise as antifungal agents, cysteine peptidase inhibitors, and bactericides.[2]

Chemical Properties

While experimental data for this compound is unavailable, its properties can be estimated based on the known properties of 2-tert-butyloxirane.[3] The addition of a carboxamide group is expected to increase the molecular weight, polarity, and melting/boiling points, and alter its solubility profile.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₇H₁₃NO₂Chemical structure
Molecular Weight 143.19 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for similar small organic molecules
Melting Point 80-120 °CHigher than 2-tert-butyloxirane due to H-bonding of the amide
Boiling Point > 200 °C (with decomposition)Significantly higher than 2-tert-butyloxirane due to polarity and H-bonding
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents.Based on the polar carboxamide and nonpolar tert-butyl group
Chirality (2R) enantiomerAs specified

Proposed Synthesis Protocol

A plausible synthetic route to this compound is via the asymmetric epoxidation of an α,β-unsaturated amide precursor, such as (E)-4,4-dimethyl-2-pentenamide. This approach allows for the introduction of the desired stereochemistry at the oxirane ring.

Experimental Protocol: Asymmetric Epoxidation

  • Preparation of the Precursor: (E)-4,4-dimethyl-2-pentenoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with ammonia or an ammonia equivalent yields (E)-4,4-dimethyl-2-pentenamide.

  • Asymmetric Epoxidation:

    • To a solution of (E)-4,4-dimethyl-2-pentenamide in a suitable solvent (e.g., dichloromethane) at 0 °C, add a chiral epoxidation catalyst (e.g., a Jacobsen or Shi catalyst).

    • Slowly add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, while maintaining the temperature.[2]

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess oxidant.

    • Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound. The enantiomeric excess can be determined by chiral HPLC.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Epoxidation cluster_2 Purification start (E)-4,4-dimethyl-2-pentenoic acid step1 Reaction with Thionyl Chloride start->step1 step2 Amidation with Ammonia step1->step2 precursor (E)-4,4-dimethyl-2-pentenamide step2->precursor epoxidation Asymmetric Epoxidation with Chiral Catalyst and Oxidant precursor->epoxidation Dissolve in DCM crude_product Crude this compound epoxidation->crude_product workup Aqueous Work-up crude_product->workup purification Column Chromatography workup->purification final_product Pure this compound purification->final_product G cluster_pathway Potential Biological Interaction compound (2R)-2-Tert-butyloxirane -2-carboxamide nucleophilic_residue Nucleophilic Residue (e.g., Cys-SH) compound->nucleophilic_residue Alkylation Target enzyme Enzyme (e.g., Cysteine Protease) enzyme->nucleophilic_residue covalent_adduct Covalent Enzyme-Inhibitor Adduct nucleophilic_residue->covalent_adduct Nucleophilic Attack on Oxirane inhibition Enzyme Inhibition covalent_adduct->inhibition

References

(2R)-2-Tert-butyloxirane-2-carboxamide structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure Elucidation of (2R)-2-Tert-butyloxirane-2-carboxamide

Introduction

This compound is a chiral organic compound featuring a sterically hindered tert-butyl group and a carboxamide functional group attached to a strained oxirane ring. The presence of these functionalities in a chiral framework makes it a molecule of interest for potential applications in medicinal chemistry and materials science. This guide provides a detailed approach to its synthesis and structure elucidation, including predicted analytical data and detailed experimental protocols.

Molecular Structure

The structure of this compound consists of a three-membered oxirane ring with a tert-butyl group and a carboxamide group attached to the same carbon atom (C2). The "(2R)" designation indicates the stereochemistry at this chiral center.

Caption: Molecular structure of this compound.

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the enantioselective epoxidation of a suitable precursor. A robust method for the synthesis of 2,2-disubstituted terminal epoxides is the Corey-Chaykovsky reaction.[1] The workflow would start from the commercially available 3,3-dimethyl-2-butanone.

G start 3,3-Dimethyl-2-butanone step1 α-Bromination start->step1 intermediate1 1-Bromo-3,3-dimethyl-2-butanone step1->intermediate1 step2 Asymmetric Reduction (e.g., CBS reduction) intermediate1->step2 intermediate2 (R)-1-Bromo-3,3-dimethyl-2-butanol step2->intermediate2 step3 Protection of Alcohol (e.g., as a silyl ether) intermediate2->step3 intermediate3 Protected (R)-1-Bromo-3,3-dimethyl-2-butanol step3->intermediate3 step4 Amidation with Ammonia intermediate3->step4 intermediate4 Protected (R)-2-hydroxy-3,3-dimethylbutanamide step4->intermediate4 step5 Deprotection intermediate4->step5 intermediate5 (R)-2-hydroxy-3,3-dimethylbutanamide step5->intermediate5 step6 Corey-Chaykovsky Epoxidation intermediate5->step6 final_product This compound step6->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of (R)-2-hydroxy-3,3-dimethylbutanamide
  • α-Bromination of 3,3-dimethyl-2-butanone: To a solution of 3,3-dimethyl-2-butanone in methanol, add bromine dropwise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate and extract the product with diethyl ether.

  • Asymmetric Reduction: The resulting 1-bromo-3,3-dimethyl-2-butanone is then subjected to an asymmetric reduction using a chiral catalyst, such as the Corey-Itsuno reduction with a CBS catalyst and borane, to yield (R)-1-bromo-3,3-dimethyl-2-butanol with high enantioselectivity.

  • Protection: The hydroxyl group of the bromohydrin is protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent side reactions in the subsequent amidation step.

  • Amidation: The protected bromohydrin is treated with a solution of ammonia in a suitable solvent under pressure to displace the bromide and form the corresponding protected amino alcohol.

  • Hydrolysis and Amide Formation: The resulting amino group is then converted to a carboxamide. This can be achieved through a multi-step process involving oxidation to the carboxylic acid followed by amidation, or potentially a more direct route. A plausible alternative is the direct conversion of an α-hydroxy ester to an α-hydroxy amide.

  • Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., using TBAF for a TBDMS group) to yield (R)-2-hydroxy-3,3-dimethylbutanamide.

Synthesis of this compound
  • Preparation of the Ylide: Trimethylsulfoxonium iodide is deprotonated with a strong base like sodium hydride in DMSO to generate the sulfur ylide (dimethylsulfoxonium methylide).

  • Epoxidation: The (R)-2-hydroxy-3,3-dimethylbutanamide is first oxidized to the corresponding α-ketoamide. This α-ketoamide is then treated with the pre-formed sulfur ylide. The ylide attacks the carbonyl carbon, leading to the formation of the oxirane ring.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on analogous compounds.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2br s1H-CONH₂ (one proton)
~ 6.8br s1H-CONH₂ (one proton)
~ 2.9d1HOxirane CH₂
~ 2.7d1HOxirane CH₂
~ 1.1s9H-C(CH₃)₃
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 172C=O (Amide)
~ 65C-O (quaternary oxirane carbon)
~ 52CH₂-O (oxirane methylene)
~ 35-C (CH₃)₃
~ 26-C(C H₃)₃
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3350, 3180Strong, broadN-H stretch (primary amide)[2][3]
~ 2960StrongC-H stretch (tert-butyl)
~ 1650StrongC=O stretch (Amide I)[2][4]
~ 1620MediumN-H bend (Amide II)[2][5]
~ 1250MediumC-O stretch (oxirane)
~ 850MediumOxirane ring deformation
Predicted Mass Spectrometry Data
m/zInterpretation
143[M]⁺ (Molecular Ion)
126[M - NH₃]⁺
99[M - CONH₂]⁺
86[M - C(CH₃)₃]⁺ or cleavage of the oxirane ring
57[C(CH₃)₃]⁺

Structure Elucidation Workflow

The confirmation of the structure of a newly synthesized compound like this compound follows a logical progression of analytical techniques.

G cluster_data Data Interpretation synthesis Synthesis and Purification ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) synthesis->nmr chiral_analysis Chiral HPLC or Polarimetry synthesis->chiral_analysis ms_data Molecular Weight and Fragmentation Pattern ms->ms_data ir_data Presence of Functional Groups (Amide, Oxirane) ir->ir_data nmr_data Connectivity and Stereochemistry nmr->nmr_data chiral_data Enantiomeric Purity chiral_analysis->chiral_data structure_confirmation Structure Confirmation ms_data->structure_confirmation ir_data->structure_confirmation nmr_data->structure_confirmation chiral_data->structure_confirmation

Caption: Logical workflow for the structure elucidation of the target molecule.

Potential Biological Activity

While no specific biological activity has been reported for this compound, the oxirane ring is a known pharmacophore present in various bioactive molecules. Epoxides are known to be reactive electrophiles and can interact with biological nucleophiles. The specific stereochemistry and the presence of the tert-butyl and carboxamide groups would modulate this reactivity and determine its potential biological targets. Oxirane-containing compounds have shown a wide range of activities, including anti-inflammatory, antineoplastic, and antiproliferative effects.[2] Further research would be needed to determine the specific biological profile of this compound.

References

A Technical Guide to the Synthesis and Application of Chiral tert-Butyloxiranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral tert-butyloxiranes, specifically (R)- and (S)-2-tert-butyloxirane, are valuable chiral building blocks in organic synthesis. Their sterically demanding tert-butyl group often directs stereoselective reactions, making them crucial intermediates in the synthesis of complex molecules, particularly pharmaceuticals. This technical guide provides an in-depth review of the primary synthetic routes to these epoxides, detailed experimental protocols, and their application in the development of antiviral drugs.

Synthetic Strategies for Chiral tert-Butyloxiranes

The asymmetric synthesis of tert-butyloxiranes is predominantly achieved through two highly effective methods: the Hydrolytic Kinetic Resolution (HKR) of racemic terminal epoxides and the enantioselective epoxidation of the corresponding alkene, 3,3-dimethyl-1-butene.

Hydrolytic Kinetic Resolution (HKR) with (salen)Co(III) Catalysts

The Hydrolytic Kinetic Resolution (HKR) is a powerful method for resolving racemic terminal epoxides, affording both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity[1][2]. The reaction is catalyzed by chiral (salen)Co(III) complexes, with the Jacobsen catalyst being a prominent example[3][4].

The HKR of racemic 2-tert-butyloxirane (3,3-dimethyl-1,2-epoxybutane) proceeds with exceptional selectivity, often yielding the unreacted epoxide with >99% enantiomeric excess (ee)[1][2]. The reaction utilizes water as a readily available and environmentally benign reagent. The catalyst loadings are typically low, ranging from 0.2 to 2.0 mol %, and the catalyst can often be recycled[1][2].

Table 1: Hydrolytic Kinetic Resolution of Various Terminal Epoxides using (R,R)-(salen)Co(III)OAc

Epoxide SubstrateCatalyst Loading (mol %)Time (h)Yield of Epoxide (%)ee of Epoxide (%)
Propylene oxide0.21044>99
1,2-Epoxyhexane0.21245>99
Styrene oxide0.21443>99
tert-Butyloxirane 0.8 16 42 >99
Epichlorohydrin0.51843>99

Data compiled from literature reports. Conditions may vary.

The mechanism of the HKR is understood to involve a cooperative bimetallic pathway where one molecule of the (salen)Co(III) complex acts as a Lewis acid to activate the epoxide, while a second molecule delivers a hydroxide nucleophile[5]. This dual activation model accounts for the high selectivity and broad substrate scope of the reaction.

Enantioselective Epoxidation of 3,3-Dimethyl-1-butene

An alternative and atom-economical approach to chiral tert-butyloxiranes is the direct enantioselective epoxidation of the prochiral alkene, 3,3-dimethyl-1-butene. The Jacobsen-Katsuki epoxidation is a highly effective method for this transformation[6][7].

This reaction typically employs a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach)[7]. The choice of the chiral ligand on the salen catalyst dictates the stereochemistry of the resulting epoxide. For unfunctionalized cis-olefins, this method can achieve excellent enantioselectivities, often exceeding 90% ee[7].

Table 2: Jacobsen-Katsuki Epoxidation of Unfunctionalized Alkenes

Alkene SubstrateCatalystOxidantYield (%)ee (%)
(Z)-1-Phenylpropene(R,R)-Mn(salen)Clm-CPBA8492
Indene(R,R)-Mn(salen)ClNaOCl7887
1,2-Dihydronaphthalene(R,R)-Mn(salen)ClNaOCl6598
3,3-Dimethyl-1-butene (R,R)-Mn(salen)Cl NaOCl 75 85

Data represents typical values from literature and may vary based on specific reaction conditions.

The proposed mechanism for the Jacobsen-Katsuki epoxidation involves the formation of a high-valent manganese(V)-oxo intermediate[7]. This species then transfers its oxygen atom to the alkene in a stereocontrolled manner, dictated by the chiral environment of the salen ligand. The catalyst is then regenerated in the presence of the terminal oxidant, completing the catalytic cycle.

Experimental Protocols

General Protocol for Hydrolytic Kinetic Resolution (HKR) of (±)-tert-Butyloxirane

This protocol is adapted from the work of Jacobsen and co-workers[1].

Materials:

  • (±)-tert-Butyloxirane (1.0 equiv)

  • (R,R)-(salen)Co(II) (0.008 equiv)

  • Glacial Acetic Acid (0.016 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized (0.55 equiv)

Procedure:

  • Catalyst Activation: In a clean, dry flask, dissolve the (R,R)-(salen)Co(II) catalyst in THF. Add glacial acetic acid and stir the solution in the presence of air for 1 hour until the color changes from orange to a deep brown, indicating the formation of the active Co(III) species.

  • Reaction Setup: To the activated catalyst solution, add the racemic tert-butyloxirane.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add the deionized water dropwise over a period of 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16-24 hours. Monitor the reaction progress by chiral GC or TLC.

  • Work-up: Once the desired conversion is reached (typically around 50-55%), quench the reaction by adding a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of enantioenriched epoxide and diol can be separated by flash column chromatography on silica gel.

General Protocol for Jacobsen-Katsuki Epoxidation of 3,3-Dimethyl-1-butene

This protocol is a general procedure based on established methods[8][9].

Materials:

  • 3,3-Dimethyl-1-butene (1.0 equiv)

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl] (0.05 equiv)

  • 4-Phenylpyridine N-oxide (0.25 equiv, optional additive)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Buffered sodium hypochlorite solution (commercial bleach buffered to pH ~11 with Na₂HPO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethyl-1-butene and the (R,R)-Mn(salen)Cl catalyst in dichloromethane. If using, add the 4-phenylpyridine N-oxide.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add the buffered bleach solution dropwise with vigorous stirring. The reaction is biphasic.

  • Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring the consumption of the starting alkene by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium chloride solution.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude epoxide can be purified by flash chromatography on silica gel.

Visualization of Reaction Mechanisms and Workflows

Catalytic Cycle of Hydrolytic Kinetic Resolution (HKR)

HKR_Catalytic_Cycle Co_II (R,R)-(salen)Co(II) Co_III (R,R)-(salen)Co(III)OAc Co_II->Co_III O₂, AcOH Lewis_Acid_Activation Lewis Acid Activation [(salen)Co(III)]+ Co_III->Lewis_Acid_Activation Forms Lewis Acidic Species Nucleophilic_Attack Nucleophilic Attack [(salen)Co(III)-OH] Co_III->Nucleophilic_Attack Forms Nucleophilic Species with H₂O Racemic_Epoxide Racemic (R,S)-Epoxide Transition_State Bimetallic Transition State Racemic_Epoxide->Transition_State Lewis_Acid_Activation->Transition_State Activates (S)-Epoxide Nucleophilic_Attack->Transition_State Delivers OH⁻ S_Diol (S)-Diol Transition_State->S_Diol Ring Opening R_Epoxide Enantioenriched (R)-Epoxide Transition_State->R_Epoxide (R)-Epoxide Unreacted

Caption: Catalytic cycle for the hydrolytic kinetic resolution of a racemic epoxide.

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

Jacobsen_Epoxidation_Cycle Mn_III (salen)Mn(III)Cl Mn_V_O Active Oxidant [(salen)Mn(V)=O] Mn_III->Mn_V_O NaOCl (Oxidant) Epoxide_Complex [Alkene-Mn(V)=O] Complex Mn_V_O->Epoxide_Complex Alkene Coordination Alkene 3,3-Dimethyl-1-butene Alkene->Epoxide_Complex Epoxide_Complex->Mn_III Catalyst Regeneration Epoxide Chiral tert-Butyloxirane Epoxide_Complex->Epoxide Oxygen Transfer

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Applications in Drug Development

Chiral epoxides are pivotal intermediates in the synthesis of numerous pharmaceuticals. The enantiopure forms of tert-butyloxirane and related structures are particularly valuable in the development of antiretroviral drugs.

Synthesis of Indinavir (Crixivan®)

Indinavir, an HIV protease inhibitor, was a key component of highly active antiretroviral therapy (HAART). A crucial step in its synthesis involves a chiral epoxide intermediate. While the original synthesis of Indinavir utilized a different chiral epoxide, the principles of asymmetric epoxidation, such as the Jacobsen-Katsuki reaction, are central to accessing such key intermediates[10][11]. The synthesis of a key aminoindanol intermediate for Indinavir can be achieved through the enantioselective epoxidation of indene, followed by a Ritter reaction[11][12]. This highlights the industrial importance of enantioselective epoxidation in producing complex chiral molecules.

Synthesis of Darunavir (Prezista®)

Darunavir is another critical HIV-1 protease inhibitor. Its synthesis often involves the use of a chiral epoxide as a key starting material[13][14]. Specifically, a Boc-protected chiral amino epoxide is a common precursor[13]. This epoxide undergoes a ring-opening reaction with an appropriate amine to install one of the stereocenters of the final drug molecule. The availability of highly enantiopure epoxides through methods like HKR or asymmetric epoxidation is therefore crucial for the efficient and stereocontrolled synthesis of Darunavir and its analogues.

Darunavir_Synthesis_Workflow Chiral_Epoxide Boc-protected Chiral Amino Epoxide Ring_Opening Epoxide Ring Opening Chiral_Epoxide->Ring_Opening Amine Isobutylamine Amine->Ring_Opening Amino_Alcohol Chiral Amino Alcohol Intermediate Ring_Opening->Amino_Alcohol Sulfonylation Sulfonylation Amino_Alcohol->Sulfonylation p-nitrobenzenesulfonyl chloride Protected_Darunavir Protected Darunavir Analog Sulfonylation->Protected_Darunavir Deprotection Deprotection Protected_Darunavir->Deprotection Darunavir Darunavir Deprotection->Darunavir

Caption: Simplified synthetic workflow for Darunavir utilizing a chiral epoxide intermediate.

Conclusion

Chiral tert-butyloxiranes are indispensable building blocks for the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. The Hydrolytic Kinetic Resolution and the Jacobsen-Katsuki epoxidation stand out as robust and highly efficient methods for their preparation, providing access to these valuable intermediates with high enantiopurity. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate their application in research and development, ultimately contributing to the discovery and production of novel therapeutics.

References

An In-depth Technical Guide on the Physical Properties of Substituted Oxirane-2-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of substituted oxirane-2-carboxamides, a class of compounds of significant interest in medicinal chemistry and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates key concepts through diagrams to facilitate a deeper understanding of these molecules.

Introduction

Substituted oxirane-2-carboxamides, also known as glycidamides, are a versatile class of organic compounds characterized by a strained three-membered epoxide ring directly attached to a carboxamide functional group. This unique structural arrangement imparts a distinct reactivity profile, making them valuable intermediates in organic synthesis and key pharmacophores in various biologically active molecules. Their applications in drug discovery are notable, with derivatives showing potential as enzyme inhibitors and antidiabetic agents. A thorough understanding of their physical properties is paramount for optimizing their synthesis, formulation, and biological activity.

Core Physical Properties

The physical properties of substituted oxirane-2-carboxamides are significantly influenced by the nature and position of the substituents on both the oxirane ring and the amide nitrogen. These properties, including melting point, boiling point, solubility, pKa, and the partition coefficient (logP), are critical determinants of a compound's behavior in biological systems.

Quantitative Data Summary
Compound NameSubstituentsMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)logP
GlycidamideUnsubstitutedC₃H₅NO₂87.08Oil--
Methyl oxirane-2-carboxylate-C₄H₆O₃102.09---
Benzyl oxirane-2-carboxylateN-benzylC₁₀H₁₀O₃178.18--1.3
3-Phenyloxirane-2-carboxylic acid3-phenylC₉H₈O₃164.16---
(2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide3-(2-chlorophenyl), N-phenylC₁₅H₁₂ClNO₂273.71---
3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide3-(3-cyanophenyl), N-phenylC₁₆H₁₂N₂O₂264.28---
N-Benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamideComplex N-benzyl derivativeC₁₄H₁₃N₃O₃271.27218.6-220.1--

Note: The table above represents a selection of compounds for which some physical property data could be found. The lack of comprehensive, directly comparable datasets highlights a gap in the current literature. The logP value for Benzyl oxirane-2-carboxylate is a calculated value.[1]

Experimental Protocols

Accurate determination of the physical properties of substituted oxirane-2-carboxamides is essential for their characterization and development. The following sections detail standard experimental methodologies for key physical properties.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Protocol:

  • A small, dry sample of the crystalline oxirane-2-carboxamide derivative is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution.

Qualitative Protocol:

  • Add approximately 10-20 mg of the substituted oxirane-2-carboxamide to a test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes.

  • Observe if the solid dissolves completely. If not, the mixture can be gently warmed to assess temperature effects on solubility.

  • For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved compound is determined using techniques like UV-Vis spectroscopy or HPLC.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. It is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

Shake-Flask Method Protocol:

  • A solution of the substituted oxirane-2-carboxamide is prepared in either octan-1-ol or water.

  • Equal volumes of the octan-1-ol and aqueous phases are combined in a separatory funnel or vial.

  • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • The logP value is calculated as the logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

pKa Determination

The pKa value indicates the strength of an acid or a base and is crucial for understanding the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and receptor binding. Amides are generally very weak bases, with the protonation occurring on the carbonyl oxygen.[2] The N-H proton is weakly acidic.[2]

Potentiometric Titration Protocol:

  • A solution of the substituted oxirane-2-carboxamide is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like methanol to ensure solubility.

  • The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the midpoint of the buffer region of the titration curve.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the characterization of the physical properties of a newly synthesized substituted oxirane-2-carboxamide.

G Experimental Workflow for Physical Property Characterization cluster_synthesis Synthesis & Purification Synthesis Synthesis of Substituted Oxirane-2-carboxamide Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Testing Purification->Solubility LogP logP Measurement Purification->LogP pKa pKa Determination Purification->pKa

A typical workflow for physical property characterization.
Generalized Mechanism of Action: Covalent Modification

Many biologically active oxirane-containing compounds, including some substituted oxirane-2-carboxamides, exert their effects through covalent modification of biological macromolecules such as proteins (enzymes) or DNA. The strained epoxide ring is susceptible to nucleophilic attack by residues in the biological target.

G Generalized Mechanism of Action: Covalent Modification Oxirane Substituted Oxirane-2-carboxamide Adduct Covalent Adduct (Inactivated Target) Oxirane->Adduct Nucleophilic Attack Target Biological Target (e.g., Enzyme, DNA) with Nucleophilic Residue Target->Adduct Effect Biological Effect (e.g., Enzyme Inhibition, Genotoxicity) Adduct->Effect

Generalized mechanism of covalent modification by oxiranes.

Conclusion

Substituted oxirane-2-carboxamides are a promising class of compounds with significant potential in drug discovery. A comprehensive understanding of their physical properties is fundamental to their successful development. This guide has provided an overview of these properties, detailed experimental protocols for their determination, and presented illustrative diagrams. The compiled data, while not exhaustive, underscores the influence of substitution patterns on the physicochemical characteristics of these molecules. Further systematic studies to generate a comprehensive public database of these properties would be of great value to the scientific community.

References

In-Depth Technical Guide: Molecular Weight of (2R)-2-Tert-butyloxirane-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of the compound (2R)-2-Tert-butyloxirane-2-carboxamide. The calculation is based on its molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula and Structure

The chemical structure of this compound leads to the molecular formula: C₇H₁₃NO₂ .

This formula indicates that each molecule of the compound is composed of:

  • 7 Carbon (C) atoms

  • 13 Hydrogen (H) atoms

  • 1 Nitrogen (N) atom

  • 2 Oxygen (O) atoms

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights used for this calculation are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

  • Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu

  • Hydrogen (H): 13 atoms × 1.008 amu/atom = 13.104 amu[1][2][3]

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu[4][5][6]

  • Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu[7][8][9]

Total Molecular Weight = 84.077 + 13.104 + 14.007 + 31.998 = 143.186 amu

The molecular weight is typically expressed in grams per mole ( g/mol ). Therefore, the molar mass of this compound is 143.186 g/mol .

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below for clarity and easy comparison.

ElementSymbolQuantityStandard Atomic Weight (amu)[2][4][10]Total Mass (amu)
CarbonC712.011[10]84.077
HydrogenH131.008[1][2][3]13.104
NitrogenN114.007[4][5][6]14.007
OxygenO215.999[7][8][9]31.998
Total 143.186

Logical Relationship of Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

G A Identify Chemical Compound: This compound B Determine Molecular Formula: C₇H₁₃NO₂ A->B C Identify Constituent Elements: Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O) B->C D Obtain Standard Atomic Weights (amu): C: 12.011, H: 1.008 N: 14.007, O: 15.999 C->D E Calculate Total Mass for Each Element: (Atomic Weight × Number of Atoms) D->E F Sum the Masses of All Elements E->F G Result: Molecular Weight = 143.186 g/mol F->G

Molecular Weight Calculation Workflow

References

Technical Guide: Solubility of (2R)-2-Tert-butyloxirane-2-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Tert-butyloxirane-2-carboxamide is a chiral epoxide of interest in synthetic organic chemistry and drug development due to its potential as a versatile building block. The solubility of this compound in various organic solvents is a critical physical property that influences reaction kinetics, purification methods such as crystallization, and formulation development. This guide provides a framework for determining and presenting the solubility of this compound, including a standardized experimental protocol and a proposed synthetic pathway.

Solubility Data of this compound

Quantitative solubility data is essential for the effective design of chemical processes and formulations. The following table provides a standardized format for reporting the solubility of this compound in a range of common organic solvents at a specified temperature. Researchers are encouraged to populate this table with their experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Tetrahydrofuran (THF)
Acetonitrile
Toluene
Heptane
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

3.1. Materials and Equipment

  • This compound (crystalline solid, >99% purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance (accurate to ±0.1 mg)

  • Vortex mixer

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of crystalline this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Record the exact weight of the added solid.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

  • Data Calculation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).

Visualization of a Plausible Synthetic Workflow

The following diagram illustrates a potential synthetic route to this compound via the enantioselective epoxidation of an achiral precursor, N-tert-butyl acrylamide. This method is a common strategy for the synthesis of chiral epoxides.

Synthesis_Workflow Start N-tert-butyl acrylamide (Precursor) Reaction Enantioselective Epoxidation Start->Reaction Organic Solvent Reagents Chiral Catalyst + Oxidizing Agent (e.g., Jacobsen's Catalyst + m-CPBA) Reagents->Reaction Workup Reaction Quench & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound (Final Product) Purification->Product

Caption: A plausible synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals working with this compound. By following the detailed experimental protocol for solubility determination and utilizing the provided table for data presentation, a standardized and comparable dataset can be generated. The visualized synthetic workflow offers a logical approach to the preparation of this chiral epoxide. Accurate solubility data is fundamental for advancing the chemical synthesis, purification, and formulation of this and other related compounds.

An In-depth Technical Guide to the Thermodynamic Stability of 2,2-Disubstituted Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors governing the thermodynamic stability of 2,2-disubstituted epoxides. These strained heterocyclic compounds are pivotal intermediates in organic synthesis and drug development. Understanding their stability is crucial for predicting reactivity, controlling reaction outcomes, and designing efficient synthetic routes for complex pharmaceutical agents.

Fundamentals of Epoxide Stability

Epoxides, or oxiranes, are three-membered rings containing two carbon atoms and one oxygen atom. Their notable reactivity stems from significant ring strain, a combination of angle and torsional strain.[1] This inherent instability is the primary driving force for ring-opening reactions.[1] The stability of the epoxide ring is further modulated by the nature and position of its substituents.

For 2,2-disubstituted epoxides, two key factors are in constant interplay:

  • Electronic Effects: Substituents can influence the electron distribution within the epoxide ring. Alkyl groups, being electron-donating, can stabilize an adjacent positive charge. This effect is particularly significant in acid-catalyzed ring-opening mechanisms, where a partial positive charge develops on the more substituted carbon atom.[2]

  • Steric Effects: The size of the substituents at the C2 position creates steric hindrance, which can impede the approach of a nucleophile. This effect is dominant in base-catalyzed S(_N)2-type reactions, where attack occurs at the less sterically hindered carbon.[3]

dot

Caption: Key factors determining the thermodynamic stability of epoxides.

Quantitative Thermodynamic Data

The relative stability of isomeric epoxides can be quantified by comparing their gas-phase heats of formation (ΔHf). Experimental studies have shown that among butene oxide isomers, the geminally disubstituted (2,2-dimethyloxirane) and trans-disubstituted epoxides are the most stable.[1]

Reaction calorimetry is a primary technique used to determine the condensed-phase heats of formation. This is achieved by measuring the heat of reduction (ΔHred) of the epoxide to its corresponding alcohol.[1]

EpoxideProduct AlcoholΔHred (liquid, kcal/mol)ΔHf (liquid, kcal/mol)ΔHf (gas, kcal/mol)
Ethyloxirane2-Butanol-34.80 ± 0.12-37.8 ± 0.4-30.0 ± 0.4
cis-2,3-Dimethyloxirane2-Butanol-32.06 ± 0.12-40.5 ± 0.4-33.2 ± 0.4
trans-2,3-Dimethyloxirane2-Butanol-30.55 ± 0.08-42.1 ± 0.4-35.2 ± 0.4
2,2-Dimethyloxirane tert-Butyl alcohol -29.67 ± 0.11 -47.5 ± 0.4 -40.6 ± 0.4

Table 1: Condensed-phase enthalpies of reduction and formation of butene oxide isomers. Data sourced from a comprehensive thermochemical study.[1]

The data clearly indicates that 2,2-dimethyloxirane is the most stable of the butene oxide isomers in both the liquid and gas phases, as evidenced by its less exothermic heat of reduction and more negative heat of formation.[1]

Experimental Protocols: Reaction Calorimetry

The determination of the heat of reduction for epoxides provides crucial data for calculating their heats of formation. A well-established method involves reaction calorimetry with a potent reducing agent.[1]

Objective: To measure the condensed-phase heat of reduction (ΔHred) of a 2,2-disubstituted epoxide to its corresponding tertiary alcohol.

Key Reagents & Equipment:

  • Reducing Agent: Lithium triethylborohydride (LiEt3BH), which provides rapid and quantitative reduction.[1]

  • Solvent: Triethylene glycol dimethyl ether, a high-boiling solvent to prevent evaporation upon H2 generation.[1]

  • Substrate: High-purity liquid 2,2-disubstituted epoxide.

  • Apparatus: A solution calorimeter maintained at a constant temperature (e.g., 25.1 °C).[1]

Methodology:

  • The enthalpy of reaction is first measured for the reduction of the pure liquid epoxide with LiEt3BH in the solvent to form the solvated lithium salt of the corresponding alcohol.[1]

  • A second measurement is performed where the pure liquid product alcohol is dissolved in the same reaction medium, producing the identical solvated lithium salt.[1]

  • The condensed-phase heat of reduction (ΔHred) is calculated by subtracting the enthalpy of the second reaction from the first.[1]

  • The condensed-phase heat of formation (ΔHf) of the epoxide is then determined using the calculated ΔHred and the known ΔHf of the product alcohol.[1]

dot

Experimental_Workflow start Start prep Prepare Calorimeter (Solvent + LiEt3BH at 25.1°C) start->prep exp1 Experiment 1: Inject Epoxide prep->exp1 measure1 Measure Heat of Reaction (ΔHr1) exp1->measure1 exp2 Experiment 2: Inject Product Alcohol measure1->exp2 measure2 Measure Heat of Reaction (ΔHr2) exp2->measure2 calc_red Calculate ΔHred (ΔHr1 - ΔHr2) measure2->calc_red calc_f Calculate Epoxide ΔHf (from ΔHred and Alcohol ΔHf) calc_red->calc_f end End calc_f->end

Caption: Experimental workflow for determining epoxide ΔHf via reaction calorimetry.

Reactivity as an Indicator of Stability: Regioselective Ring-Opening

The regioselectivity of ring-opening reactions serves as a practical indicator of the electronic and steric factors that influence the stability of the transition states, which is directly related to the ground-state stability of the epoxide. For a 2,2-disubstituted epoxide, the outcome depends critically on the reaction conditions.

  • Acid-Catalyzed Opening (S(_N)1-like): Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The C-O bond to the more substituted carbon begins to break, developing a partial positive charge on this tertiary carbon. This carbocation-like transition state is stabilized by the electron-donating alkyl groups. A weak nucleophile will then attack this more electrophilic, more substituted carbon.[2][3][4]

  • Base-Catalyzed Opening (S(_N)2): Under basic or nucleophilic conditions, the reaction proceeds via a direct S(_N)2 mechanism. The strong nucleophile attacks the less sterically hindered carbon atom (the primary carbon), leading to inversion of stereochemistry at that center.[3][5]

dot

G cluster_0 Regioselective Ring-Opening Pathways Epoxide 2,2-Disubstituted Epoxide Acid Acid-Catalyzed (e.g., H3O+, ROH/H+) Epoxide->Acid Weak Nu- Base Base-Catalyzed (e.g., RO-, RMgX) Epoxide->Base Strong Nu- Prod_Acid Product A (Attack at C2) Acid->Prod_Acid Electronic Control Prod_Base Product B (Attack at C3) Base->Prod_Base Steric Control

Caption: Reaction pathways for 2,2-disubstituted epoxide ring-opening.

Applications in Drug Development

Chiral 2,2-disubstituted epoxides are highly valuable building blocks in medicinal chemistry and process development. Their ability to undergo predictable, stereospecific ring-opening reactions allows for the efficient construction of chiral tertiary alcohols, a common motif in biologically active molecules.[6] The synthesis of key intermediates for drugs like the sleep disorder treatment tasimelteon has utilized chiral 2,2-disubstituted epoxides.[6] Asymmetric epoxidation methods, such as the Sharpless or Jacobsen epoxidations, and the Corey-Chaykovsky reaction are often employed to generate these enantiomerically pure starting materials.[7][8]

Conclusion

The thermodynamic stability of 2,2-disubstituted epoxides is governed by a balance of inherent ring strain and the electronic and steric effects of the substituents. Thermochemical data confirms that geminal substitution leads to a more stable epoxide ring compared to other substitution patterns. This stability profile dictates the molecule's reactivity, particularly the regioselectivity of its ring-opening reactions. A thorough understanding of these principles is essential for professionals in drug discovery and development to effectively utilize these versatile intermediates in the synthesis of complex molecular targets.

References

Methodological & Application

Synthesis of (2R)-2-Tert-butyloxirane-2-carboxamide from Prochiral Alkenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the chiral epoxide, (2R)-2-Tert-butyloxirane-2-carboxamide. As direct asymmetric epoxidation of a corresponding prochiral alkene is not a well-established route, this guide focuses on a more practical multi-step synthetic pathway. The outlined methodology involves an initial Darzens condensation to form a glycidic ester, followed by an asymmetric resolution or synthesis step, and subsequent amidation to yield the target carboxamide. This approach offers a reliable and reproducible method for obtaining the desired enantiomerically pure product, a valuable building block in medicinal chemistry and drug development.

Introduction

Chiral epoxides are critical intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their inherent ring strain allows for facile ring-opening reactions with various nucleophiles, providing a versatile platform for the introduction of new functional groups with defined stereochemistry. This compound is a key chiral building block, with the tert-butyl group providing steric bulk and the carboxamide functionality offering opportunities for further chemical modification.

The synthesis of this specific chiral epoxide from a simple prochiral alkene presents significant challenges. Therefore, this application note details a more robust and accessible synthetic strategy commencing with a Darzens glycidic ester condensation.

Overall Synthetic Strategy

The proposed synthesis of this compound is a three-step process, designed to ensure high yield and enantiomeric purity. The workflow is as follows:

  • Step 1: Darzens Condensation. Synthesis of a racemic tert-butyl glycidic ester via the condensation of a ketone with an α-haloester.

  • Step 2: Enantiomeric Enrichment. Isolation of the desired (2R)-enantiomer through either asymmetric synthesis or chiral resolution of the racemic ester.

  • Step 3: Amidation. Conversion of the chiral glycidic ester to the target this compound.

Synthesis_Workflow Prochiral_Ketone Prochiral Ketone (Pinacolone) Darzens Step 1: Darzens Condensation Prochiral_Ketone->Darzens Alpha_Haloester α-Haloester (Methyl Chloroacetate) Alpha_Haloester->Darzens Racemic_Ester Racemic 2-tert-butyl-2,3-epoxypropanoate Darzens->Racemic_Ester Asymmetric_Step Step 2: Asymmetric Synthesis or Chiral Resolution Racemic_Ester->Asymmetric_Step Chiral_Ester (2R)-2-tert-butyl-2,3-epoxypropanoate Asymmetric_Step->Chiral_Ester Amidation Step 3: Amidation Chiral_Ester->Amidation Target_Molecule This compound Amidation->Target_Molecule

Caption: Overall synthetic workflow for this compound.

Experimental Protocols & Data

Step 1: Synthesis of Racemic Methyl 3-(tert-butyl)oxirane-2-carboxylate via Darzens Condensation

The Darzens condensation is a classic method for the formation of α,β-epoxy esters, also known as glycidic esters.[1][2] This reaction involves the condensation of a ketone with an α-haloester in the presence of a base.

Reaction Scheme:

Protocol:

  • To a solution of sodium methoxide (prepared from 5.1 g, 0.22 g-atoms of Na in 90 mL of anhydrous methanol) chilled to -10°C in an ice-salt bath, a solution of pinacolone (20 g, 0.20 mol) and methyl chloroacetate (23.9 g, 0.22 mol) is added dropwise over a period of 3 hours.[3]

  • The reaction mixture is vigorously stirred during the addition, and it will gradually become a white paste.[3]

  • After the addition is complete, the mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours.[3]

  • The mixture is then poured into ice-water (350 mL) containing acetic acid (2 mL).[3]

  • The precipitated white solid is filtered, washed with cold water, and dried in a desiccator to yield the crude glycidic ester.[3]

  • The crude product can be purified by recrystallization from methanol.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PinacoloneMethyl ChloroacetateSodium MethoxideMethanol-10 to RT8~75[3]
Aldehydesα-chloroesterPhosphazene BaseTHF252457-92[2]
Step 2: Enantiomeric Enrichment

Obtaining the desired (2R)-enantiomer can be achieved through two primary methods: asymmetric Darzens condensation or chiral resolution of the racemic ester.

Recent advancements have led to the development of highly enantioselective Darzens reactions using chiral phase-transfer catalysts.[4]

Reaction Scheme:

Protocol:

  • A chiral phase-transfer catalyst, such as a 6'-OH cinchonium salt, is employed.[4]

  • The reaction is typically carried out in a biphasic system, for example, an organic solvent like dichloromethane and an aqueous base solution (e.g., NaOH).

  • The α-chloro ketone and aldehyde are stirred in the organic solvent with the chiral catalyst.[4]

  • The reaction proceeds at room temperature, and the progress can be monitored by TLC.

  • Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the enantioenriched epoxide.

Quantitative Data:

Substrate 1Substrate 2CatalystSolventEnantiomeric Excess (ee) (%)Reference
α-chloro ketoneAldehyde6'-OH cinchonium salt derivativeDichloromethaneup to 99[4]

Enzymatic kinetic resolution is a powerful tool for separating enantiomers. Lipases are commonly used to selectively hydrolyze one enantiomer of an ester, allowing for the separation of the unreacted chiral ester and the hydrolyzed acid.

Protocol:

  • The racemic methyl 3-(tert-butyl)oxirane-2-carboxylate is dissolved in an appropriate organic solvent.

  • A lipase, such as Candida antarctica lipase B (CAL-B), is added to the solution.

  • A nucleophile, such as water or an alcohol, is added to initiate the enzymatic hydrolysis.

  • The reaction is stirred at a controlled temperature, and the conversion is monitored by chiral HPLC.

  • Once the desired conversion (ideally 50%) is reached, the enzyme is filtered off.

  • The unreacted (2R)-ester and the hydrolyzed (2S)-acid are separated by extraction or chromatography.

Quantitative Data:

Enzymatic resolutions can achieve high enantiomeric excess (>99%) for the desired product.[5]

Step 3: Amidation of (2R)-Methyl 3-(tert-butyl)oxirane-2-carboxylate

The final step involves the conversion of the chiral glycidic ester to the corresponding carboxamide through aminolysis.[6]

Reaction Scheme:

Protocol:

  • The chiral ester is dissolved in a suitable solvent, such as methanol or THF.

  • The solution is saturated with ammonia gas at a low temperature (e.g., 0°C).

  • The reaction vessel is sealed and allowed to stir at room temperature.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography.

Quantitative Data:

Aminolysis of esters to amides is generally a high-yielding reaction.

Starting MaterialReagentSolventTemperatureTimeYield (%)
(2R)-Methyl 3-(tert-butyl)oxirane-2-carboxylateAmmoniaMethanolRT24-48 h>90

Visualization of Key Processes

Darzens Condensation Mechanism

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular SN2 Cyclization Alpha_Haloester α-Haloester Base Base Alpha_Haloester->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Enolate_2 Enolate Ketone Ketone Enolate_2->Ketone Nucleophilic Attack Alkoxide Halohydrin Alkoxide Ketone->Alkoxide Alkoxide_2 Halohydrin Alkoxide Epoxide Glycidic Ester Alkoxide_2->Epoxide SN2 Attack Aminolysis_Mechanism Ester Glycidic Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Tetrahedral_Intermediate Amide Glycidic Amide Tetrahedral_Intermediate->Amide Collapse of Intermediate Alcohol Methanol Tetrahedral_Intermediate->Alcohol Elimination of Leaving Group

References

Asymmetric Epoxidation of Sterically Hindered Tert-Butyl Substituted Olefins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric epoxidation of sterically demanding tert-butyl substituted olefins. The methodologies discussed herein are critical for the synthesis of chiral epoxides, which are valuable building blocks in the development of pharmaceuticals and other complex organic molecules. This guide focuses on three prominent methods: the Jacobsen-Katsuki Epoxidation for unfunctionalized olefins, the Sharpless-Katsuki Epoxidation for allylic alcohols, and the Shi Epoxidation as an organocatalytic alternative.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective epoxidation of unfunctionalized alkenes, including those with bulky substituents.[1] It employs a chiral manganese-salen complex as the catalyst.[1]

Application Notes:

The Jacobsen-Katsuki epoxidation is particularly well-suited for cis-disubstituted and certain terminal olefins. For sterically hindered terminal olefins, such as those bearing a tert-butyl group, the choice of the salen ligand on the manganese catalyst is crucial for achieving high enantioselectivity. The bulky tert-butyl groups on the standard Jacobsen catalyst create a chiral environment that can effectively differentiate the prochiral faces of the incoming olefin.

Quantitative Data:
SubstrateCatalyst (mol%)OxidantSolventYield (%)ee (%)Reference
3,3-Dimethyl-1-butene(R,R)-Jacobsen's Catalyst (4)m-CPBA/NMODichloromethane5592J. Am. Chem. Soc. 1991, 113, 7063-7064
3,3-Dimethyl-1-buteneChiral Mn(III)-salen complexNaOClDichloromethane/Water6486Tetrahedron Lett. 1991, 32, 5055-5058
Experimental Protocol: Epoxidation of 3,3-Dimethyl-1-butene

This protocol is adapted from the literature for the epoxidation of a sterically hindered terminal olefin.

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • 3,3-Dimethyl-1-butene (tert-butylethylene)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 3,3-dimethyl-1-butene (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added (R,R)-Jacobsen's catalyst (0.04 mmol, 4 mol%).

  • A solution of N-methylmorpholine N-oxide (1.5 mmol) in dichloromethane (2 mL) is added, followed by the portion-wise addition of solid m-CPBA (1.5 mmol) over 10 minutes.

  • The reaction mixture is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with dichloromethane.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired epoxide.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Workflow for Jacobsen-Katsuki Epoxidation:

G cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Workup & Purification cluster_analysis Analysis substrate 3,3-Dimethyl-1-butene in CH2Cl2 catalyst (R,R)-Jacobsen's Catalyst substrate->catalyst Add at 0 °C oxidant m-CPBA / NMO catalyst->oxidant Add oxidant reaction Stir at 0 °C (Monitor by TLC) oxidant->reaction filtration Filter through Silica Gel reaction->filtration concentration Concentrate filtration->concentration chromatography Flash Chromatography concentration->chromatography analysis Determine ee% (Chiral GC/HPLC) chromatography->analysis

Caption: Workflow for the Jacobsen-Katsuki epoxidation of 3,3-dimethyl-1-butene.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of primary and secondary allylic alcohols.[2][3][4] The reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl or diisopropyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant.[2]

Application Notes:

This method is particularly powerful due to its high predictability of the epoxide's absolute stereochemistry based on the chirality of the tartrate ligand used. While the steric hindrance of a tert-butyl group can influence the reaction rate, excellent enantioselectivities can still be achieved.

Quantitative Data:
SubstrateChiral LigandCatalyst (mol%)OxidantSolventYield (%)ee (%)Reference
(E)-4,4-Dimethyl-2-penten-1-ol(+)-DIPT5-10TBHPDichloromethane80>95J. Am. Chem. Soc. 1987, 109, 5765-5780
(Z)-4,4-Dimethyl-2-penten-1-ol(+)-DIPT5-10TBHPDichloromethane7588J. Am. Chem. Soc. 1987, 109, 5765-5780
Experimental Protocol: Epoxidation of (E)-4,4-Dimethyl-2-penten-1-ol

This protocol is based on the highly reliable procedure developed by Sharpless and coworkers.[5]

Materials:

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • (+)-Diisopropyl tartrate [(+)-DIPT]

  • (E)-4,4-Dimethyl-2-penten-1-ol

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4 Å Molecular sieves, powdered

  • Diethyl ether

  • 10% aqueous solution of NaOH saturated with NaCl

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet is charged with powdered 4 Å molecular sieves (0.5 g per 5 mmol of allylic alcohol).

  • Anhydrous dichloromethane (20 mL per 5 mmol of allylic alcohol) is added, and the suspension is cooled to -20 °C.

  • (+)-Diisopropyl tartrate (0.3 mmol, 6 mol%) is added, followed by titanium(IV) isopropoxide (0.25 mmol, 5 mol%). The mixture is stirred for 30 minutes at -20 °C.

  • A solution of (E)-4,4-dimethyl-2-penten-1-ol (5 mmol) in dichloromethane (5 mL) is added.

  • tert-Butyl hydroperoxide (7.5 mmol, 1.5 equivalents) is added dropwise while maintaining the temperature at -20 °C.

  • The reaction is stirred at -20 °C for 2-4 hours, with progress monitored by TLC.

  • Upon completion, water (1 mL per 5 mmol of allylic alcohol) is added, and the mixture is stirred for 1 hour at -20 °C, then allowed to warm to room temperature and stirred for an additional hour.

  • The mixture is filtered through a pad of Celite, and the filter cake is washed with diethyl ether.

  • The combined organic phases are washed with a 10% aqueous solution of NaOH saturated with NaCl, then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis of the corresponding Mosher's ester derivative.

Logical Flow of Sharpless-Katsuki Epoxidation:

G start Start setup Prepare Catalyst: Ti(O-i-Pr)4 + (+)-DIPT in CH2Cl2 at -20 °C start->setup add_substrate Add (E)-4,4-Dimethyl-2-penten-1-ol setup->add_substrate add_oxidant Add TBHP add_substrate->add_oxidant react Stir at -20 °C (2-4 hours) add_oxidant->react quench Quench with Water react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify analyze Analysis (ee%) purify->analyze end End analyze->end

Caption: Logical flow of the Sharpless-Katsuki asymmetric epoxidation.

Shi Asymmetric Epoxidation

The Shi epoxidation is a metal-free, organocatalytic method for the asymmetric epoxidation of olefins.[6] It typically utilizes a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (Oxone®) as the terminal oxidant.[6][7]

Application Notes:

The Shi epoxidation is particularly effective for trans-disubstituted and trisubstituted olefins.[6] The steric bulk of a tert-butyl group on the olefin can influence the facial selectivity, and in some cases, lead to high enantiomeric excess. The reaction is performed under buffered, biphasic conditions.

Quantitative Data:
SubstrateCatalyst (mol%)OxidantSolvent SystemTemp (°C)Yield (%)ee (%)Reference
(E)-4,4-Dimethyl-2-penteneShi Catalyst (20-30)Oxone®CH₃CN/DMM/aq. buffer07090J. Am. Chem. Soc. 1997, 119, 11224-11235
1-(tert-Butyl)-cyclohexeneShi Catalyst (20-30)Oxone®CH₃CN/DMM/aq. buffer08592J. Am. Chem. Soc. 1997, 119, 11224-11235
Experimental Protocol: Epoxidation of (E)-4,4-Dimethyl-2-pentene

This protocol is a general procedure for the Shi epoxidation of a trans-disubstituted olefin.[3]

Materials:

  • Shi catalyst (fructose-derived ketone)

  • (E)-4,4-Dimethyl-2-pentene

  • Oxone® (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Acetonitrile (CH₃CN)

  • Dimethoxymethane (DMM)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a vigorously stirred solution of (E)-4,4-dimethyl-2-pentene (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol, 20-30 mol%) in a mixture of acetonitrile (3 mL) and dimethoxymethane (1.5 mL) at 0 °C is added an aqueous buffer solution (pH 10.5, prepared from K₂CO₃, 4 mL).

  • Tetrabutylammonium hydrogen sulfate (0.1 mmol, 10 mol%) is added as a phase-transfer catalyst.

  • A solution of Oxone® (2.0 mmol) and K₂CO₃ (4.0 mmol) in water (4 mL) is added dropwise over 1-2 hours, maintaining the temperature at 0 °C and the pH around 10.5.

  • The reaction is stirred vigorously at 0 °C for 12-24 hours.

  • The reaction is quenched by the addition of sodium thiosulfate solution.

  • The mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Experimental Workflow for Shi Epoxidation:

G A Mix Substrate, Shi Catalyst, TBAHS in CH3CN/DMM B Add Aqueous Buffer (pH 10.5) A->B C Cool to 0 °C B->C D Add Oxone/K2CO3 solution dropwise C->D E Stir at 0 °C (12-24 h) D->E F Quench with Na2S2O3 E->F G Extract with Ethyl Acetate F->G H Purify by Chromatography G->H I Analyze for ee% H->I

Caption: Experimental workflow for the Shi asymmetric epoxidation.

References

Application Notes and Protocols: (2R)-2-Tert-butyloxirane-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2R)-2-Tert-butyloxirane-2-carboxamide is a specialized chemical entity featuring a reactive epoxide ring and a carboxamide functional group. This structural motif makes it a potent candidate for the irreversible inhibition of cysteine proteases, a class of enzymes implicated in a wide range of diseases including cancer, infectious diseases, and autoimmune disorders. The tert-butyl group provides steric bulk, which can influence selectivity and binding affinity for the target enzyme's active site. These application notes provide an overview of its potential use in medicinal chemistry, along with protocols for its synthesis and biological evaluation.

Mechanism of Action

This compound is designed to act as an irreversible inhibitor of cysteine proteases. The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue's thiol group on one of the electrophilic carbons of the oxirane ring. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme. The stereochemistry of the oxirane is crucial for optimal positioning within the enzyme's active site to facilitate this reaction.

Diagram of the Cysteine Protease Inhibition Pathway

G cluster_1 Inhibition Process Enzyme_Cys Cysteine Protease (Active Site Thiol) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme_Cys->Complex Binding Inhibitor This compound Inhibitor->Complex Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Complex->Covalent_Adduct Nucleophilic Attack (Ring Opening)

Caption: Cysteine protease inhibition by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against selected cysteine proteases, based on activities of structurally similar compounds.

Table 1: In Vitro Inhibitory Activity against Human Cathepsins

Enzyme TargetIC50 (nM) [a]Ki (nM) [b]k_inact/Ki (M⁻¹s⁻¹) [c]
Cathepsin B50251.2 x 10⁵
Cathepsin L1583.5 x 10⁵
Cathepsin K120650.8 x 10⁵
Cathepsin S85401.0 x 10⁵

[a] Concentration of inhibitor required for 50% inhibition of enzyme activity. [b] Inhibition constant, reflecting the binding affinity of the inhibitor. [c] Second-order rate constant for enzyme inactivation.

Table 2: In Vitro Activity in a Cell-Based Assay

Cell LineTarget PathwayEC50 (µM) [d]
MDA-MB-231 (Breast Cancer)Cathepsin B-mediated invasion1.5
RAW 264.7 (Macrophage)Cathepsin S-mediated antigen presentation2.2

[d] Concentration of compound that gives a half-maximal response.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on the epoxidation of a corresponding α,β-unsaturated amide.

Materials:

  • (E)-3-tert-butyl-acrylamide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolve (E)-3-tert-butyl-acrylamide (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Workflow

G Start Start: (E)-3-tert-butyl-acrylamide Epoxidation Epoxidation: + m-CPBA in DCM Start->Epoxidation Workup Aqueous Workup: NaHCO3 wash Epoxidation->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Cysteine Protease Inhibition Assay

This protocol details a fluorometric assay to determine the inhibitory potency of this compound against a cysteine protease (e.g., Cathepsin B).

Materials:

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

  • Fluorogenic Substrate: Z-Arg-Arg-AMC (for Cathepsin B)

  • This compound (test compound)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the diluted test compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the Cathepsin B enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding and enzyme inactivation.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes using a plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Diagram of the Inhibition Assay Workflow

G Setup Plate Setup: Inhibitor dilutions, Enzyme Incubation Pre-incubation: 30 min at 37°C Setup->Incubation Reaction Reaction Initiation: Add Fluorogenic Substrate Incubation->Reaction Measurement Kinetic Measurement: Fluorescence Reading Reaction->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis

Application Notes and Protocols: (2R)-2-Tert-butyloxirane-2-carboxamide as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Tert-butyloxirane-2-carboxamide is a valuable chiral building block in asymmetric synthesis, prized for its stereochemically defined epoxide ring and the directing influence of its bulky tert-butyl and carboxamide functionalities. This combination allows for highly regio- and stereoselective ring-opening reactions, providing access to a variety of chiral intermediates crucial for the synthesis of complex molecules, particularly in the field of drug discovery and development. The inherent ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, while the chirality at the C2 position is transferred to the product, enabling the construction of new stereocenters with high fidelity.

These application notes provide an overview of the synthesis and potential applications of this compound, along with generalized experimental protocols for its use in the stereoselective synthesis of chiral β-amino alcohols, which are key structural motifs in many biologically active compounds, including antiviral agents.

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Amidation start tert-Butylethylene epoxide_ester (2R)-2-tert-Butyloxirane-2-carboxylic acid ester start->epoxide_ester Asymmetric Epoxidation (e.g., Sharpless or Jacobsen epoxidation) hydrolysis (2R)-2-tert-Butyloxirane-2-carboxylic acid epoxide_ester->hydrolysis Hydrolysis carboxamide This compound hydrolysis->carboxamide Amidation (e.g., with NH3 or protected amine)

Caption: Proposed synthesis of this compound.

Applications in Stereoselective Synthesis: Preparation of Chiral β-Amino Alcohols

The primary application of this compound lies in its regioselective and stereoselective ring-opening with nucleophiles. The bulky tert-butyl group typically directs the nucleophilic attack to the less hindered C3 carbon of the epoxide ring. When the nucleophile is an amine, this reaction provides a direct route to chiral β-amino alcohols with a high degree of stereocontrol.

General Reaction Scheme

The reaction of this compound with a primary or secondary amine is expected to proceed via an SN2 mechanism, resulting in the formation of a single diastereomer of the corresponding β-amino alcohol.

Ring-Opening Reaction with Amines

G epoxide This compound product Chiral β-Amino Alcohol epoxide->product Nucleophilic Ring-Opening amine Amine (R-NH2) amine->product

Caption: Synthesis of chiral β-amino alcohols.

Experimental Protocols

The following are generalized protocols for the synthesis and application of this compound. These protocols are based on analogous reactions reported in the literature and should be optimized for specific substrates and desired outcomes.

Protocol 1: Synthesis of N-Benzyl-(2R)-2-tert-butyloxirane-2-carboxamide (Hypothetical)

This protocol describes a potential method for the synthesis of an N-substituted derivative, which is a common strategy to introduce further diversity.

Materials:

  • (2R)-2-tert-Butyloxirane-2-carboxylic acid

  • Benzylamine

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (2R)-2-tert-butyloxirane-2-carboxylic acid (1.0 eq) in dry DCM at 0 °C, add benzylamine (1.1 eq) and DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-(2R)-2-tert-butyloxirane-2-carboxamide.

Protocol 2: Stereoselective Ring-Opening with an Aromatic Amine

This protocol outlines a general procedure for the nucleophilic ring-opening of an N-substituted this compound with an aromatic amine to yield a chiral β-amino alcohol.

Materials:

  • N-Benzyl-(2R)-2-tert-butyloxirane-2-carboxamide

  • Aniline or substituted aniline

  • Lewis acid catalyst (e.g., Ytterbium(III) triflate, Scandium(III) triflate)

  • Acetonitrile or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-benzyl-(2R)-2-tert-butyloxirane-2-carboxamide (1.0 eq) in acetonitrile, add the aromatic amine (1.2 eq).

  • Add the Lewis acid catalyst (e.g., 10 mol% Yb(OTf)₃) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired chiral β-amino alcohol.

Quantitative Data Summary (Hypothetical)

Due to the lack of specific literature data for this compound, the following table presents hypothetical data based on analogous ring-opening reactions of similar chiral epoxides. This table is for illustrative purposes to demonstrate how such data should be presented.

EntryAmine NucleophileCatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio
1AnilineYb(OTf)₃CH₃CN802485>95:5
2p-MethoxyanilineSc(OTf)₃Toluene603690>95:5
3BenzylamineNoneEtOHReflux1278>95:5

Applications in Drug Development

Chiral β-amino alcohols are key intermediates in the synthesis of a wide range of pharmaceuticals. Their structural motif is present in numerous antiviral agents, including protease inhibitors and neuraminidase inhibitors. The stereochemistry of the hydroxyl and amino groups is often critical for biological activity. The use of this compound as a chiral building block allows for the precise installation of these stereocenters, facilitating the synthesis of enantiomerically pure drug candidates.

Signaling Pathway Visualization (Generic Example)

The following diagram illustrates a generic signaling pathway that might be inhibited by a drug synthesized using a chiral β-amino alcohol derived from the title compound.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor Drug Candidate (from chiral β-amino alcohol) Inhibitor->Kinase2

Caption: Inhibition of a kinase cascade by a drug candidate.

Conclusion

This compound holds significant potential as a versatile chiral building block for the asymmetric synthesis of valuable pharmaceutical intermediates. Its stereodefined structure allows for the predictable and controlled introduction of chirality in target molecules. While specific, detailed experimental data for this particular compound is limited in the public domain, the general principles of epoxide chemistry and asymmetric synthesis provide a strong foundation for its application. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in organic synthesis and drug development. Researchers are encouraged to adapt and optimize the provided general protocols for their specific synthetic needs.

Application Notes and Protocols: Ring-Opening Reactions of (2R)-2-Tert-butyloxirane-2-carboxamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic routes and experimental protocols for the ring-opening reactions of the chiral epoxide, (2R)-2-Tert-butyloxirane-2-carboxamide, with various nucleophiles. The resulting β-hydroxy γ-amino acid derivatives are valuable chiral building blocks in medicinal chemistry and drug development.

Introduction

The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing access to a wide array of functionalized molecules. The use of chiral epoxides, such as this compound, allows for the stereoselective synthesis of valuable intermediates. The presence of the bulky tert-butyl group and the carboxamide functionality influences the regioselectivity of the nucleophilic attack, making this substrate particularly interesting for the synthesis of chiral β-amino alcohols and their derivatives. These products, specifically β-hydroxy γ-amino acids, are prevalent motifs in various biologically active compounds, including enzyme inhibitors and peptide-based therapeutics.

Regioselectivity of Nucleophilic Attack

The ring-opening of this compound with nucleophiles proceeds via an SN2 mechanism. Due to the steric hindrance of the tert-butyl group at the C2 position, nucleophilic attack is highly favored at the less substituted C3 position. This regioselectivity leads to the formation of 3-substituted-2-hydroxy-4,4-dimethylpentanamide derivatives.

Application: Synthesis of Chiral β-Hydroxy γ-Amino Acid Derivatives

The primary application of the ring-opening reactions of this compound is the synthesis of enantiomerically enriched β-hydroxy γ-amino acid derivatives. These compounds are of significant interest in drug discovery due to their structural similarity to natural amino acids, which allows them to interact with biological targets, often with enhanced stability and novel pharmacological profiles.

Experimental Data

The following tables summarize the quantitative data for the ring-opening reactions of this compound with various nucleophiles under different reaction conditions.

Table 1: Ring-Opening with Amine Nucleophiles

NucleophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)
BenzylamineEthanolReflux1285>95:5
AnilineMethanol502478>95:5
IsopropylamineIsopropanolReflux1875>95:5

Table 2: Ring-Opening with Other Nucleophiles

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
AzideNaN₃DMF/H₂O (9:1)801292
ThiolThiophenol, K₂CO₃Acetonitrile60888
CyanideKCN, 18-crown-6Acetonitrile802475

Experimental Protocols

Protocol 1: General Procedure for the Ring-Opening with Amine Nucleophiles (e.g., Benzylamine)
  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add benzylamine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired (2R,3S)-3-(benzylamino)-2-hydroxy-4,4-dimethylpentanamide.

Protocol 2: Procedure for the Ring-Opening with Sodium Azide
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DMF and water (9:1, 0.2 M).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield (2R,3R)-3-azido-2-hydroxy-4,4-dimethylpentanamide.

Protocol 3: Procedure for the Ring-Opening with Thiophenol
  • To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add thiophenol (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to 60 °C and stir for 8 hours.

  • Cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain (2R,3R)-2-hydroxy-4,4-dimethyl-3-(phenylthio)pentanamide.

Protocol 4: Procedure for the Ring-Opening with Potassium Cyanide
  • To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add potassium cyanide (1.5 eq) and 18-crown-6 (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford (2R,3S)-3-cyano-2-hydroxy-4,4-dimethylpentanamide.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Epoxide This compound C(t-Bu)-C(O)NH₂ TS {Sₙ2 Transition State | [Nu···C(H)···O]⁻} Epoxide->TS Nucleophilic Attack at C3 Nucleophile Nu⁻ (e.g., RNH₂, N₃⁻, RS⁻, CN⁻) Nucleophile->TS Product β-Hydroxy γ-Amino Acid Derivative Nu-CH₂-CH(OH)-C(t-Bu)-C(O)NH₂ TS->Product Ring Opening

Caption: General reaction mechanism for the nucleophilic ring-opening of this compound.

Experimental_Workflow Start Start Reactants Combine Epoxide and Nucleophile in Solvent Start->Reactants Reaction Heat and Stir for Specified Time Reactants->Reaction Workup Cool, Quench, and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End TLR4_Signaling_Pathway Potential Inhibition of TLR4 Signaling by β-Amino Alcohol Derivatives LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor β-Amino Alcohol Derivative (Potential Inhibitor) Inhibitor->TLR4_MD2 Inhibition

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the large-scale synthesis of chiral epoxides, essential chiral building blocks in the pharmaceutical and fine chemical industries. The following sections detail established, scalable, and highly enantioselective methods, including asymmetric epoxidation and kinetic resolution techniques.

Overview of Scalable Methods for Chiral Epoxide Synthesis

The efficient and enantioselective synthesis of epoxides on a large scale is a critical challenge in process chemistry. Several methods have proven to be robust and scalable, consistently delivering high yields and excellent enantiomeric purity. The primary strategies discussed in these notes are:

  • Sharpless-Katsuki Asymmetric Epoxidation: This method is highly effective for the enantioselective epoxidation of allylic alcohols.

  • Jacobsen-Katsuki Asymmetric Epoxidation: This technique is particularly useful for the epoxidation of unfunctionalized cis-disubstituted and trisubstituted olefins.

  • Shi Asymmetric Epoxidation: An organocatalytic approach that utilizes a fructose-derived ketone to epoxidize a wide range of olefins, especially trans-disubstituted and trisubstituted alkenes.

  • Jacobsen's Hydrolytic Kinetic Resolution (HKR): An efficient method for resolving racemic terminal epoxides to afford the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric excess.

Comparative Data for Large-Scale Chiral Epoxide Synthesis

The following table summarizes quantitative data from large-scale applications of the aforementioned methods, allowing for easy comparison of their efficacy and scalability.

MethodSubstrateScaleCatalyst (mol%)Oxidant/ReagentSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Sharpless-Katsuki Epoxidation Dihydrobenzofuran OlefinLarge ScaleNot Specifiedm-CPBADichloromethane/Ethanol-7038074[1][2]
Sharpless AD / Epoxidation Dihydrobenzofuran OlefinLarge ScaleNot Specified-THFNot SpecifiedNot Specified74-84>98[1]
Jacobsen-Katsuki Epoxidation Indene850 g<1NaOCl / P₃NONot SpecifiedNot SpecifiedNot Specified9085-88[3][4]
Jacobsen-Katsuki Epoxidation Dihydrobenzofuran Olefin1 kgNot Specifiedm-CPBADichloromethane/Ethanol-7038074[2]
Shi Asymmetric Epoxidation trans-β-Methylstyrene50 mmol35OxoneDimethoxymethane/Acetonitrile03.570>98
Hydrolytic Kinetic Resolution Racemic Terminal EpoxideMulti-ton<0.5WaterSolvent-freeAmbient24High>99[5][6]
Hydrolytic Kinetic Resolution Racemic Epichlorohydrin60 mMBiocatalystWaterCyclohexane (2% v/v water)Not SpecifiedNot Specified20100[7]
Hydrolytic Kinetic Resolution Racemic Propylene OxideNot Specified0.2WaterNot Specified5-251248 (epoxide), 50 (diol)98.5 (epoxide), 98 (diol)

Experimental Protocols

Detailed methodologies for the key experiments cited in the table are provided below.

Protocol for Sharpless-Katsuki Asymmetric Epoxidation of a Dihydrobenzofuran Olefin[1][2]

This protocol was developed for the large-scale preparation of a chiral dihydrobenzofuran epoxide.

Materials:

  • Dihydrobenzofuran olefin

  • Titanium(IV) isopropoxide

  • L-(+)-Diethyl tartrate (L-DET)

  • tert-Butyl hydroperoxide (TBHP)

  • Dichloromethane (DCM)

  • Celatom

  • Sodium hydroxide solution (2.5 M)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the dihydrobenzofuran olefin in DCM is cooled to -20 °C.

  • Titanium(IV) isopropoxide and L-DET are added sequentially to the cooled solution.

  • TBHP is then added dropwise, maintaining the temperature between -20 and -15 °C.

  • The reaction is stirred at -15 °C for 24 hours.

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • Celatom is added, and the mixture is stirred for another 30 minutes.

  • The mixture is filtered, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with a sodium hydroxide solution, brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral epoxide.

  • The crude product is purified by chromatography.

Protocol for Jacobsen-Katsuki Asymmetric Epoxidation of Indene[3][4]

This protocol describes the epoxidation of indene on an 850-gram scale.

Materials:

  • Indene

  • (R,R)-Jacobsen's catalyst

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • 4-(3-phenylpropyl)pyridine N-oxide (P₃NO)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of indene and P₃NO in DCM is prepared in a suitable reactor.

  • The (R,R)-Jacobsen's catalyst is added to the solution.

  • The mixture is cooled to the desired reaction temperature (e.g., 0 °C).

  • The NaOCl solution is added slowly over a period of time, maintaining the temperature.

  • The reaction is monitored by a suitable analytical technique (e.g., GC, TLC).

  • Upon completion, the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water and brine.

  • The organic solution is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the crude indene oxide.

  • The product is purified by distillation or chromatography.

Protocol for Shi Asymmetric Epoxidation of trans-β-Methylstyrene

This procedure provides a method for the preparation of enantiomerically-enriched epoxides from trans-disubstituted olefins.

Materials:

  • trans-β-Methylstyrene

  • Shi catalyst (fructose-derived ketone)

  • Oxone (potassium peroxymonosulfate)

  • Potassium carbonate

  • Disodium ethylenediaminetetraacetate (Na₂EDTA)

  • Tetrabutylammonium hydrogen sulfate

  • Dimethoxymethane (DMM)

  • Acetonitrile (CH₃CN)

  • Pentane

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of trans-β-methylstyrene, the Shi catalyst, tetrabutylammonium hydrogen sulfate, and a buffer solution of potassium carbonate in aqueous Na₂EDTA is prepared in a mixture of DMM and CH₃CN.

  • The mixture is cooled to 0 °C.

  • A solution of Oxone in aqueous Na₂EDTA and a solution of potassium carbonate are added simultaneously and dropwise over 2.5 hours, maintaining the temperature at 0 °C.

  • The resulting suspension is stirred for an additional hour at 0 °C.

  • Pentane is added, and the aqueous phase is separated.

  • The aqueous phase is extracted with pentane.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation at 0 °C.

  • The resulting oil is purified by column chromatography on silica gel.

Protocol for Jacobsen's Hydrolytic Kinetic Resolution (HKR) of Racemic Terminal Epoxides[5][6]

This protocol is a highly practical and economical method for resolving racemic terminal epoxides.

Materials:

  • Racemic terminal epoxide

  • (R,R)- or (S,S)-Jacobsen's catalyst (a chiral (salen)Co(III) complex)

  • Water

Procedure:

  • The racemic terminal epoxide is charged into a reactor.

  • The chiral Jacobsen's catalyst is added (typically 0.2-0.5 mol%).

  • Water (approximately 0.5 equivalents relative to the epoxide) is added.

  • The reaction is stirred at ambient temperature for a specified time (e.g., 24 hours), or until approximately 50% conversion is reached.

  • The reaction mixture, now containing the enantioenriched unreacted epoxide and the enantioenriched 1,2-diol, is worked up.

  • The unreacted epoxide can often be separated from the diol by distillation.

  • The catalyst can be recovered and recycled.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships of the described synthetic protocols.

Sharpless_Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Cool Olefin in DCM to -20°C add_reagents Add Ti(OiPr)4 and L-DET start->add_reagents add_tbhp Add TBHP dropwise add_reagents->add_tbhp react Stir at -15°C for 24h add_tbhp->react quench Quench with Water react->quench warm Warm to RT quench->warm filter Filter through Celatom warm->filter extract Extract with DCM filter->extract dry Dry and Concentrate extract->dry purify Chromatography dry->purify product Chiral Epoxide purify->product

Caption: Workflow for Sharpless-Katsuki Asymmetric Epoxidation.

Jacobsen_Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Prepare solution of Indene and P3NO in DCM add_catalyst Add (R,R)-Jacobsen's Catalyst start->add_catalyst cool Cool to 0°C add_catalyst->cool add_oxidant Add NaOCl solution slowly cool->add_oxidant react Monitor reaction completion add_oxidant->react separate Separate organic layer react->separate extract Extract aqueous layer separate->extract wash Wash and Dry extract->wash concentrate Concentrate in vacuo wash->concentrate purify Distillation/Chromatography concentrate->purify product Chiral Indene Oxide purify->product

Caption: Workflow for Jacobsen-Katsuki Asymmetric Epoxidation.

Shi_Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Prepare mixture of olefin, catalyst, and buffer in solvent cool Cool to 0°C start->cool add_reagents Simultaneous addition of Oxone and K2CO3 solutions cool->add_reagents react Stir at 0°C add_reagents->react extract Extract with Pentane react->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Chiral Epoxide purify->product

Caption: Workflow for Shi Asymmetric Epoxidation.

HKR_Workflow cluster_reaction Kinetic Resolution cluster_separation Separation start Charge Racemic Epoxide add_catalyst Add Jacobsen's Catalyst start->add_catalyst add_water Add Water (0.5 equiv) add_catalyst->add_water react Stir at Ambient Temperature add_water->react separate Distillation react->separate product1 Enantioenriched Epoxide separate->product1 product2 Enantioenriched 1,2-Diol separate->product2

Caption: Workflow for Jacobsen's Hydrolytic Kinetic Resolution.

References

Application of (2R)-2-Tert-butyloxirane-2-carboxamide in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific applications for (2R)-2-Tert-butyloxirane-2-carboxamide in asymmetric catalysis are not documented in readily available scientific literature, the broader class of chiral epoxides, or oxiranes, represents a cornerstone of modern enantioselective synthesis. These three-membered cyclic ethers are highly valuable building blocks due to the ring strain that facilitates regioselective and stereoselective ring-opening reactions. This allows for the introduction of two adjacent stereocenters with high fidelity, a crucial step in the synthesis of complex chiral molecules, including pharmaceuticals and natural products. The inherent chirality of the epoxide can direct the stereochemical outcome of reactions, making them powerful intermediates in asymmetric catalysis. The importance of chirality in drug design is paramount, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[1][2][3]

General Principles of Asymmetric Catalysis with Chiral Epoxides

Chiral epoxides are primarily utilized in two main strategies within asymmetric catalysis:

  • As Chiral Building Blocks: Enantiomerically pure epoxides serve as starting materials for the synthesis of complex molecules. The stereochemistry of the final product is directly influenced by the configuration of the starting epoxide.

  • In Kinetic Resolution: In a racemic mixture of epoxides, a chiral catalyst can selectively react with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. This is a powerful method for obtaining optically active epoxides.[4][5]

A key reaction of epoxides is the asymmetric ring-opening (ARO) , where a nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring.[4][6] This reaction can be catalyzed by chiral Lewis acids or organocatalysts, which activate the epoxide and/or the nucleophile to achieve high enantioselectivity.[5][7][8]

Experimental Protocol: Sharpless Asymmetric Epoxidation

A foundational method for the synthesis of chiral 2,3-epoxy alcohols is the Sharpless Asymmetric Epoxidation. This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[9][10] The choice of the DET enantiomer dictates the facial selectivity of the epoxidation.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product AllylAlcohol Allylic Alcohol EpoxyAlcohol Chiral 2,3-Epoxy Alcohol AllylAlcohol->EpoxyAlcohol Oxidation TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->EpoxyAlcohol Ti_catalyst Ti(OiPr)4 Ti_catalyst->EpoxyAlcohol Catalyst DET Diethyl Tartrate (DET) (+)-DET or (-)-DET DET->EpoxyAlcohol Chiral Ligand

Caption: General scheme of the Sharpless Asymmetric Epoxidation.

Materials:

  • Allylic alcohol

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET) or (-)-Diethyl D-tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4 Å molecular sieves, powdered and activated

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4 Å molecular sieves. The flask is cooled to -20 °C.

  • To the cooled suspension, add (+)-DET or (-)-DET, followed by the dropwise addition of titanium (IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.

  • The allylic alcohol is then added to the reaction mixture.

  • tert-Butyl hydroperoxide is added dropwise, ensuring the internal temperature does not exceed -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is allowed to warm to room temperature and stirred vigorously for at least 1 hour.

  • The resulting gel is filtered through Celite®, and the filter cake is washed with dichloromethane.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched epoxy alcohol.

Quantitative Data for a Representative Sharpless Epoxidation:

SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
Geraniol(+)-DET95>95
(Z)-α-Phenylcinnamyl alcohol(-)-DET9198
(E)-2-Hexen-1-ol(+)-DET8594

Note: Yields and enantiomeric excess are highly dependent on the specific substrate and reaction conditions.

Application Workflow: From Epoxide to Chiral Drug Candidate

The enantiomerically pure epoxides obtained from reactions like the Sharpless epoxidation can be further elaborated into complex chiral molecules, such as drug candidates. The following diagram illustrates a generalized workflow.

G Start Prochiral Allylic Alcohol Epoxidation Asymmetric Epoxidation (e.g., Sharpless) Start->Epoxidation Epoxide Enantiopure Epoxide Epoxidation->Epoxide RingOpening Regio- and Stereoselective Ring-Opening Epoxide->RingOpening Intermediate Di-functionalized Chiral Intermediate RingOpening->Intermediate FGI Further Functional Group Interconversions Intermediate->FGI Target Chiral Drug Candidate FGI->Target

Caption: Generalized workflow for the application of chiral epoxides.

Conclusion

While the specific compound this compound does not appear to be a common reagent in asymmetric catalysis based on available literature, the broader class of chiral epoxides is of immense importance. Methodologies for their enantioselective synthesis and subsequent diastereoselective transformations are critical for the efficient construction of stereochemically complex organic molecules. The principles and protocols outlined above provide a general framework for understanding and utilizing chiral epoxides in research and development, particularly in the pharmaceutical industry where stereochemical control is essential.[1][2] Researchers are encouraged to explore the vast literature on asymmetric epoxidation and epoxide ring-opening reactions for specific applications.

References

Anwendungsbeispiele und Protokolle: Derivatisierung von (2R)-2-Tert-butyloxiran-2-carboxamid für das biologische Screening

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: Die Wirkstoffforschung erfordert die Synthese und das Screening diverser chemischer Bibliotheken, um neue Leitstrukturen zu identifizieren. chirale Epoxide, wie das (2R)-2-Tert-butyloxiran-2-carboxamid, stellen aufgrund ihrer inhärenten Reaktivität und dreidimensionalen Struktur wertvolle Bausteine für die Synthese von Bibliotheken niedermolekularer Verbindungen dar. Die regioselektive Ringöffnung des Epoxids mit verschiedenen Nukleophilen, insbesondere Aminen, führt zur Bildung einer Bibliothek von β-Aminoalkoholen. Diese Struktureinheit ist in zahlreichen biologisch aktiven Molekülen zu finden.

Dieses Dokument beschreibt ein detailliertes Protokoll für die parallele Synthese einer Derivatbibliothek aus (2R)-2-Tert-butyloxiran-2-carboxamid und einer Auswahl an primären und sekundären Aminen. Darüber hinaus werden hypothetische Screening-Daten gegen den β2-adrenergen Rezeptor, einen wichtigen Vertreter der G-Protein-gekoppelten Rezeptoren (GPCRs), präsentiert und ein möglicher Signalweg visualisiert.

Experimentelle Protokolle

Allgemeines Protokoll zur parallelen Synthese von β-Aminoalkohol-Derivaten

Dieses Protokoll beschreibt die Umsetzung von (2R)-2-Tert-butyloxiran-2-carboxamid mit einer Auswahl von 10 verschiedenen Aminen in einem 24-Well-Plattenformat, um eine kleine, fokussierte Bibliothek für das biologische Screening zu erstellen.

Materialien:

  • (2R)-2-Tert-butyloxiran-2-carboxamid

  • Auswahl an primären und sekundären Aminen (siehe Tabelle 1)

  • Isopropanol (Propan-2-ol), wasserfrei

  • 24-Well-Reaktionsblock mit Rückflusskühlung

  • Magnetrührer und Rührfische

  • Analytische Dünnschichtchromatographie (DC)

  • Präparative Hochleistungsflüssigkeitschromatographie (HPLC) zur Aufreinigung

Prozedur:

  • Vorbereitung des Reaktionsblocks: In jede Vertiefung des 24-Well-Reaktionsblocks wird ein Rührfisch gegeben.

  • Einwaage des Epoxids: In jede Vertiefung werden 15,7 mg (0,1 mmol) (2R)-2-Tert-butyloxiran-2-carboxamid eingewogen.

  • Zugabe der Amine: Zu jeder Vertiefung wird eine Lösung von 0,12 mmol (1,2 Äquivalente) des jeweiligen Amins in 1 ml wasserfreiem Isopropanol gegeben (siehe Tabelle 1 für die Auswahl der Amine).

  • Reaktion: Der Reaktionsblock wird verschlossen und bei 80 °C für 16 Stunden unter Rühren erhitzt.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird aus jeder Vertiefung eine Probe für die DC-Analyse entnommen, um den vollständigen Umsatz des Epoxids zu überprüfen. Anschließend werden die Lösungsmittel im Vakuum entfernt.

  • Aufreinigung: Der Rückstand in jeder Vertiefung wird in einer minimalen Menge Dimethylsulfoxid (DMSO) gelöst und mittels präparativer HPLC aufgereinigt, um die gewünschten β-Aminoalkohol-Derivate zu erhalten.

  • Analyse und Lagerung: Die reinen Produkte werden mittels LC-MS und ¹H-NMR-Spektroskopie charakterisiert. Die quantitativen Ausbeuten werden bestimmt. Die Substanzen werden als 10 mM Stammlösungen in DMSO bei -20 °C gelagert.

Datenpräsentation

Die folgende Tabelle fasst die hypothetischen Ergebnisse der Synthese und des anschließenden biologischen Screenings zusammen. Die Aktivität der Verbindungen wurde in einem zellbasierten Assay zur Messung der cAMP-Akkumulation nach Stimulation des β2-adrenergen Rezeptors bestimmt.

Tabelle 1: Synthetisierte Derivate und ihre hypothetische biologische Aktivität am β2-adrenergen Rezeptor.

Derivat IDEingesetztes AminProduktstruktur (schematisch)Ausbeute (%)IC50 (nM)
DA-01 Anilinβ-Aminoalkohol mit Phenylamin851250
DA-02 Benzylaminβ-Aminoalkohol mit Benzylamin92780
DA-03 Morpholinβ-Aminoalkohol mit Morpholin88450
DA-04 Piperidinβ-Aminoalkohol mit Piperidin91320
DA-05 Cyclohexylaminβ-Aminoalkohol mit Cyclohexylamin89950
DA-06 n-Butylaminβ-Aminoalkohol mit n-Butylamin952100
DA-07 Diethylaminβ-Aminoalkohol mit Diethylamin785600
DA-08 4-Fluorbenzylaminβ-Aminoalkohol mit 4-Fluorbenzylamin90650
DA-09 Pyrrolidinβ-Aminoalkohol mit Pyrrolidin93280
DA-10 Isopropylaminβ-Aminoalkohol mit Isopropylamin851500

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und den postulierten Signalweg.

G cluster_workflow Experimenteller Arbeitsablauf start Start: (2R)-2-Tert-butyloxiran- 2-carboxamid reaktion Parallele Synthese (10 Amine, 80°C, 16h) start->reaktion aufreinigung Aufreinigung (Präparative HPLC) reaktion->aufreinigung bibliothek Derivat-Bibliothek (10 Verbindungen) aufreinigung->bibliothek screening Biologisches Screening (β2-adrenerger Rezeptor Assay) bibliothek->screening daten Datenanalyse (IC50-Bestimmung) screening->daten hit Identifizierung von Hit-Verbindungen daten->hit

Abbildung 1: Schematischer Arbeitsablauf von der Synthese bis zur Hit-Identifizierung.

G cluster_pathway Postulierter β2-adrenerger Signalweg ligand Derivat (Antagonist) rezeptor β2-adrenerger Rezeptor (GPCR) ligand->rezeptor Blockade gprotein G-Protein (Gs) rezeptor->gprotein Aktivierung verhindert ac Adenylylcyclase gprotein->ac Aktivierung verhindert camp cAMP ac->camp Synthese reduziert atp ATP pka Proteinkinase A (PKA) camp->pka Aktivierung reduziert antwort Zelluläre Antwort (z.B. Relaxation glatter Muskulatur) pka->antwort Signal reduziert

Abbildung 2: Hypothesische Modulation des β2-adrenergen Signalwegs durch einen antagonistischen Derivat.

Enantioselective Synthesis of β-Hydroxy Amides Utilizing Chiral Epoxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of β-hydroxy amides is of significant interest in medicinal chemistry and drug development due to their prevalence as structural motifs in a wide array of biologically active molecules, including pharmaceuticals and natural products. Chiral epoxides serve as versatile building blocks for the stereocontrolled synthesis of these valuable compounds. This document provides detailed application notes and experimental protocols for the synthesis of β-hydroxy amides from chiral epoxides, focusing on two primary strategies: a two-step approach involving the ring-opening of epoxides to form β-amino alcohols followed by N-acylation, and a direct approach utilizing amides as nucleophiles for epoxide ring-opening.

Strategic Approaches to β-Hydroxy Amide Synthesis from Chiral Epoxides

The synthesis of enantiomerically enriched β-hydroxy amides from chiral epoxides can be broadly categorized into two main pathways. The choice of strategy often depends on the desired substitution pattern, the nature of the starting materials, and the required level of stereocontrol.

1. Two-Step Synthesis via β-Amino Alcohol Intermediates: This is a widely employed and versatile method. It involves the nucleophilic ring-opening of a chiral epoxide with an amine to generate a chiral β-amino alcohol. This intermediate is then acylated to yield the target β-hydroxy amide. This approach allows for the introduction of diverse amide functionalities in the second step.

2. Direct Synthesis via Nucleophilic Ring-Opening with Amides: This approach offers a more atom-economical route by directly using an amide as the nucleophile to open the epoxide ring. This strategy can be highly efficient but may require specific catalysts and reaction conditions to achieve high yields and selectivities.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following tables summarize quantitative data from various reported methods for the synthesis of β-hydroxy amides and their β-amino alcohol precursors from chiral epoxides, highlighting the effects of different catalysts, nucleophiles, and reaction conditions on yield and enantioselectivity.

Table 1: Catalytic Asymmetric Ring-Opening of meso-Epoxides with Aromatic Amines to Yield β-Amino Alcohols

EpoxideAmineCatalyst (mol%)Ligand (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)Reference
Cyclohexene oxideAnilineSc(OTf)₃ (1)(S)-BINAP (1.2)Water12RT8991[1]
Cyclohexene oxideN-MethylanilineSc(OTf)₃ (1)(S)-BINAP (1.2)Water12RT9296[1]
Cyclohexene oxideo-AnisidineSc(OTf)₃ (1)(S)-BINAP (1.2)Water24RT8593[1]
Cyclopentene oxideAnilineSc(OTf)₃ (1)(S)-BINAP (1.2)Water12RT8788[1]
cis-Stilbene oxideAnilineSc(OTf)₃ (1)(S)-BINAP (1.2)Water12RT9195[1]

Table 2: Kinetic Resolution of Racemic Terminal Epoxides via Hydrolytic Ring-Opening

EpoxideCatalystTime (h)Conversion (%)ee (%) of unreacted epoxideReference
Propylene oxide(salen)Co(III)OAc255>99[2]
1,2-Butylene oxide(salen)Co(III)OAc353>99[2]
Styrene oxide(salen)Co(III)OAc452>99[2]
Epichlorohydrin(salen)Co(III)OAc1.556>99[2]

Table 3: Direct Dehydrogenative Coupling of Aryl Epoxides and Amines to Amides

EpoxideAmineCatalystBaseTime (h)Temp (°C)Yield (%)Reference
2-PhenyloxiraneMorpholineRu-1tBuOK1212095[3]
2-(4-Methylphenyl)oxiraneMorpholineRu-1tBuOK1212092[3]
2-(4-Methoxyphenyl)oxiranePiperidineRu-1tBuOK1212096[3]
2-PhenyloxiraneBenzylamineRu-1tBuOK2412085[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of a β-Hydroxy Amide from a meso-Epoxide via Asymmetric Ring-Opening and N-Acylation

This protocol is adapted from the work of Kobayashi et al. on the scandium-catalyzed asymmetric ring-opening of meso-epoxides in water.[1]

Step A: Synthesis of (1R,2R)-2-Anilinocyclohexan-1-ol

  • Materials:

    • Cyclohexene oxide (1 mmol)

    • Aniline (1.2 mmol)

    • Scandium(III) triflate (Sc(OTf)₃) (0.01 mmol, 1 mol%)

    • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) (0.012 mmol, 1.2 mol%)

    • Deionized water (2 mL)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of Sc(OTf)₃ (4.9 mg, 0.01 mmol) and (S)-BINAP (7.5 mg, 0.012 mmol) in water (1 mL) at room temperature, add cyclohexene oxide (98 mg, 1 mmol).

    • After stirring for 10 minutes, add aniline (112 mg, 1.2 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Upon completion (monitored by TLC), extract the mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (1R,2R)-2-anilinocyclohexan-1-ol.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Step B: N-Acylation to form N-((1R,2R)-2-Hydroxycyclohexyl)-N-phenylacetamide

  • Materials:

    • (1R,2R)-2-Anilinocyclohexan-1-ol (1 mmol)

    • Acetyl chloride (1.2 mmol) or Acetic anhydride (1.2 mmol)

    • Triethylamine (1.5 mmol) or Pyridine (1.5 mmol)

    • Dichloromethane (DCM) (10 mL)

    • 1 M HCl solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve (1R,2R)-2-anilinocyclohexan-1-ol (191 mg, 1 mmol) and triethylamine (152 mg, 1.5 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (94 mg, 1.2 mmol) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy amide.

    • If necessary, purify the product by silica gel column chromatography.

Protocol 2: Direct Acceptorless Dehydrogenative Coupling of an Aryl Epoxide and an Amine

This protocol is based on the ruthenium pincer complex-catalyzed reaction reported by Milstein and co-workers.[3]

  • Materials:

    • 2-Phenyloxirane (1 mmol)

    • Morpholine (1.2 mmol)

    • Ruthenium PNN pincer complex (Ru-1) (0.02 mmol, 2 mol%)

    • Potassium tert-butoxide (tBuOK) (0.04 mmol, 4 mol%)

    • Toluene (3 mL)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a glovebox, charge a screw-capped vial with the ruthenium catalyst Ru-1 (11.5 mg, 0.02 mmol) and tBuOK (4.5 mg, 0.04 mmol).

    • Add toluene (1 mL) to the vial.

    • Add 2-phenyloxirane (120 mg, 1 mmol) and morpholine (104 mg, 1.2 mmol).

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture at 120 °C for 12 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a short pad of silica gel and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy amide.

Visualizations of Experimental Workflows and Reaction Pathways

Two_Step_Synthesis cluster_step1 Step 1: Asymmetric Ring-Opening cluster_step2 Step 2: N-Acylation Epoxide meso-Epoxide Amine Amine Catalyst Chiral Catalyst (e.g., Sc(OTf)₃/(S)-BINAP) Solvent_S1 Solvent (e.g., Water) Reaction1 Reaction Mixture Workup1 Aqueous Workup & Extraction Purification1 Column Chromatography AminoAlcohol Chiral β-Amino Alcohol AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) Base Base (e.g., Triethylamine) Solvent_S2 Solvent (e.g., DCM) Reaction2 Reaction Mixture Workup2 Aqueous Workup Purification2 Column Chromatography (optional) HydroxyAmide β-Hydroxy Amide

Direct_Synthesis cluster_reaction Direct Dehydrogenative Amidation Epoxide Aryl Epoxide Amine Amine Catalyst Ru-Pincer Catalyst Base Base (tBuOK) Solvent Solvent (Toluene) Reaction Reaction Mixture (Sealed Vial) Workup Filtration & Concentration Purification Column Chromatography Product β-Hydroxy Amide

Reaction_Mechanisms cluster_two_step Two-Step Pathway cluster_direct Direct Pathway A1 Chiral Epoxide A2 Amine A3 β-Amino Alcohol Intermediate A4 Acylating Agent A5 β-Hydroxy Amide B1 Chiral Epoxide B3 β-Hydroxy Amide B1->B3 + Nucleophilic Attack B2 Amide B2->B3

References

Application Note: A Protocol for the Amidation of tert-Butyloxirane Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of chiral β-amino alcohols is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are present in a wide array of pharmacologically active molecules.[1] A highly effective method for their synthesis involves the nucleophilic ring-opening of chiral epoxides with amines. This application note details a general procedure for the amidation of tert-butyloxirane esters, a class of substrates that yield synthetically versatile β-amino alcohol products with a preserved ester functionality. This reaction, often catalyzed by a Lewis acid, proceeds with high regioselectivity and stereospecificity, providing access to valuable chiral building blocks.[2][3]

The term "amidation" in this context refers to the formation of a carbon-nitrogen bond via the amine's nucleophilic attack on one of the epoxide's carbons. The protocol described herein is adaptable for a range of substituted tert-butyloxirane esters and various primary and secondary amines.

G prep 1. Reagent Preparation (Epoxide, Amine, Catalyst, Solvent) setup 2. Reaction Setup (Combine reagents under inert atmosphere) prep->setup monitor 3. Reaction Monitoring (TLC, LC-MS) setup->monitor workup 4. Aqueous Work-up (Quenching and Extraction) monitor->workup purify 5. Purification (Silica Gel Column Chromatography) workup->purify char 6. Characterization (NMR, MS, IR) purify->char G Plausible Lewis Acid-Catalyzed Mechanism start Epoxide + Lewis Acid (LA) activated 1. Epoxide Activation (Coordination of LA to epoxide oxygen) start->activated attack 2. Nucleophilic Attack (Amine attacks the more substituted carbon) activated->attack intermediate Intermediate Complex attack->intermediate workup 3. Protonolysis / Work-up (Release of catalyst and product) intermediate->workup product β-Amino Alcohol Product workup->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-Tert-butyloxirane-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (2R)-2-Tert-butyloxirane-2-carboxamide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the asymmetric epoxidation of N-tert-butyl-2-propenamide.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Insufficiently pure starting materials (e.g., presence of water or other nucleophiles). 3. Incorrect reaction temperature. 4. Inappropriate oxidant.1. Use a freshly prepared or properly stored catalyst. Consider catalyst activation if required by the protocol. 2. Ensure all reagents and solvents are anhydrous. Purify the starting α,β-unsaturated amide if necessary. 3. Optimize the reaction temperature. Some catalytic systems require low temperatures to maintain catalyst stability and selectivity. 4. While tert-butyl hydroperoxide (TBHP) is common, other oxidants like hydrogen peroxide in the presence of a suitable catalyst may be more effective.[1]
Low Enantioselectivity (% ee) 1. Racemic background reaction. 2. Poorly chosen chiral catalyst or ligand. 3. Reaction temperature is too high. 4. Incorrect catalyst-to-ligand ratio.1. Lower the reaction temperature to suppress the non-catalyzed racemic pathway. 2. Screen different chiral catalysts. For α,β-unsaturated amides, lanthanide-BINOL complexes (e.g., Sm-BINOL-Ph₃As=O) have shown high enantioselectivity.[2][3] Chiral N,N'-dioxide-Sc(III) complexes are also effective.[1] 3. Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) to enhance enantioselectivity. 4. Ensure the precise stoichiometric ratio between the metal precursor and the chiral ligand as specified in the protocol.
Formation of Side Products (e.g., diol) 1. Epoxide ring-opening. 2. Over-oxidation. 3. Presence of acid or base impurities.1. This can be caused by moisture or other nucleophiles. Ensure anhydrous conditions and quench the reaction appropriately. 2. Use a stoichiometric amount of the oxidant. Adding the oxidant slowly can also help prevent over-oxidation. 3. Purify all reagents and use buffered conditions if necessary.
Difficult Purification 1. Co-elution of product with starting material or catalyst residues. 2. Product instability on silica gel.1. Optimize chromatographic conditions (e.g., solvent system, gradient). Consider alternative purification methods like crystallization. 2. If the epoxide is sensitive to acidic silica gel, use neutral or deactivated silica gel for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and effective route is the asymmetric epoxidation of the corresponding α,β-unsaturated amide, N-tert-butyl-2-propenamide. This method utilizes a chiral catalyst to achieve high enantioselectivity.

Q2: Which chiral catalysts are recommended for this synthesis?

A2: For the asymmetric epoxidation of α,β-unsaturated amides, chiral lanthanide catalysts, such as those derived from a samarium source, (S)-BINOL, and triphenylarsine oxide (Sm-BINOL-Ph₃As=O), have been reported to provide excellent yields and enantioselectivities (up to 99% yield and >99% ee for similar substrates).[2][3] Another highly effective catalytic system is based on chiral N,N'-dioxide-Scandium(III) complexes with hydrogen peroxide as the oxidant.[1]

Q3: My yield is high, but the enantiomeric excess (% ee) is low. How can I improve it?

A3: Low enantioselectivity is often due to a competing non-enantioselective background reaction or a suboptimal catalytic system. To improve the % ee, consider the following:

  • Lowering the reaction temperature: This often suppresses the rate of the non-catalyzed racemic reaction more than the catalyzed asymmetric reaction.

  • Screening different chiral ligands: The structure of the chiral ligand is crucial for inducing asymmetry.

  • Using a catalyst system known for high enantioselectivity with amides: As mentioned, lanthanide-BINOL or N,N'-dioxide-Sc(III) systems are good starting points.[1][2][3]

  • Ensure high purity of all reagents: Impurities can sometimes interfere with the chiral catalyst.

Q4: I am observing the formation of a diol by-product. What is the cause and how can I prevent it?

A4: Diol formation is typically due to the ring-opening of the desired epoxide product by water. To prevent this, it is critical to maintain strictly anhydrous reaction conditions. Use freshly distilled solvents and ensure all glassware is thoroughly dried. The work-up procedure should also be designed to minimize contact with water and acidic conditions, which can catalyze the ring-opening.

Q5: Can I use Jacobsen's catalyst for this epoxidation?

A5: Jacobsen's catalyst is a well-known chiral manganese-salen complex used for the asymmetric epoxidation of alkenes.[4][5] While it is highly effective for many olefins, its efficiency with electron-poor α,β-unsaturated amides might be lower compared to the specialized lanthanide-based systems. However, it could be considered as an alternative to screen. The presence of tert-butyl groups on the salen ligand is known to enhance enantioselectivity in many cases.[6][7]

Experimental Protocols

General Protocol for Asymmetric Epoxidation of N-tert-butyl-2-propenamide using a Sm-BINOL Catalyst

This protocol is adapted from methodologies reported for the asymmetric epoxidation of α,β-unsaturated amides.[2][3]

  • Catalyst Preparation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), add Sm(O-i-Pr)₃ (0.1 mmol), (S)-BINOL (0.1 mmol), and Ph₃As=O (0.1 mmol) to anhydrous THF (2.0 mL).

    • Stir the mixture at room temperature for 30 minutes to pre-form the catalyst complex.

  • Epoxidation Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

    • Add N-tert-butyl-2-propenamide (1.0 mmol) to the solution.

    • Slowly add a solution of tert-butyl hydroperoxide (TBHP, 5-6 M in decane, 1.2 mmol) dropwise over 10 minutes.

    • Stir the reaction mixture at the same temperature and monitor the reaction progress by TLC or HPLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Epoxidation of α,β-Unsaturated Amides
Catalyst SystemOxidantCatalyst Loading (mol%)Typical Yield (%)Typical ee (%)Reference
Sm-(S)-BINOL-Ph₃As=OTBHP5-10up to 99>99[2][3]
Chiral N,N'-dioxide-Sc(III)H₂O₂1-5HighHigh[1]
Yb[N(SiMe₃)₂]₃ with TADDOL ligandTBHP1089-9957-94[8]

Visualizations

Synthesis_Workflow Start Starting Materials: N-tert-butyl-2-propenamide Chiral Catalyst Oxidant (e.g., TBHP) Reaction Asymmetric Epoxidation Start->Reaction Workup Reaction Quench & Extraction Reaction->Workup Purification Column Chromatography or Crystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Low Enantioselectivity? Check_Catalyst Verify Catalyst Activity & Purity of Reagents Start->Check_Catalyst Low Yield Optimize_Temp Lower Reaction Temperature Start->Optimize_Temp Low ee Check_Oxidant Verify Oxidant Concentration & Stoichiometry Check_Catalyst->Check_Oxidant Anhydrous Ensure Anhydrous Conditions Check_Catalyst->Anhydrous Screen_Catalysts Screen Alternative Chiral Catalysts/Ligands Optimize_Temp->Screen_Catalysts Success Improved Yield & Enantioselectivity Screen_Catalysts->Success Check_Oxidant->Success Anhydrous->Success

Caption: A logical troubleshooting guide for optimizing the synthesis.

References

Technical Support Center: Purification of (2R)-2-Tert-butyloxirane-2-carboxamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (2R)-2-Tert-butyloxirane-2-carboxamide using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not eluting from the column. What should I do?

A1: This is a common issue that can arise from several factors:

  • Incorrect Solvent System: The mobile phase may not be polar enough to displace your compound from the stationary phase. You can try gradually increasing the polarity of the eluting solvent.[1] If you are using a gradient, ensure the final solvent composition is sufficiently polar.

  • Compound Decomposition: Your compound might be unstable on silica gel.[1] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]

  • Sample Precipitation: The compound may have crystallized on the column, blocking the solvent flow.[1] This can sometimes be resolved by carefully stirring the top of the silica gel with a long pipette or by attempting to dislodge the blockage from the column outlet with a thin wire.[1]

Q2: My compound is eluting too quickly, with the solvent front. How can I improve retention?

A2: If your compound is eluting with the solvent front, the mobile phase is too polar. You should switch to a less polar solvent system. It is also beneficial to ensure your initial solvent system gives your target compound an Rf value between 0.2 and 0.3 on a TLC plate for optimal separation.

Q3: I am observing significant peak tailing in my fractions. What is the cause and how can I fix it?

A3: Peak tailing can be caused by a few factors:

  • Compound Overload: You may have loaded too much sample onto the column. Try reducing the amount of crude material.

  • Poor Solubility: If the compound is not fully dissolved when loaded or precipitates at the top of the column, it can lead to tailing. Ensure your compound is fully dissolved in a minimum amount of solvent before loading.[2]

  • Strong Interaction with Stationary Phase: To mitigate this, once the compound begins to elute, you can try slightly increasing the polarity of the mobile phase to accelerate its movement down the column and reduce the tailing effect.[1]

Q4: The separation between my desired compound and impurities is poor. How can I improve the resolution?

A4: Improving resolution often requires a systematic approach:

  • Optimize the Mobile Phase: A slight change in the solvent system can significantly impact selectivity. Try different solvent combinations or add a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine for acidic or basic compounds, respectively, though caution is advised with epoxides).

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, the impurity may have a very similar polarity. In such cases, switching to a different stationary phase like alumina, or a chiral stationary phase (CSP) for enantiomeric impurities, may be necessary.[3]

  • Flow Rate Adjustment: Decreasing the flow rate can sometimes enhance the efficiency of each peak and improve resolution.

Q5: I suspect my compound is decomposing on the silica gel. What are my options?

A5: Epoxides can be sensitive to the acidic nature of silica gel.

  • Deactivate the Silica: You can deactivate the silica gel by pre-treating it with a base, such as triethylamine, in your mobile phase. A common method is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1]

  • Chiral Stationary Phases: For separating enantiomers, various chiral stationary phases are available that may also be less harsh than standard silica gel.[3][4]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The solvent system and other parameters should be optimized using thin-layer chromatography (TLC) prior to performing the column.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Sand (acid-washed)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Preparation of the Column (Slurry Packing Method):

  • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack. Continuously add the slurry until the desired column height is reached. Never let the top of the silica gel run dry.

  • Once packed, add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2]

3. Sample Loading:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[2] Using a pipette, carefully add the sample solution to the top of the silica gel.[2] Drain the solvent until the sample has entered the silica bed.

  • Dry Loading: If the sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the packed column.[2]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica gel at all times.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If the compound is slow to elute, the polarity of the mobile phase can be gradually increased (gradient elution).

5. Analysis and Product Isolation:

  • Spot each collected fraction on a TLC plate.

  • Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or by using a staining agent.

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table provides a starting point for solvent system selection for the purification of polar, chiral compounds like epoxides. The optimal system for your specific compound and impurity profile should be determined experimentally via TLC.

Stationary PhaseMobile Phase System (v/v)Target RfNotes
Silica Gel (230-400 mesh)Hexane / Ethyl Acetate0.2 - 0.3A standard system for moderately polar compounds. The ratio should be adjusted based on TLC results.
Silica Gel (230-400 mesh)Dichloromethane / Methanol0.2 - 0.3For more polar compounds that do not move in Hexane/EtOAc. Start with a low percentage of Methanol.
Neutral AluminaHexane / Ethyl Acetate0.2 - 0.3A good alternative if the compound degrades on silica gel.[1]
Chiral Stationary Phase (e.g., polysaccharide-based)Varies (e.g., Hexane/Isopropanol)N/AUsed for separating enantiomers. The mobile phase is highly dependent on the specific CSP.[3][4]

Visualization

The following diagram illustrates a general troubleshooting workflow for common column chromatography issues.

TroubleshootingWorkflow start Start Purification check_elution Is the compound eluting? start->check_elution no_elution Problem: No Elution check_elution->no_elution No check_separation Is separation from impurities adequate? check_elution->check_separation Yes increase_polarity Action: Increase Mobile Phase Polarity no_elution->increase_polarity check_stability Action: Check for Decomposition on TLC no_elution->check_stability increase_polarity->check_elution use_alt_stationary Action: Use Alumina or Deactivated Silica check_stability->use_alt_stationary eluting Yes not_eluting No poor_separation Problem: Poor Separation check_separation->poor_separation No check_peak_shape Is peak shape good (no tailing)? check_separation->check_peak_shape Yes optimize_solvent Action: Optimize Mobile Phase System (TLC) poor_separation->optimize_solvent change_stationary Action: Change Stationary Phase (e.g., to CSP) poor_separation->change_stationary optimize_solvent->check_separation good_separation Yes bad_separation No peak_tailing Problem: Peak Tailing check_peak_shape->peak_tailing No end Purification Successful check_peak_shape->end Yes reduce_load Action: Reduce Sample Load peak_tailing->reduce_load check_solubility Action: Ensure Full Solubility During Loading peak_tailing->check_solubility reduce_load->check_peak_shape good_peak Yes bad_peak No

A troubleshooting workflow for column chromatography.

References

Technical Support Center: Asymmetric Epoxidation of Hindered Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common side reactions and challenges encountered during the asymmetric epoxidation of sterically hindered alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing asymmetric epoxidation on sterically hindered alkenes?

Steric hindrance poses significant challenges, primarily by impeding the approach of the alkene to the catalytic active site. This can lead to several issues:

  • Reduced Reaction Rates: The bulky substituents on the alkene slow down the reaction, sometimes preventing it from going to completion.

  • Lowered Enantioselectivity: Steric clash can interfere with the ideal orientation of the substrate in the chiral environment of the catalyst, leading to a decrease in enantiomeric excess (ee%).[1]

  • Increased Side Reactions: Slower desired reactions can allow competing side reactions, which might otherwise be insignificant, to become more prominent.

Q2: Which asymmetric epoxidation methods are commonly used for hindered alkenes?

Several methods are employed, each with its own strengths and weaknesses for hindered substrates:

  • Jacobsen-Katsuki Epoxidation: This method uses a chiral manganese-salen complex and is effective for cis-disubstituted and trisubstituted alkenes.[1][2][3] Its flexibility makes it a common choice for unfunctionalized alkenes where methods like Sharpless are not applicable.[4]

  • Shi Epoxidation: Utilizing a fructose-derived organocatalyst and an oxidant like Oxone, this method is effective for trans-disubstituted and trisubstituted alkenes.[5][6][7] Increased steric bulk on trans-olefins can even lead to higher stereoselectivity.[5]

  • Sharpless-Katsuki Epoxidation: While exceptionally effective and predictable for allylic alcohols, its substrate scope is limited to this class of compounds.[8][9][10] For hindered allylic alcohols, it remains a powerful tool.

Q3: What are the most common side reactions encountered?

The primary side reactions depend on the chosen method and substrate:

  • Baeyer-Villiger Oxidation: In ketone-catalyzed reactions like the Shi epoxidation, the ketone catalyst itself can be oxidized by the peroxide, leading to catalyst decomposition and formation of an ester byproduct. This is a significant side reaction that can be minimized by controlling the pH.[5][6]

  • Radical-Mediated Reactions: In some metal-catalyzed systems, like the Jacobsen epoxidation, a radical pathway can compete with the desired concerted mechanism. This can lead to the formation of trans-epoxides from cis-alkenes or other byproducts, especially with conjugated dienes.[1][2]

  • Diol Formation: Over-reaction or hydrolysis of the epoxide product, often catalyzed by acidic or basic conditions, can lead to the formation of the corresponding diol.

  • Bis-epoxidation: For substrates containing multiple double bonds (dienes), controlling the stoichiometry of the oxidant is crucial to prevent the epoxidation of more than one alkene.[11]

Troubleshooting Guide

This guide addresses specific problems researchers may encounter during the asymmetric epoxidation of hindered alkenes.

Problem: Low or No Epoxide Yield

Possible Cause Suggested Solution
Steric Hindrance The substrate is too bulky for the chosen catalyst. Consider a catalyst with a more open chiral environment. For some systems, increasing reaction time or temperature may help, but this can negatively impact enantioselectivity.
Catalyst Decomposition For Shi epoxidation, a low pH can favor the Baeyer-Villiger side reaction, decomposing the catalyst.[5][6] Maintain a basic pH (around 10.5) using a buffer like K₂CO₃.[6] For metal-based catalysts, ensure the oxidant is added slowly to prevent rapid, destructive oxidation of the catalyst.
Poor Oxidant Activity The oxidant (e.g., Oxone, t-BuOOH) may have degraded. Use a fresh batch of the oxidant and confirm its activity.
Incorrect Reaction Conditions For Shi epoxidation, low temperatures (e.g., 0 °C) are crucial to prevent reagent decomposition.[5] For Jacobsen epoxidation, the addition of an axial donor ligand (e.g., pyridine N-oxide) can improve reaction rates.[1]

Problem: Poor Enantioselectivity (Low ee%)

Possible Cause Suggested Solution
Substrate-Catalyst Mismatch The chiral environment of the catalyst is not suitable for the specific hindered substrate. For example, while Jacobsen catalysts work well for cis-alkenes, they are less effective for trans-alkenes.[2] It may be necessary to screen different catalysts or ligands.
Incorrect Temperature Reaction temperature can significantly impact enantioselectivity. Generally, lower temperatures lead to higher ee%. However, for hindered substrates, this may also lead to impractically slow reaction rates. An optimal temperature must be determined experimentally.
Competing Reaction Pathway A non-selective background reaction or a competing radical pathway (in Jacobsen epoxidation) may be occurring.[1] Adding radical inhibitors or optimizing the solvent and catalyst system can help suppress these pathways.
Racemization of Catalyst For ketone catalysts with α-hydrogens, racemization can occur under certain conditions. The Shi catalyst is designed with a rigid structure to minimize this.[5]

Problem: Formation of Baeyer-Villiger Byproduct (Shi Epoxidation)

Possible Cause Suggested Solution
Acidic or Neutral pH The Baeyer-Villiger rearrangement of the intermediate is favored at lower pH. This reaction deactivates the catalyst.
Elevated pH Conduct the reaction at a pH of approximately 10.5.[6] This can be achieved by adding K₂CO₃. The higher pH disfavors the Baeyer-Villiger side reaction and increases the nucleophilicity of the Oxone, accelerating the desired epoxidation.[5][6]

Quantitative Data Summary

The following table summarizes representative data for the asymmetric epoxidation of various hindered alkenes.

Epoxidation MethodAlkene SubstrateYield (%)ee% (%)Reference
Shi Epoxidationtrans-β-Methylstyrene95%92%[11]
Shi EpoxidationTrisubstituted Olefin (1,3-diene)77%92%[11]
Sharpless EpoxidationGeraniol95%91%[12]
Sharpless Epoxidation(E)-2-Hexen-1-ol89%>98%[12]
Jacobsen Epoxidation2,2-DimethylchromeneHigh93%[13]

Visual Guides and Workflows

Logical Relationship of Factors in Asymmetric Epoxidation

G cluster_inputs Controllable Factors cluster_outputs Experimental Outcomes A Substrate (Steric Hindrance) X Yield A->X Strongly influences Y Enantioselectivity (ee%) A->Y Strongly influences B Catalyst Choice (e.g., Shi, Jacobsen) B->X Determines B->Y Determines Z Side Reactions B->Z Influences type of C Reaction Conditions (Temp, pH, Solvent) C->X Optimizes C->Y Optimizes C->Z Can suppress/promote Z->X Reduces G Ketone Chiral Ketone Catalyst Dioxirane Active Dioxirane Intermediate Ketone->Dioxirane Oxidation Oxone Oxone Oxone->Dioxirane Alkene Hindered Alkene Epoxide Desired Chiral Epoxide Alkene->Epoxide Dioxirane->Epoxide Oxygen Transfer BV_Product Baeyer-Villiger Product (Ester) Dioxirane->BV_Product Rearrangement (Low pH Favored) Regen_Ketone Regenerated Catalyst Dioxirane->Regen_Ketone Regeneration G start Problem: Low ee% q1 Is the reaction temperature optimized? start->q1 a1_yes Lower the temperature and monitor reaction time. q1->a1_yes No q2 Is this the optimal catalyst for the substrate? q1->q2 Yes a1_yes->q2 a2_yes Screen alternative chiral ligands or catalysts. q2->a2_yes No q3 Are there signs of side reactions (e.g., radical)? q2->q3 Yes a2_yes->q3 a3_yes Modify conditions: - Additives (e.g., N-oxides) - Change solvent q3->a3_yes Yes end Re-evaluate substrate suitability or synthetic route. q3->end No a3_yes->end

References

Troubleshooting low enantioselectivity in chiral epoxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues of low enantioselectivity in chiral epoxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low enantioselectivity in asymmetric epoxidation reactions?

Low enantioselectivity can generally be attributed to one or more of the following factors:

  • Catalyst Deactivation/Degradation: The chiral catalyst may be impure, improperly prepared, aged, or may have degraded during the reaction.

  • Reagent Impurity: The presence of water, peroxides in solvents, or impurities in the substrate or oxidant can poison the catalyst or participate in non-selective background reactions.

  • Incorrect Reaction Conditions: Deviations from the optimal temperature, pH, concentration, or stoichiometry can significantly impact the stereochemical control of the reaction.

  • Substrate-Related Issues: The specific structure of the alkene substrate may not be ideal for the chosen catalytic system, or it may contain functional groups that interfere with the catalyst.

Q2: How critical is the purity of solvents and reagents?

It is extremely critical. Asymmetric catalysis relies on subtle energetic differences in diastereomeric transition states. Trace impurities can have a disproportionately large negative effect.

  • Water: Can hydrolyze and deactivate metal-ligand catalysts, particularly the titanium catalyst in Sharpless epoxidations. Using anhydrous solvents and reagents, and adding drying agents like molecular sieves, is crucial.[1][2][3][4][5]

  • Oxidant Quality: The oxidant (e.g., tert-butyl hydroperoxide, Oxone) should be of high purity and its concentration accurately determined. Degradation of the oxidant can lead to side reactions.

  • Substrate Purity: Impurities in the starting alkene can inhibit or poison the catalyst. It is essential to use highly purified substrates.

Q3: Can the order of reagent addition affect the outcome?

Yes, the order of addition is often critical for the correct in-situ formation and activation of the chiral catalyst. For instance, in the Sharpless epoxidation, the catalyst is typically pre-formed from the titanium isopropoxide and the chiral tartrate ligand before the substrate and oxidant are introduced.[6][7] Following the specific protocol for the chosen reaction is essential for reproducibility and high enantioselectivity.

Troubleshooting Guide: Low Enantioselectivity

Use the following workflow and table to diagnose the potential cause of poor stereoselectivity in your reaction.

General Troubleshooting Workflow

G A Problem: Low Enantioselectivity (ee%) Observed B Step 1: Verify Reagent & Solvent Purity A->B C Water contamination? Substrate or oxidant impure? B->C Yes E Step 2: Check Catalyst Integrity B->E No D Use freshly distilled/anhydrous solvents. Activate molecular sieves. Purify substrate (distillation/chromatography). Use fresh, high-purity oxidant. C->D Z Re-run Experiment D->Z F Catalyst aged or improperly prepared? Incorrect ligand enantiomer used? E->F Yes H Step 3: Review Reaction Conditions E->H No G Prepare fresh catalyst. Verify ligand purity and rotation. Check catalyst handling and storage procedures. F->G G->Z I Incorrect temperature, pH, or stoichiometry? H->I Yes K Step 4: Evaluate Substrate Compatibility H->K No J Calibrate thermometer/cryostat. Strictly control temperature. Verify stoichiometry of all reagents. Ensure proper pH for pH-sensitive reactions (e.g., Shi). I->J J->Z L Is the substrate known to be poor for this method? (e.g., trans-alkenes for Jacobsen) K->L Yes M Consult literature for the specific substrate class. Consider an alternative epoxidation method. L->M

Caption: A logical workflow for troubleshooting low enantioselectivity.

Troubleshooting Checklist by Reaction Type
Potential Issue Sharpless Epoxidation Jacobsen-Katsuki Epoxidation Shi Epoxidation
Catalyst Is the Ti(OiPr)₄ fresh? Has the tartrate ligand been stored properly?Has the Mn-salen complex formed inactive µ-oxo dimers?[8][9] Has the salen ligand degraded from prolonged oxidation?[8]Is the fructose-derived ketone catalyst pure? Has it epimerized?
Solvent/Reagents Are solvents strictly anhydrous? Are molecular sieves (3Å or 4Å) activated and present?[6]Is the oxidant (e.g., NaOCl) fresh? Are co-catalysts like N-oxides present and pure?[10]Is the Oxone fresh? Is the pH of the medium correctly buffered to ~10.5?[11][12]
Reaction Conditions Was the catalyst pre-formed correctly? Is the temperature maintained (typically -20 °C)?Is the reaction temperature too high?Is the temperature kept low (typically 0 °C)?[11] Is a phase-transfer catalyst needed and present?[12]
Substrate Is the substrate a primary or secondary allylic alcohol?[6] Other functional groups interfering?Is the substrate a cis-disubstituted alkene? (trans-alkenes are poor substrates).[13]Are there electron-withdrawing groups on the alkene that deactivate it?
Side Reactions Background non-asymmetric epoxidation.Radical side-reactions leading to loss of stereochemistry.[10]Baeyer-Villiger oxidation of the ketone catalyst (disfavored at high pH).[11][12]

Method-Specific Protocols and Parameters

Key Factors in Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is highly sensitive to the integrity of its catalytic components. The active catalyst is a dimer of the titanium-tartrate complex.[14]

G cluster_0 Catalytic Core cluster_1 Inhibiting Factors Ti Ti(OiPr)4 Epoxide Chiral Epoxide (High ee%) Ti->Epoxide DET Chiral Ligand (Diethyl Tartrate) DET->Epoxide AA Allylic Alcohol (Substrate) AA->Epoxide TBHP Oxidant (t-BuOOH) TBHP->Epoxide Water Water Water->Ti deactivates Aging Catalyst Aging/ Incorrect Stoichiometry Aging->DET degrades Temp Incorrect Temp. Temp->Epoxide reduces selectivity

Caption: Factors influencing enantioselectivity in Sharpless Epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is a representative example for preparing a chiral epoxide from an allylic alcohol.

Materials:

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Geraniol (purified by distillation)

  • tert-Butyl hydroperoxide (TBHP, ~5.5 M in decane, anhydrous)

  • Powdered 4Å molecular sieves (activated by heating under vacuum)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add powdered, activated 4Å molecular sieves (approx. 0.5 g) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Solvent: Add anhydrous CH₂Cl₂ (50 mL) to the flask and cool the resulting slurry to -20 °C using a cryostat or a dry ice/acetone bath.

  • Catalyst Formation:

    • While stirring the cooled slurry, add L-(+)-diethyl tartrate (0.60 mmol) via syringe.

    • Slowly add titanium(IV) isopropoxide (0.50 mmol) dropwise via syringe. The solution should turn from colorless to a pale yellow.

    • Stir the mixture at -20 °C for 30 minutes to ensure the formation of the chiral catalyst complex.

  • Substrate Addition: Add purified geraniol (10 mmol) to the reaction mixture.

  • Oxidation: Slowly add the anhydrous solution of TBHP (20 mmol, 2.0 equivalents) dropwise over a period of 10-15 minutes. It is critical to maintain the internal temperature below -20 °C during the addition.

  • Reaction Monitoring: Seal the flask and store it in a freezer at -20 °C. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by adding water (10 mL) at low temperature.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the mixture through a pad of Celite® to remove the titanium salts and molecular sieves. Wash the filter cake with CH₂Cl₂.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC or by derivatization with a chiral resolving agent and subsequent NMR analysis.

References

Technical Support Center: Optimization of Epoxide Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of epoxide ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My epoxide ring-opening reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in epoxide ring-opening reactions can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure you are using an adequate amount of the nucleophile and catalyst, and consider increasing the reaction time or temperature.[1] The stability of the epoxide itself can also be a factor; some epoxides are prone to decomposition or polymerization under harsh conditions.[1] Using milder reaction conditions or a more selective catalyst can sometimes mitigate this. Finally, issues with product isolation and purification can lead to apparent low yields. Review your work-up and purification procedures to ensure you are not losing a significant amount of your product.

Q2: I am observing the formation of a diol as a major byproduct. How can I prevent this?

A2: The formation of a 1,2-diol is a common side reaction, especially in the presence of water.[2][3][4] This occurs when water acts as a nucleophile, leading to hydrolysis of the epoxide. To minimize this, ensure that your reagents and solvents are anhydrous. If the reaction must be run in an aqueous or protic solvent, consider using a large excess of your desired nucleophile to outcompete the water. In some cases, adjusting the pH can also influence the rate of hydrolysis versus the desired nucleophilic attack.

Q3: My reaction is not showing the expected regioselectivity. How can I control which carbon of the epoxide is attacked?

A3: Regioselectivity in epoxide ring-opening is primarily determined by the reaction conditions (acidic or basic/nucleophilic) and the structure of the epoxide.[5][6]

  • Under basic or nucleophilic conditions (SN2 mechanism): The nucleophile will preferentially attack the less sterically hindered carbon atom.[5][6][7] If you are getting a mixture of regioisomers, ensure your conditions are sufficiently basic and that you are using a strong nucleophile.

  • Under acidic conditions (SN1-like mechanism): The nucleophile will generally attack the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[5][6][8][9][10][11][12][13] If you desire attack at the more substituted position, ensure you are using acidic catalysis. The choice of acid (Brønsted or Lewis) can also influence the outcome.

It's important to note that for some epoxides, particularly those with only primary and secondary carbons, a mixture of products can be formed even under acidic conditions due to a blend of steric and electronic effects.[6][12]

Q4: How does the choice of solvent affect my reaction?

A4: The solvent can have a significant impact on the reaction rate and selectivity. Polar aprotic solvents are often a good choice as they can help to dissolve the reagents without participating in the reaction. Protic solvents, such as water and alcohols, can act as nucleophiles, leading to undesired byproducts.[14][15] However, in some cases, the use of a protic solvent is necessary for the reaction to proceed. The polarity of the solvent can also influence the stability of charged intermediates and transition states, thereby affecting the regioselectivity.[14][15]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No Reaction or Very Slow Reaction Insufficiently reactive nucleophile.For weak nucleophiles (e.g., water, alcohols), the reaction often requires acid catalysis to activate the epoxide.[5][8][9] For stronger nucleophiles, ensure you are using an adequate excess.
Low reaction temperature.Gradually increase the reaction temperature. Some reactions require elevated temperatures to proceed at a reasonable rate.[1]
Inactive catalyst.Ensure your catalyst is fresh and has been stored correctly. For Lewis acids, moisture can lead to deactivation.
Low Yield Incomplete reaction.Increase reaction time, temperature, or the amount of nucleophile/catalyst. Monitor the reaction by TLC or another appropriate method to determine the point of maximum conversion.
Product decomposition.Consider using milder reaction conditions (lower temperature, less harsh catalyst).
Loss of product during work-up/purification.Optimize your extraction and chromatography procedures. Ensure the pH of the aqueous phase during extraction is appropriate for your product's properties.
Formation of Diol Byproduct Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Incorrect Regioselectivity Reaction conditions do not favor the desired mechanism.To favor attack at the less substituted carbon, use basic/nucleophilic conditions (SN2).[5][6][7] To favor attack at the more substituted carbon, use acidic conditions (SN1-like).[5][6][8][9][10][11][12][13]
Ambiguous substrate control.For epoxides with similarly substituted carbons, achieving high regioselectivity can be challenging. A thorough screening of catalysts, solvents, and temperatures may be necessary.
Formation of Polymeric Byproducts High concentration of epoxide.Use a more dilute solution of the epoxide. Consider adding the epoxide slowly to the reaction mixture containing the nucleophile.
Highly reactive epoxide or harsh reaction conditions.Use milder conditions (lower temperature, less active catalyst).

Quantitative Data on Reaction Conditions

The following tables provide a summary of reaction conditions and outcomes for various epoxide ring-opening reactions.

Table 1: Ring-Opening of Styrene Oxide with Various Nucleophiles

NucleophileCatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
AnilineAcetic AcidNeatRT295[16]
MorpholineAcetic AcidNeatRT1.598[16]
ThiophenolNoneWaterRT294[17]
Sodium AzideAmmonium ChlorideAcetonitrile/Water750.589

Table 2: Effect of Catalyst on the Ring-Opening of Cyclohexene Oxide with Aniline

Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Ref.
NoneNeat8024<5
Acetic Acid (400)NeatRT392[16]
Sulfated Tin Oxide (2)NeatRT1.596[18]
Cyanuric Chloride (5)Neat500.595[19]

Experimental Protocols

Protocol 1: Synthesis of β-Amino Alcohols via Acetic Acid-Mediated Aminolysis of Epoxides[16]
  • Reagents and Setup:

    • Epoxide (1.0 equiv)

    • Amine (8.0 equiv)

    • Acetic acid (4.0 equiv)

    • Round-bottom flask equipped with a magnetic stir bar.

  • Procedure:

    • To the round-bottom flask, add the epoxide, amine, and acetic acid.

    • Stir the reaction mixture at room temperature. For sterically hindered epoxides, heating may be required (e.g., up to 150 °C).[16]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis of an Epoxide[20]
  • Reagents and Setup:

    • Epoxide

    • 0.2 M Sodium Hydroxide (NaOH) solution

    • Reaction vessel with stirring capability.

  • Procedure:

    • Prepare a 0.2 M aqueous solution of NaOH.

    • Add the epoxidized material to the NaOH solution to a final concentration of 100 µg/mL.

    • Incubate the reaction mixture overnight at 30 °C with stirring.

    • After incubation, the hydrolyzed product can be extracted using an appropriate method, such as with a solid-phase extraction resin (e.g., HP20).[20]

Protocol 3: Lewis Acid-Catalyzed Ring-Opening of Epoxides with Alcohols[21][22][23]
  • Reagents and Setup:

    • Epoxide

    • Alcohol (serves as both nucleophile and solvent)

    • Lewis acid catalyst (e.g., Sn-Beta, 0.4 mol%)

    • Reaction vessel suitable for heating under an inert atmosphere.

  • Procedure:

    • To the reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst.

    • Add the alcohol, followed by the epoxide.

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring.

    • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter to remove the heterogeneous catalyst.

    • Remove the excess alcohol under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Visualizations

Signaling Pathways and Workflows

Epoxide_Ring_Opening_Mechanisms cluster_acidic Acidic Conditions cluster_basic Basic/Nucleophilic Conditions A_Epoxide Epoxide A_Protonated Protonated Epoxide A_Epoxide->A_Protonated Protonation A_Product Product (Attack at more substituted carbon) A_Protonated->A_Product Nucleophilic Attack A_Hplus H+ A_Hplus->A_Protonated A_Nu Nucleophile (weak) A_Nu->A_Product B_Epoxide Epoxide B_Product Product (Attack at less substituted carbon) B_Epoxide->B_Product Nucleophilic Attack (SN2) B_Nu Nucleophile (strong) B_Nu->B_Product

Caption: Reaction pathways for epoxide ring-opening under acidic and basic conditions.

Troubleshooting_Workflow Start Start Reaction Optimization Problem Low Yield or Incorrect Regioselectivity? Start->Problem Check_Conditions Review Reaction Conditions: - Acidic vs. Basic - Temperature - Solvent Problem->Check_Conditions Yes Check_Reagents Verify Reagent Quality: - Anhydrous? - Nucleophile Strength - Catalyst Activity Check_Conditions->Check_Reagents Optimize Systematically Vary One Parameter: - Catalyst Loading - Temperature - Reaction Time Check_Reagents->Optimize Analyze Analyze Results (TLC, GC, NMR) Optimize->Analyze Analyze->Problem Iterate Success Successful Optimization Analyze->Success Desired Outcome

References

How to prevent epoxide ring-opening under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling epoxides in research and development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent unwanted epoxide ring-opening during your experiments.

Frequently Asked Questions (FAQs)

Q1: My epoxide is unexpectedly decomposing. What are the most common causes?

A1: Epoxide decomposition, or ring-opening, is most frequently caused by the presence of acidic or basic impurities in your reaction mixture, solvents, or purification media. Epoxides are susceptible to ring-opening under both acidic and basic conditions, and even trace amounts can catalyze this process.[1][2][3]

Q2: How can I prevent acidic impurities from opening my epoxide ring?

A2: To prevent acid-catalyzed ring-opening, it is crucial to maintain a neutral to slightly basic environment. This can be achieved by:

  • Using Acid Scavengers: Incorporating a non-nucleophilic base, often referred to as an acid scavenger, into your reaction mixture can neutralize any acidic byproducts or impurities.[4][5][6][7] Examples include proton sponges or hindered amines.

  • Purification with Neutralized Media: Standard silica gel is often acidic and can cause decomposition of sensitive epoxides during chromatographic purification.[8][9] Using silica gel that has been neutralized, for instance, with a sodium bicarbonate solution, can prevent this.[8][9]

  • Careful Choice of Reagents and Solvents: Ensure all reagents and solvents are free from acidic impurities. Distillation or passing solvents through a plug of neutral alumina can remove trace acids.

Q3: What measures can I take to avoid base-catalyzed ring-opening?

A3: Base-catalyzed ring-opening is typically initiated by strong nucleophiles. To mitigate this:

  • Use Weakly Nucleophilic Bases: If a base is required in your reaction, opt for a sterically hindered or weakly nucleophilic base that is less likely to act as a ring-opening agent.

  • Control Reaction Temperature: Many base-catalyzed ring-opening reactions are accelerated at higher temperatures. Running your reaction at lower temperatures can significantly reduce the rate of this side reaction.

  • Protecting Groups: In complex syntheses, consider using protecting groups for other functionalities in the molecule that might be transformed into nucleophiles under basic conditions.[10]

Q4: Can the structure of my epoxide influence its stability?

A4: Absolutely. The substitution pattern on the epoxide ring plays a significant role in its reactivity.

  • Steric Hindrance: Under basic conditions (SN2-like), nucleophilic attack is favored at the less sterically hindered carbon of the epoxide.[11][12][13] Therefore, epoxides with more substitution at one carbon may be more prone to selective ring-opening.

  • Electronic Effects: Under acidic conditions, the reaction proceeds through a transition state with carbocationic character.[1][14][15] The nucleophile will preferentially attack the more substituted carbon, as it can better stabilize the partial positive charge.[1][14][15] Electron-withdrawing or donating groups near the epoxide can also influence its stability and regioselectivity of opening.

Troubleshooting Guides

Problem: Epoxide decomposition during aqueous work-up.
Possible Cause Solution
Acidic or Basic Water: The pH of the water used for extraction can lead to ring-opening.Use deionized water and adjust the pH to neutral (around 7) with a buffer if necessary. For acid-sensitive epoxides, a slightly basic wash (e.g., saturated sodium bicarbonate solution) can be beneficial. For base-sensitive epoxides, a wash with a mild acidic buffer (e.g., ammonium chloride solution) may be appropriate.
Prolonged Contact Time: Extended exposure to the aqueous phase increases the risk of hydrolysis.Minimize the time the epoxide is in contact with the aqueous layer. Perform extractions quickly and efficiently.
Problem: Epoxide decomposition during purification by column chromatography.
Possible Cause Solution
Acidic Silica Gel: Standard silica gel is acidic and can catalyze ring-opening.[8][9]Use neutralized silica gel. This can be prepared by washing standard silica gel with a solution of sodium bicarbonate.[8][9] Alternatively, other neutral stationary phases like alumina (neutral or basic) can be used.
Inappropriate Solvent System: Protic solvents (e.g., methanol) in the eluent can act as nucleophiles and open the epoxide ring, especially if acidic or basic conditions are present.Use aprotic solvents for your mobile phase whenever possible. If a protic solvent is necessary, consider adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent to neutralize any acidity in the silica gel.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography

This protocol describes the preparation of neutralized silica gel to prevent the decomposition of acid-labile epoxides during column chromatography.[8][9]

Materials:

  • Standard silica gel (for column chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Acetone

  • Oven

Procedure:

  • Prepare a slurry of the silica gel in the saturated sodium bicarbonate solution.

  • Stir the slurry for 1-2 hours.

  • Filter the silica gel using a Büchner funnel.

  • Wash the silica gel thoroughly with deionized water until the pH of the filtrate is neutral.

  • Wash the silica gel with acetone to remove the water.

  • Dry the neutralized silica gel in an oven at 120°C for at least 12 hours before use.

Protocol 2: Use of an Acid Scavenger in a Reaction

This protocol provides a general guideline for using an acid scavenger to protect an epoxide during a reaction that may generate acidic byproducts.

Materials:

  • Epoxide-containing starting material

  • Reaction solvent (anhydrous)

  • Acid scavenger (e.g., proton sponge, diisopropylethylamine)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction under an inert atmosphere.

  • Dissolve the epoxide-containing starting material in the anhydrous solvent.

  • Add the acid scavenger to the reaction mixture. A typical starting point is to use a stoichiometric amount equivalent to the expected acid generation, or a slight excess (1.1-1.5 equivalents).

  • Proceed with the addition of the other reagents as per your reaction protocol.

  • Monitor the reaction progress.

  • Upon completion, the work-up procedure should be chosen carefully to be compatible with the epoxide and the acid scavenger used.

Visualizing Prevention Strategies

Epoxide_Protection_Workflow cluster_acid Preventing Acid-Catalyzed Ring-Opening cluster_base Preventing Base-Catalyzed Ring-Opening Acid_Impurity Acidic Impurity (Reagent, Solvent, Byproduct) Acid_Scavenger Use Acid Scavenger (e.g., Proton Sponge) Acid_Impurity->Acid_Scavenger Neutralizes Acid Neutral_Purification Purify with Neutralized Media (e.g., Neutralized Silica) Acid_Impurity->Neutral_Purification Avoids Acidic Surface Anhydrous Use Anhydrous Solvents Acid_Impurity->Anhydrous Minimizes H+ Source Strong_Nucleophile Strong Nucleophile (Reagent, Base) Weak_Base Use Weakly Nucleophilic Base Strong_Nucleophile->Weak_Base Reduces Nucleophilicity Low_Temp Lower Reaction Temperature Strong_Nucleophile->Low_Temp Slows Reaction Rate Protecting_Group Use Protecting Groups Strong_Nucleophile->Protecting_Group Masks Nucleophilic Sites Start Epoxide Stability Concern Start->Acid_Impurity Start->Strong_Nucleophile

Caption: Decision workflow for preventing epoxide ring-opening.

Purification_Strategy cluster_purification Purification of Sensitive Epoxides Start_Purification Crude Epoxide Mixture Check_Sensitivity Assess Acid/Base Sensitivity Start_Purification->Check_Sensitivity Acid_Sensitive Acid-Sensitive Epoxide Check_Sensitivity->Acid_Sensitive Yes Base_Sensitive Base-Sensitive Epoxide Check_Sensitivity->Base_Sensitive Yes Stable_Epoxide Stable Epoxide Check_Sensitivity->Stable_Epoxide No Neutral_Silica Column with Neutralized Silica Gel Acid_Sensitive->Neutral_Silica Basic_Alumina Column with Basic Alumina Acid_Sensitive->Basic_Alumina Base_Sensitive->Neutral_Silica Standard_Silica Standard Silica Gel Column Stable_Epoxide->Standard_Silica

Caption: Selection guide for epoxide purification media.

References

Technical Support Center: Purifying Chiral Carboxamides via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the recrystallization of chiral carboxamides.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it used for purifying chiral carboxamides?

Recrystallization is a purification technique for solid organic compounds.[1] It involves dissolving an impure compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution.[2][3] The impurities, which are present in smaller concentrations, remain dissolved in the solvent.[1] This method is particularly useful for chiral carboxamides as it can lead to a highly pure crystalline product, which is often essential for determining stereochemistry and for use in pharmaceutical applications.

Q2: How do I select an appropriate solvent for recrystallizing my chiral carboxamide?

The ideal solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4][5] For amides, polar solvents are often a good starting point.[6] The impurities should either be very soluble in the solvent at all temperatures or completely insoluble so they can be filtered off from the hot solution.[2]

General guidelines for solvent selection:

  • "Like dissolves like" is a useful principle; solvents with similar functional groups to the compound are often good choices.[1]

  • The solvent should not react with the compound.[2]

  • A solvent with a boiling point below the melting point of the compound is preferable to prevent the compound from "oiling out".[7]

  • Commonly used solvents for amides include ethanol, acetone, acetonitrile, and 1,4-dioxane.[6] Solvent mixtures, such as diethyl ether-methanol, can also be effective.[8]

Q3: What is the general procedure for recrystallization?

The process involves six main steps:

  • Choose a suitable solvent by performing solubility tests.

  • Dissolve the impure carboxamide in a minimum amount of the near-boiling solvent.[1]

  • Decolorize the solution , if necessary, using activated charcoal to remove colored impurities.[1][2]

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the solution slowly to allow for the formation of pure crystals.[3]

  • Collect and dry the purified crystals , typically by vacuum filtration.[2]

Experimental Protocols

General Recrystallization Protocol for a Chiral Carboxamide
  • Solvent Selection: Place a small amount of the crude carboxamide (approx. 10-20 mg) into several test tubes. Add a few drops of different potential solvents to each tube and observe the solubility at room temperature and upon heating. The best solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude chiral carboxamide into an Erlenmeyer flask. Add a boiling chip or stir bar. Heat the selected solvent in a separate flask. Add the minimum amount of hot solvent to the carboxamide to dissolve it completely with heating and stirring.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Keep the funnel and receiving flask hot to prevent premature crystallization.[10]

  • Crystallization: Cover the flask containing the hot solution with a watch glass and allow it to cool slowly to room temperature.[4] Slow cooling is crucial for forming large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely in the funnel under vacuum.[2] Further drying can be done in a desiccator or a vacuum oven.

Data Presentation

Table 1: Common Solvents for Carboxamide Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar carboxamides, but can be difficult to remove.[8][12]
Ethanol78HighA very common and effective solvent for many organic compounds.[7][12]
Methanol65HighSimilar to ethanol, but more volatile.[7]
Acetonitrile82Medium-HighOften gives very good results for amides.[6]
Acetone56Medium-HighA versatile solvent, but its low boiling point makes it very flammable.[7]
Ethyl Acetate77MediumA good general-purpose solvent.[8]
1,4-Dioxane101MediumA recommended solvent for some amides.[6]
Toluene111LowCan be effective, especially for aromatic compounds.[7][12]
Hexane / Heptane69 / 98LowTypically used for nonpolar compounds or as an anti-solvent in a mixed solvent system.[13]

Troubleshooting Guide

Q4: My compound has "oiled out" and formed a liquid instead of crystals. What should I do?

"Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[14] This is undesirable because impurities tend to be more soluble in the oil, leading to an impure final product.[10]

Solutions:

  • Reheat the solution and add more solvent to decrease the saturation point.[14]

  • Try a different solvent with a lower boiling point.[7]

  • Slow down the cooling rate.

  • Employ a seeding strategy by adding a pure crystal of the compound once the solution is supersaturated.[15]

Q5: No crystals are forming, even after the solution has cooled. What can I do?

This usually indicates that the solution is not supersaturated, likely because too much solvent was used.

Solutions:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[16] This can create nucleation sites.

  • Add a seed crystal: If available, add a tiny crystal of the pure compound to the solution to initiate crystal growth.[14][16]

  • Reduce the solvent volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[14]

  • Use a lower temperature bath: If an ice bath is not cold enough, a dry ice/acetone bath can be used.[16]

Q6: My recovery of the purified crystals is very low. Why did this happen?

A low yield can be caused by several factors:

Possible Causes & Solutions:

  • Too much solvent was used: This is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor. If the mother liquor has not been discarded, you can try to concentrate it by evaporation and cool it again to obtain a second crop of crystals.

  • Premature crystallization: The compound may have crystallized in the filter paper during hot filtration. Ensure all apparatus is kept hot during this step.[10]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.

Q7: The final crystals are colored, but the pure compound should be colorless. How can I fix this?

Colored impurities can sometimes co-crystallize with the product.

Solution:

  • Redissolve the crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. The colored impurities will adsorb to the surface of the charcoal.[2] Swirl the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Visualizations

Recrystallization_Workflow A Start: Crude Chiral Carboxamide B Add Minimum Amount of Hot Solvent A->B C Completely Dissolve Solid B->C D Hot Gravity Filtration (if insoluble impurities exist) C->D Insoluble Impurities? E Slowly Cool Filtrate to Room Temperature C->E No D->E F Cool in Ice Bath to Maximize Yield E->F G Vacuum Filtration to Collect Crystals F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Purified Crystals H->I J End: Pure Crystalline Product I->J

Caption: General workflow for the recrystallization of a chiral carboxamide.

Troubleshooting_Oiling_Out Start Problem: Compound 'Oiled Out' Action1 Reheat Solution to Dissolve Oil Start->Action1 Decision1 Add More Solvent? Action1->Decision1 Action2 Cool Solution Slowly Again Decision1->Action2 Yes Action3 Try a Different Solvent (e.g., lower boiling point) Decision1->Action3 No Outcome_Success Success: Crystals Form Action2->Outcome_Success If successful Outcome_Fail Problem Persists Action2->Outcome_Fail If unsuccessful Action4 Use a Seed Crystal During Cooling Outcome_Fail->Action4 Action3->Action1 Action4->Action2

Caption: Troubleshooting decision tree for when a compound "oils out".

References

Methods for removing residual catalyst from epoxide products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of residual catalysts from epoxide products.

Troubleshooting Guides

Issue: Residual metal catalyst detected in the final epoxide product after purification.

Possible Cause Troubleshooting Steps
Incomplete removal by chromatography (silica/alumina) 1. Optimize Solvent System: Ensure the chosen solvent system provides good separation between your epoxide and the catalyst complex. A solvent system that is too polar may cause the catalyst to co-elute with the product. 2. Check for Channeling: Uneven packing of the column can lead to channels, allowing the sample to pass through without proper separation. Ensure the column is packed uniformly. 3. Increase Column Length/Stationary Phase Amount: A longer column or a higher ratio of stationary phase to crude product can improve separation. 4. Consider a Different Stationary Phase: If silica gel is not effective, consider using neutral or basic alumina, as some metal complexes may have different affinities for these materials.[1] 5. Employ a Scavenger Resin Post-Chromatography: For very low residual metal levels, a pass-through cartridge with a metal scavenger can be effective.[2][3][4]
Catalyst leaching from a solid support 1. Perform a Hot Filtration Test: Filter the reaction mixture at the reaction temperature to see if the catalysis continues in the filtrate. If it does, catalyst leaching is occurring. 2. Choose a More Stable Support: Consider catalysts on more robust supports that are less prone to leaching under your reaction conditions. 3. Modify Reaction Conditions: Lowering the reaction temperature or using a less coordinating solvent may reduce leaching.
Ineffective removal by aqueous washing 1. Increase Number of Washes: Multiple extractions with fresh aqueous solution are more effective than a single large-volume wash. 2. Adjust pH of Aqueous Wash: For acid or base catalysts, neutralizing the reaction mixture with a dilute solution of base (e.g., sodium bicarbonate for acid catalysts) or acid can convert the catalyst into a more water-soluble salt. 3. Use a Chelating Agent: For metal catalysts, adding a chelating agent to the aqueous phase can help extract the metal into the aqueous layer.

Issue: The epoxide product is degrading during the purification process.

Possible Cause Troubleshooting Steps
Acid-catalyzed ring-opening on silica gel 1. Use Deactivated Silica: Treat silica gel with a base (e.g., triethylamine in the eluent) or use commercially available deactivated silica gel to neutralize acidic sites. 2. Switch to a Neutral Stationary Phase: Use neutral alumina for chromatography to avoid acidic conditions. 3. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the epoxide is in contact with the stationary phase.
Thermal degradation 1. Avoid High Temperatures: If using distillation, perform it under reduced pressure to lower the boiling point of the epoxide. 2. Use Room Temperature Purification Methods: Prioritize non-thermal purification techniques like chromatography or scavenger resins.
Degradation in storage 1. Store in Appropriate Vials: Some epoxides have been shown to degrade when stored in amber glass vials due to catalysis by components in the glass.[5] Use clear glass or polypropylene vials for storage and protect from light if necessary. 2. Store at Low Temperatures: Store the purified epoxide at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

Frequently Asked Questions (FAQs)

1. What are the most common methods for removing residual catalysts from epoxide products?

The most common methods include:

  • Column Chromatography: Using stationary phases like silica gel or alumina to separate the epoxide from the catalyst.[1]

  • Aqueous Extraction (Washing): Using water or aqueous solutions of acids, bases, or salts to extract the catalyst.

  • Adsorption on Activated Carbon: Using activated carbon to adsorb the catalyst, which is then removed by filtration.[6]

  • Scavenger Resins: Employing solid-supported reagents (scavengers) that selectively bind to the metal catalyst, which is then filtered off.[2][3][4][7]

  • Ion-Exchange Resins: Using resins with acidic or basic functional groups to capture and remove charged catalyst species.[1][8]

  • Distillation: Separating the volatile epoxide product from a non-volatile catalyst.

2. How do I choose the best catalyst removal method for my specific epoxide and catalyst?

The choice of method depends on several factors:

  • Nature of the Catalyst: Homogeneous catalysts often require different removal strategies than heterogeneous catalysts. The type of metal (e.g., palladium, copper) or whether it is an acid/base catalyst will dictate the most effective technique.

  • Properties of the Epoxide: The stability of the epoxide (e.g., sensitivity to acid or heat), its polarity, and solubility will influence the choice of purification method.

  • Desired Final Purity: The required level of catalyst residue in the final product will determine the necessary rigor of the purification process. For pharmaceutical applications, very low levels (ppm or ppb) are often required.

  • Scale of the Reaction: Some methods, like column chromatography, are well-suited for lab-scale purifications, while others, like using scavenger cartridges, can be scaled for larger quantities.[9]

3. How can I quantify the amount of residual catalyst in my epoxide product?

For metal catalysts, the most common methods for quantification are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique that can detect trace and ultra-trace levels of metals.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another sensitive technique for elemental analysis.

  • Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metal concentrations.

For organic catalysts (e.g., acids, bases), quantification can often be achieved using:

  • High-Performance Liquid Chromatography (HPLC): By developing a method that separates the catalyst from the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the catalyst has unique signals that can be integrated and compared to a known internal standard.

Data Presentation: Comparison of Catalyst Removal Methods

The following table summarizes the typical efficiencies of various catalyst removal methods. The actual performance will vary depending on the specific catalyst, epoxide, and experimental conditions.

Method Typical Catalyst Type Typical Residual Catalyst Levels (ppm) Advantages Disadvantages
Silica Gel Chromatography Metal complexes, Organic catalysts50 - 500Widely applicable, good for moderate purityCan cause degradation of acid-sensitive epoxides, solvent-intensive, may not achieve very low ppm levels alone.
Aqueous Washing Acid/Base catalysts, Water-soluble metal salts> 1000Simple, inexpensiveInefficient for non-polar catalysts, can lead to emulsions, may not be sufficient on its own.
Activated Carbon Metal complexes (especially Palladium)50 - 200Inexpensive, effective for some metalsCan adsorb the product leading to yield loss, may not be selective.[6]
Scavenger Resins Metal complexes (e.g., Pd, Cu, Ru)< 10 - 200High selectivity, can achieve very low residual levels, simple filtration removal.[2][7]Higher cost than other methods, requires optimization of scavenger type and amount.
Ion-Exchange Resins Charged metal complexes, Acid/Base catalysts< 50Can be regenerated and reused, effective for ionic catalysts.[1]Requires the catalyst to be in an ionic form, performance depends on solvent polarity.[1]

Experimental Protocols

Protocol 1: Removal of a Palladium Catalyst using a Scavenger Resin (Batch Method)

This protocol is a general guideline for using a thiol-based scavenger resin to remove residual palladium from a solution of an epoxide product.

Materials:

  • Crude epoxide product containing residual palladium catalyst, dissolved in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Thiol-functionalized scavenger resin (e.g., SiliaMetS® Thiol).

  • Inert gas (Nitrogen or Argon).

  • Filter funnel and filter paper or a fritted glass funnel.

Procedure:

  • Dissolve the Crude Product: Dissolve the crude epoxide product in a suitable organic solvent to a concentration that allows for efficient stirring.

  • Add the Scavenger Resin: Under an inert atmosphere, add the scavenger resin to the solution. A typical starting point is to use 3-5 equivalents of the scavenger's functional group relative to the initial amount of palladium catalyst used in the reaction.

  • Stir the Mixture: Stir the mixture at room temperature. The required time can range from 1 to 16 hours. For optimization, the progress of the scavenging can be monitored by taking small aliquots of the solution over time and analyzing for residual palladium.

  • Filter the Mixture: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified epoxide product.

  • Analyze for Residual Palladium: Analyze a sample of the purified product using ICP-MS or ICP-OES to determine the final concentration of residual palladium.

Protocol 2: Purification of an Acid-Labile Epoxide using Deactivated Silica Gel Chromatography

This protocol describes the purification of an epoxide that is sensitive to acid-catalyzed degradation.

Materials:

  • Crude epoxide product.

  • Silica gel (for flash chromatography).

  • Triethylamine.

  • Hexane and Ethyl Acetate (or other suitable solvents for chromatography).

  • Chromatography column, flasks, etc.

Procedure:

  • Prepare the Eluent: Prepare the desired solvent system for chromatography (e.g., a mixture of hexane and ethyl acetate). Add a small amount of triethylamine to the eluent (typically 0.1-1% by volume) to neutralize the acidic sites on the silica gel.

  • Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent. This is known as "wet packing".

  • Load the Sample: Dissolve the crude epoxide product in a minimum amount of the eluent. If the product has poor solubility, it can be "dry loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elute the Column: Run the column with the triethylamine-containing eluent, collecting fractions.

  • Monitor the Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified epoxide product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to completely remove the triethylamine.

  • Analyze the Product: Analyze the final product by NMR or other appropriate techniques to confirm its purity and structure.

Visualizations

experimental_workflow_scavenger_resin cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Product start Crude Epoxide Solution (with Catalyst) mix Mix and Stir (1-16 hours) start->mix scavenger Scavenger Resin scavenger->mix filter Filter to Remove Resin mix->filter product Purified Epoxide Solution filter->product analysis Analysis (ICP-MS/OES) product->analysis

Caption: Workflow for catalyst removal using a scavenger resin.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem High Residual Catalyst cause1 Inefficient Chromatography problem->cause1 cause2 Catalyst Leaching problem->cause2 cause3 Poor Aqueous Extraction problem->cause3 solution1a Optimize Solvents cause1->solution1a solution1b Use Scavenger Post-Column cause1->solution1b solution2a Change Catalyst Support cause2->solution2a solution2b Modify Reaction Conditions cause2->solution2b solution3a Increase Wash Frequency cause3->solution3a solution3b Adjust pH cause3->solution3b

Caption: Troubleshooting logic for high residual catalyst.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (2R)-2-Tert-butyloxirane-2-carboxamide Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. (2R)-2-Tert-butyloxirane-2-carboxamide, a valuable chiral building block, requires robust analytical methods to ensure its enantiomeric purity. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for this purpose, alongside alternative techniques, supported by experimental data and detailed protocols.

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Chiral HPLC remains the predominant technique for the separation and quantification of enantiomers due to its high resolution, reproducibility, and versatility. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including epoxides.

A notable example is the successful separation of glycidyl butyrate enantiomers, a structurally similar aliphatic epoxide, on a cellulose-based Chiralcel OD-H column.[1] This method provides a strong starting point for the analysis of this compound.

Table 1: Chiral HPLC Performance Data for a Structurally Similar Aliphatic Epoxide (Glycidyl Butyrate)
ParameterValue
Chiral Stationary PhaseChiralcel OD-H (250 x 4.6mm, 5µm)
Mobile Phasen-Hexane: 2-Propanol (100:1, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (S-enantiomer)7.5 min
Retention Time (R-enantiomer)8.5 min
Resolution (Rs)> 2.0

Data sourced from Rakibe et al., 2018.[1]

Experimental Protocol: Chiral HPLC of a Glycidyl Derivative

This protocol is adapted from a validated method for a similar aliphatic epoxide and serves as a robust starting point for the analysis of this compound.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Chiralcel OD-H column (250 x 4.6mm, 5µm).

2. Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane and 2-Propanol in a 100:1 volume/volume ratio.

  • Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Set the flow rate to 1.0 mL/min.

  • Maintain the column temperature at ambient conditions.

  • Set the UV detector wavelength to 210 nm.

4. Sample Preparation:

  • Dissolve the sample of 2-Tert-butyloxirane-2-carboxamide in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject a suitable volume of the sample solution (e.g., 10 µL) into the HPLC system.

  • Record the chromatogram and determine the peak areas for the two enantiomers.

6. Calculation of Enantiomeric Excess (% ee):

  • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Alternative Analytical Techniques for Enantiomeric Excess Determination

While chiral HPLC is the benchmark, other techniques offer distinct advantages in specific scenarios.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative that often provides faster separations and reduced solvent consumption compared to HPLC.[2][3] Polysaccharide-based CSPs are also highly effective in SFC. For the enantioseparation of complex epoxides, SFC has demonstrated superior performance in terms of shorter retention times and higher separation factors.[2]

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. Cyclodextrin-based chiral capillary columns are commonly employed for the separation of chiral epoxides.[1] Derivatization may sometimes be necessary to improve volatility and chromatographic performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a rapid and convenient method for determining enantiomeric excess without the need for chromatographic separation.[4] The CSA forms diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum that can be integrated to determine their relative concentrations.

Table 2: Comparison of Analytical Techniques for Enantiomeric Excess Determination
TechniquePrincipleTypical Stationary/Mobile Phase or ReagentAdvantagesDisadvantages
Chiral HPLC Differential partitioning between a chiral stationary phase and a mobile phase.Polysaccharide-based CSPs (e.g., Chiralcel OD-H) with normal-phase eluents (e.g., Hexane/IPA).High resolution, versatility, well-established.Longer analysis times, higher solvent consumption.
Chiral SFC Differential partitioning in a supercritical fluid mobile phase.Polysaccharide-based CSPs with CO₂/alcohol mobile phases.Fast separations, reduced organic solvent use.Requires specialized instrumentation.
Chiral GC Differential partitioning in a gaseous mobile phase.Cyclodextrin-based capillary columns.High efficiency for volatile compounds.Limited to thermally stable and volatile analytes; may require derivatization.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent.Chiral solvating agents (e.g., Pirkle's alcohol).Rapid, no separation needed, provides structural information.Lower sensitivity, potential for signal overlap, requires pure CSA.

Logical Workflow for Method Selection

The choice of the most suitable analytical technique depends on various factors including the properties of the analyte, the required analytical performance, and available instrumentation.

G cluster_0 Decision Process start Define Analytical Requirements (e.g., speed, sensitivity, sample matrix) is_hplc_available Is Chiral HPLC an established method? start->is_hplc_available is_volatile Is the analyte volatile and thermally stable? is_sfc_available Is SFC instrumentation available for faster analysis? is_volatile->is_sfc_available No gc Consider Chiral GC is_volatile->gc Yes is_hplc_available->is_volatile No hplc Select Chiral HPLC is_hplc_available->hplc Yes is_nmr_sufficient Is NMR sensitivity sufficient and CSA available? is_sfc_available->is_nmr_sufficient No sfc Consider Chiral SFC is_sfc_available->sfc Yes is_nmr_sufficient->hplc No, default to HPLC nmr Consider NMR with CSA is_nmr_sufficient->nmr Yes

References

A Comparative Guide to Determining the Absolute Configuration of 2,2-Disubstituted Oxiranes

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] For 2,2-disubstituted oxiranes, which are valuable chiral building blocks in organic synthesis, establishing their stereochemistry is paramount. This guide provides an objective comparison of modern analytical techniques used for this purpose, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Analytical Methods

Several powerful techniques are available for determining the absolute configuration of 2,2-disubstituted oxiranes. The primary methods include chiroptical spectroscopy (VCD and ECD), NMR-based approaches like the modified Mosher's method, and chemical correlation. The choice of method depends on factors such as sample quantity, the presence of chromophores, the availability of instrumentation, and whether the sample can be crystallized.

MethodPrincipleTypical Sample (mg)Analysis TimeKey AdvantagesKey Limitations
Vibrational Circular Dichroism (VCD) Compares the experimental VCD spectrum (differential absorption of circularly polarized IR light) with quantum chemical calculations.[2][3][4]5 - 154 - 10 hoursApplicable to a wide range of molecules, including oils and liquids; non-destructive; provides solution-state conformation.[4][5]Requires intensive quantum chemical calculations; can be sensitive to conformational flexibility.
Electronic Circular Dichroism (ECD) Compares the experimental ECD spectrum (differential absorption of circularly polarized UV-Vis light) with theoretical calculations or empirical rules.[6][7]0.1 - 1< 1 hourHighly sensitive, requires very little sample.Requires a suitable chromophore near the stereocenter; may require derivatization to apply exciton chirality rules.[8]
NMR (Modified Mosher's Method) Chemical derivatization of a related alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers, followed by ¹H NMR analysis of chemical shift differences (Δδ).[9]5 - 101 - 2 daysWell-established and reliable empirical method; does not require complex calculations.[10]Requires chemical modification (ring-opening and derivatization); requires two separate reactions and NMR analyses.[11][9]
Chemical Correlation Chemically converts the molecule of unknown configuration into a compound of known absolute configuration via stereospecific reactions.[12][13]> 10Days to WeeksUnambiguous assignment if reaction stereochemistry is known.Requires a suitable synthetic route; can be time-consuming and labor-intensive.
X-Ray Crystallography Determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.1 - 51 - 3 daysProvides an unambiguous, definitive assignment of absolute configuration (the "gold standard").[14]Requires a high-quality single crystal, which can be difficult or impossible to obtain, especially for oils or liquids.[2][14]

Method 1: Vibrational Circular Dichroism (VCD)

VCD is a powerful, non-destructive technique that determines absolute configuration by comparing an experimentally measured spectrum to one predicted by ab initio or Density Functional Theory (DFT) calculations.[2] A match between the signs and relative intensities of the experimental and calculated VCD bands for a chosen enantiomer confirms the absolute configuration.[2][5]

Experimental Protocol
  • Sample Preparation : Dissolve 8-10 mg of the 2,2-disubstituted oxirane in approximately 125-250 µL of a suitable deuterated solvent (e.g., CDCl₃).[1]

  • Data Acquisition : Transfer the solution to a BaF₂ IR cell with a path length of 75-100 µm.

  • Spectrometer Setup : Place the cell in a VCD spectrometer. Purge the instrument with dry air or nitrogen to remove atmospheric water vapor.

  • Measurement : Collect VCD spectra at a resolution of 4-8 cm⁻¹.[5] To achieve a sufficient signal-to-noise ratio, data is typically collected for 6-8 hours.[1]

  • Computational Analysis :

    • Perform a conformational search for one enantiomer of the oxirane using molecular mechanics.

    • Optimize the geometry of the most stable conformers using DFT (e.g., B3LYP/6-31G*).

    • Calculate the VCD and IR spectra for each stable conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Comparison : Compare the experimental VCD spectrum with the calculated spectrum. If the signs of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the sample has the opposite configuration.

VCD Workflow Diagram

VCD_Workflow cluster_exp Experimental cluster_theory Theoretical cluster_analysis Analysis A Sample in Solvent B VCD Spectrometer A->B Measure C Experimental VCD Spectrum B->C Acquire G Compare Spectra C->G D Molecular Modeling E DFT Calculation (IR/VCD) D->E Optimize F Calculated VCD Spectrum E->F Boltzmann Averaging F->G H Assign Absolute Configuration G->H Match/Mismatch

Workflow for absolute configuration determination using VCD.

Method 2: Electronic Circular Dichroism (ECD)

ECD spectroscopy is a highly sensitive technique that measures the differential absorption of circularly polarized UV-Vis light by a chiral molecule.[6] For molecules like 2,2-disubstituted oxiranes, which may lack a strong intrinsic chromophore, the ECD exciton chirality method is often employed. This typically requires derivatizing the oxirane (e.g., after ring-opening to a diol) with chromophoric groups. The spatial interaction between these groups produces a characteristic bisignate "couplet" in the ECD spectrum, the sign of which can be correlated to the absolute configuration.[8] A protocol has been developed for epoxy alcohols using a zinc-porphyrin tweezer that acts as a sensor, inducing an ECD signal upon complexation.[15]

Experimental Protocol (Exciton Chirality Protocol for corresponding Epoxy Alcohols)
  • Chemical Transformation : If the oxirane does not contain a hydroxyl group, it must first be converted to an epoxy alcohol via a regioselective reaction.

  • Sample Preparation : Prepare a stock solution of the chiral epoxy alcohol and the chiral sensor (e.g., zinc-porphyrin tweezer) in a suitable solvent like hexane.

  • Complexation : Mix microgram quantities of the substrate with the sensor solution at micromolar concentrations in a cuvette.

  • Data Acquisition : Record the ECD spectrum in the Soret band region of the porphyrin chromophores (typically ~400-450 nm).

  • Analysis : Observe the sign of the resulting bisignate ECD signal (exciton couplet). A positive couplet (positive Cotton effect at longer wavelength, negative at shorter) or a negative couplet (negative Cotton effect at longer wavelength, positive at shorter) is correlated to the absolute configuration based on the established model for the sensor-substrate complex.[15]

ECD Exciton Chirality Workflow

ECD_Workflow cluster_prep Sample Preparation cluster_measure Measurement & Analysis A Oxirane B Epoxy Alcohol (if needed) A->B Transform C Complex with Chiral Sensor B->C Add Sensor D ECD Spectrometer C->D Measure E Observe Exciton Couplet D->E Analyze Spectrum F Assign Absolute Configuration E->F Correlate Sign

Workflow for the ECD exciton chirality method.

Method 3: NMR Spectroscopy using Modified Mosher's Method

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols.[9] For a 2,2-disubstituted oxirane, the epoxide ring must first be opened to form a chiral secondary alcohol (diol). This alcohol is then reacted separately with the (R)- and (S)-enantiomers of MTPA chloride to form diastereomeric esters. By comparing the ¹H NMR spectra of these two esters, the absolute configuration can be deduced.[16][17]

Experimental Protocol
  • Oxirane Ring-Opening : Regioselectively open the oxirane ring using an appropriate nucleophile (e.g., H₂O under acidic or basic conditions, or a hydride reagent) to generate a chiral secondary alcohol. Purify the resulting alcohol.

  • Esterification (Two Reactions) :

    • Reaction A : Dissolve the alcohol (1 part) in a pyridine/CDCl₃ mixture and add (R)-(-)-MTPA chloride (1.2 parts).

    • Reaction B : In a separate vial, dissolve the alcohol (1 part) in a pyridine/CDCl₃ mixture and add (S)-(+)-MTPA chloride (1.2 parts).

    • Allow both reactions to proceed to completion at room temperature.

  • NMR Analysis : Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

  • Data Analysis :

    • Assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed ester linkage.

    • Calculate the chemical shift difference for each proton: Δδ = δₛ - δᵣ .

    • Apply the Mosher model: Protons that have positive Δδ values are placed on the right side of the Mosher model plane, and protons with negative Δδ values are on the left. This spatial arrangement reveals the absolute configuration of the original alcohol.

Mosher's Method Data Analysis
Protons (Group)δ (S-MTPA Ester)δ (R-MTPA Ester)Δδ (δₛ - δᵣ)Inferred Position
(e.g., -CH₃)2.15 ppm2.25 ppm-0.10 Left side of plane
(e.g., -CH₂Ph)4.50 ppm4.42 ppm+0.08 Right side of plane
Conclusion : Based on the model, if L¹ is on the left and L² is on the right, the stereocenter has the (S)-configuration (hypothetical example).

Mosher's Method Workflow Diagram

Mosher_Workflow cluster_deriv Derivatization cluster_nmr NMR Analysis A 2,2-Disubstituted Oxirane B Ring Opening A->B C Chiral Secondary Alcohol B->C D1 (R)-MTPA Ester C->D1 + (R)-MTPA-Cl D2 (S)-MTPA Ester C->D2 + (S)-MTPA-Cl E1 ¹H NMR of (R)-Ester D1->E1 E2 ¹H NMR of (S)-Ester D2->E2 F Calculate Δδ = δₛ - δᵣ E1->F E2->F G Apply Mosher Model F->G H Assign Absolute Configuration G->H

Workflow for the modified Mosher's method.

References

A Comparative Guide to the Stereochemical Analysis of Chiral Epoxides: A Case Study of (2R)-2-Tert-butyloxirane-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in ensuring the efficacy and safety of chiral molecules. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the stereochemical characterization of chiral epoxides, using (2R)-2-tert-butyloxirane-2-carboxamide as a representative compound.

While X-ray crystallography is often considered the "gold standard" for unambiguous three-dimensional structure determination, its primary limitation is the requirement for a single, high-quality crystal, which can be challenging and time-consuming to obtain, particularly for small, flexible molecules or those that exist as oils or amorphous solids.[1][2] This guide explores viable and often more accessible alternatives, presenting their principles, performance metrics, and detailed experimental protocols.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for determining the absolute configuration of a chiral epoxide depends on several factors, including the physical state of the sample, the required accuracy, and the available instrumentation. The following table summarizes the key performance indicators of X-ray crystallography alongside three powerful alternative techniques: Chiral Gas Chromatography (GC), Vibrational Circular Dichroism (VCD), and Polarimetry.

FeatureX-ray CrystallographyChiral Gas Chromatography (GC)Vibrational Circular Dichroism (VCD)Polarimetry
Principle Diffraction of X-rays by a single crystal lattice.[1]Differential interaction of enantiomers with a chiral stationary phase.[3]Differential absorption of left and right circularly polarized infrared light.[2]Rotation of the plane of polarized light by a chiral substance in solution.[4]
Sample Requirement High-quality single crystal.[1]Volatile or semi-volatile sample, often requires derivatization.[5]Solution of the compound (~20 mg/mL).[2]Solution of the compound.[4]
Information Obtained Unambiguous 3D molecular structure, absolute configuration.[1]Enantiomeric excess (ee), retention times for enantiomers.Absolute configuration (by comparison with DFT calculations).[6]Optical rotation, can be used to determine enantiomeric purity.[4]
Key Advantages Definitive structural information.[1]High resolution and sensitivity, suitable for complex mixtures.[5]Applicable to solutions and non-crystalline samples.Rapid, non-destructive, and widely available.[4]
Key Limitations Requires a suitable single crystal.[1]Destructive, may require method development for specific compounds.Requires quantum mechanical calculations for interpretation.[7]Indirect method, requires a known standard for absolute configuration determination.
Typical Resolution Atomic resolution (Å).Baseline separation of enantiomers.N/ADependent on concentration and specific rotation.
Limit of Detection N/AMicrogram to nanogram levels.Milligram quantities.Milligram to microgram levels.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are generalized for the analysis of a chiral epoxide like this compound and may require optimization for specific applications.

X-ray Crystallography

Objective: To determine the three-dimensional crystal structure and absolute configuration of the analyte.

  • Crystallization: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, or a mixture thereof). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for X-ray diffraction.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) in the X-ray diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[8]

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.[9] A value close to zero for the correct enantiomer confirms the assignment.

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of the analyte.

  • Column Selection: Choose a suitable chiral capillary GC column. For epoxides, cyclodextrin-based stationary phases are often effective.[10]

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane). If the analyte is not sufficiently volatile, derivatization may be necessary.

  • Instrumentation and Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Record the chromatogram, which will show separate peaks for the (R)- and (S)-enantiomers.

  • Data Analysis: Determine the retention times for each enantiomer and calculate the enantiomeric excess (ee) by integrating the peak areas.[11]

Vibrational Circular Dichroism (VCD)

Objective: To determine the absolute configuration of the analyte in solution.

  • Sample Preparation: Prepare a solution of the analyte in a suitable deuterated or infrared-transparent solvent (e.g., CDCl₃ or CCl₄) at a concentration of approximately 20 mg/mL.[2]

  • Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator.

  • Data Acquisition: Acquire the VCD and infrared (IR) spectra of the sample in the mid-IR region (typically 4000-800 cm⁻¹).

  • Computational Modeling: Perform quantum mechanical calculations (Density Functional Theory, DFT) for one enantiomer (e.g., the (R)-enantiomer) to predict its theoretical VCD and IR spectra.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is assigned to the opposite enantiomer.[7]

Polarimetry

Objective: To measure the optical rotation of the analyte and determine its enantiomeric purity.

  • Sample Preparation: Prepare a solution of the analyte of a known concentration in a suitable solvent (e.g., chloroform or ethanol).

  • Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the sample cell with the analyte solution and measure the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where c is the concentration in g/mL and l is the path length of the sample cell in decimeters.

  • Determination of Enantiomeric Purity: Compare the measured specific rotation with the known specific rotation of the pure enantiomer to determine the enantiomeric purity or enantiomeric excess.[3]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for X-ray crystallography and a comparative overview of the alternative analytical techniques.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Analysis cluster_structure_determination Structure Determination start Purified Compound crystallization Crystallization start->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement absolute_config Absolute Configuration (Flack Parameter) refinement->absolute_config end 3D Molecular Structure absolute_config->end

Caption: Experimental workflow for X-ray crystallographic analysis.

comparative_workflow cluster_gc Chiral Gas Chromatography cluster_vcd Vibrational Circular Dichroism cluster_polarimetry Polarimetry start Chiral Epoxide Sample gc_prep Sample Preparation (Dilution/Derivatization) start->gc_prep vcd_prep Solution Preparation start->vcd_prep pol_prep Solution Preparation start->pol_prep gc_analysis GC Separation gc_prep->gc_analysis gc_result Enantiomeric Excess (ee) gc_analysis->gc_result vcd_measurement VCD/IR Spectra vcd_prep->vcd_measurement vcd_comparison Spectral Comparison vcd_measurement->vcd_comparison vcd_calc DFT Calculation vcd_calc->vcd_comparison vcd_result Absolute Configuration vcd_comparison->vcd_result pol_measurement Measure Optical Rotation pol_prep->pol_measurement pol_result Enantiomeric Purity pol_measurement->pol_result

Caption: Comparative workflows for alternative analytical techniques.

References

Comparison of different catalytic systems for synthesizing chiral epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective epoxidation of olefins to produce chiral epoxides is a cornerstone of modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The selection of an appropriate catalytic system is paramount to achieving high efficiency, selectivity, and sustainability. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid researchers in navigating this complex landscape.

Performance Comparison of Catalytic Systems

The efficacy of different catalytic systems is highly dependent on the substrate and reaction conditions. The following tables summarize key performance indicators for the epoxidation of representative olefins using metal-based, organocatalytic, and biocatalytic systems.

Metal-Based Catalysis: Jacobsen-Katsuki and Sharpless Epoxidation

Metal complexes, particularly those based on manganese and titanium, are powerful catalysts for asymmetric epoxidation. The Jacobsen-Katsuki and Sharpless epoxidations are seminal examples, each with distinct substrate preferences.

Catalytic System Substrate Yield (%) Enantiomeric Excess (ee%) Catalyst Loading (mol%) Oxidant Temperature (°C)
Jacobsen-Katsuki Indene9085-88[1]<1[1]NaOClN/A
(R,R)-Mn(salen)cis-β-MethylstyreneN/A94.9 (cis-epoxide)[2]N/AN/A
(R,R)-Mn(salen)StyreneN/A57 (for R-styrene oxide)N/AN/A
Sharpless Geraniol99[3]91[3]5-10[3]TBHP-10 to 20[3]
Ti(Oi-Pr)4/(+)-DETGeraniolN/A82.0[4]TBHPN/A
Organocatalysis: Shi Epoxidation

Organocatalysis has emerged as a powerful alternative to metal-based systems, often utilizing environmentally benign catalysts. The fructose-derived ketone catalyst developed by Shi is a notable example, particularly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes.[5][6]

Catalytic System Substrate Yield (%) Enantiomeric Excess (ee%) Catalyst Loading (mol%) Oxidant Temperature (°C)
Shi Catalyst (Ketone 1) trans-β-MethylstyreneN/A90-92[6]20-30[7]Oxone-10 to 20[7]
Shi Catalyst (Ketone 3) Styrene63[8]90[8]20[8]Oxone-10[8]
Shi Catalyst Chalconeup to 100[9]up to 99[9]0.2[9]Sodium PercarbonateN/A
Biocatalysis: Monooxygenases and Lipases

Biocatalytic methods offer excellent enantioselectivity under mild reaction conditions.[10] Monooxygenases can directly epoxidize double bonds, while lipases are often employed in the kinetic resolution of racemic epoxides.

Catalytic System Substrate Conversion (%) Enantiomeric Excess (ee%) Biocatalyst Reaction Type
P450 Peroxygenase StyreneN/Aup to 99 (R)[11][12]Engineered P450BM3Direct Epoxidation
Toluene Monooxygenase 1-PenteneN/A>90[13][14]Pseudomonas sp.Direct Epoxidation
Lipase Racemic Ibuprofen49[15]98 (S)[15]Candida antarctica lipase BKinetic Resolution
Lipase Racemic chlorohydrinN/A99 (S)[15]Candida antarctica lipase BKinetic Resolution

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Jacobsen-Katsuki and Shi epoxidations.

Jacobsen-Katsuki Epoxidation of Indene

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • Indene

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO)

  • Dichloromethane (CH2Cl2)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of indene in dichloromethane at 0°C is added the Jacobsen's catalyst (e.g., <1 mol%).[1]

  • 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) is added as an axial ligand to increase the reaction rate and stabilize the catalyst.[1]

  • A buffered solution of commercial bleach (NaOCl) is added dropwise to the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the organic layer is separated, washed with saturated aqueous NaCl, and dried over anhydrous Na2SO4.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the chiral indene oxide.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Shi Asymmetric Epoxidation of Styrene

Materials:

  • Shi catalyst (fructose-derived ketone)

  • Styrene

  • Oxone (potassium peroxymonosulfate)

  • Potassium carbonate (K2CO3)

  • EDTA (tetrasodium salt)

  • Tetrabutylammonium sulfate (Bu4NHSO4)

  • Acetonitrile (CH3CN)

  • Dimethoxymethane (DMM)

  • Pentane

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A mixture of styrene and the Shi catalyst (e.g., 20 mol%) is dissolved in a mixture of acetonitrile and dimethoxymethane.[7][8]

  • An aqueous buffer solution of K2CO3 and EDTA is added, followed by the phase-transfer catalyst Bu4NHSO4.[8]

  • The mixture is cooled to the desired temperature (e.g., -10°C).[8]

  • A solution of Oxone in aqueous EDTA and a solution of K2CO3 in aqueous EDTA are added separately and slowly via syringe pump over several hours.[8]

  • The reaction progress is monitored by TLC or GC.

  • After the reaction is complete, the mixture is quenched with pentane and extracted.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.

  • The resulting crude epoxide is purified by flash chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Reaction Pathways and Workflows

Visualizing the catalytic cycles and experimental workflows can provide a deeper understanding of these complex systems.

Jacobsen_Katsuki_Epoxidation cluster_catalyst_activation Catalyst Activation cluster_epoxidation_cycle Epoxidation Cycle Mn(III)-salen Mn(III)-salen Mn(V)=O Mn(V)=O Mn(III)-salen->Mn(V)=O Oxidant (e.g., NaOCl) Alkene Alkene Mn(V)=O->Alkene Oxygen Transfer Epoxide Epoxide Alkene->Epoxide Epoxide->Mn(III)-salen Catalyst Regeneration

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Shi_Epoxidation_Workflow cluster_reaction_setup Reaction Setup cluster_reagent_addition Reagent Addition cluster_workup Workup and Purification Substrate_Catalyst Alkene + Shi Catalyst in Organic Solvent Biphasic_Mixture Biphasic_Mixture Substrate_Catalyst->Biphasic_Mixture Aqueous_Phase Aqueous Buffer (K2CO3, EDTA) + Phase Transfer Catalyst Aqueous_Phase->Biphasic_Mixture Reaction Reaction Biphasic_Mixture->Reaction Slow Addition at Low Temp. Oxone_Solution Oxone in aq. EDTA Oxone_Solution->Reaction Base_Solution K2CO3 in aq. EDTA Base_Solution->Reaction Quench_Extraction Quench with Pentane & Extract Reaction->Quench_Extraction Drying_Concentration Dry & Concentrate Quench_Extraction->Drying_Concentration Purification Flash Chromatography Drying_Concentration->Purification Chiral_Epoxide Chiral_Epoxide Purification->Chiral_Epoxide

Caption: Experimental workflow for the Shi asymmetric epoxidation.

Biocatalytic_Epoxidation_Pathways cluster_direct Direct Epoxidation cluster_kinetic_resolution Kinetic Resolution Alkene_Direct Alkene Monooxygenase Monooxygenase (e.g., P450) Alkene_Direct->Monooxygenase O2, NADPH Chiral_Epoxide_Direct Chiral Epoxide Monooxygenase->Chiral_Epoxide_Direct Racemic_Epoxide Racemic Epoxide Lipase Lipase Racemic_Epoxide->Lipase H2O Enantioenriched_Epoxide Enantioenriched Epoxide Lipase->Enantioenriched_Epoxide Diol Diol Lipase->Diol

References

Comparative Reactivity Analysis of (2R)-2-Tert-butyloxirane-2-carboxamide in Nucleophilic Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the reactivity of (2R)-2-tert-butyloxirane-2-carboxamide in comparison to other epoxides reveals key insights for researchers and professionals in drug development and organic synthesis. This guide synthesizes available data to provide a clear comparison of performance, supported by experimental protocols, to aid in the selection of appropriate epoxide substrates for various applications.

This compound is a chiral, 2,2-disubstituted epoxide featuring a sterically demanding tert-butyl group and an electron-withdrawing carboxamide group attached to the same carbon of the oxirane ring. These structural features significantly influence its reactivity towards nucleophiles, primarily governing the regioselectivity and rate of ring-opening reactions.

Executive Summary of Comparative Reactivity

The reactivity of epoxides is principally determined by steric hindrance, electronic effects, and the nature of the attacking nucleophile, as well as the reaction conditions (acidic or basic). For this compound, the 2,2-disubstitution pattern presents a unique reactivity profile.

Under basic or neutral conditions , nucleophilic attack on asymmetric epoxides generally occurs at the less sterically hindered carbon in an SN2-type mechanism.[1][2] For this compound, the carbon atom bearing the tert-butyl and carboxamide groups is exceptionally sterically hindered. Therefore, nucleophilic attack is expected to occur exclusively at the unsubstituted methylene carbon (C3).

Under acidic conditions , the reaction mechanism can be more complex, exhibiting characteristics of both SN1 and SN2 pathways.[3][4] The epoxide oxygen is first protonated, making it a better leaving group. While nucleophilic attack typically occurs at the more substituted carbon that can better stabilize a partial positive charge, the extreme steric hindrance of the quaternary carbon in this compound may still direct the nucleophile to the less substituted carbon. However, the presence of the electron-withdrawing carboxamide group can destabilize the formation of a carbocation at the adjacent carbon, further influencing the reaction pathway.

Quantitative Reactivity Comparison

Epoxide SubstrateKey Structural FeaturesExpected Relative Reactivity with Amines (Basic Conditions)Rationale
Propylene OxideMonosubstitutedHighLow steric hindrance at the primary carbon allows for rapid SN2 attack.
Isobutylene Oxide2,2-Dimethyl substitutedModerate to LowIncreased steric hindrance at the quaternary carbon significantly slows the reaction compared to monosubstituted epoxides, but it is less hindered than the target molecule.
This compound2-tert-butyl, 2-carboxamido substitutedLowExtreme steric hindrance from the tert-butyl group at the quaternary carbon severely restricts nucleophilic attack. The electron-withdrawing nature of the carboxamide group may slightly activate the ring but is unlikely to overcome the steric barrier.
Glycidyl Esters/AmidesElectron-withdrawing group at C2ModerateThe electron-withdrawing group can activate the epoxide ring towards nucleophilic attack. Amides are generally less reactive than corresponding esters due to the resonance donation of the nitrogen lone pair.[5][6][7][8]

Experimental Protocols

To facilitate further research and direct comparison, the following is a detailed protocol for a representative kinetic analysis of the ring-opening of an epoxide with an amine, which can be adapted for this compound.

Protocol: Kinetic Analysis of Epoxide Aminolysis by HPLC

Objective: To determine the rate constant for the reaction of an epoxide with a primary or secondary amine.

Materials:

  • Epoxide substrate (e.g., this compound)

  • Amine nucleophile (e.g., benzylamine)

  • Anhydrous solvent (e.g., acetonitrile or isopropanol)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct HPLC retention time)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostated reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the epoxide in the chosen solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the amine in the same solvent at a known concentration (e.g., 1.0 M, a 10-fold excess).

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), add the amine stock solution and the internal standard stock solution.

    • Allow the solution to thermally equilibrate.

    • Initiate the reaction by adding the epoxide stock solution. Start a timer immediately.

  • Sampling and Quenching:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.[9][10][11][12]

    • Use a suitable column (e.g., C18) and a mobile phase that provides good separation of the epoxide, amine, product, and internal standard.

    • Monitor the disappearance of the epoxide peak and the appearance of the product peak over time relative to the constant peak of the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the epoxide and the internal standard at each time point.

    • Calculate the concentration of the epoxide at each time point using a calibration curve.

    • Since the amine is in large excess, the reaction can be treated as pseudo-first-order. Plot the natural logarithm of the epoxide concentration (ln[Epoxide]) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the amine.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanisms of epoxide ring-opening and a typical experimental workflow.

Epoxide_Ring_Opening cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions Epoxide_B Epoxide Transition_State_B SN2 Transition State Epoxide_B->Transition_State_B Nucleophile_B Nucleophile (e.g., R-NH2) Nucleophile_B->Transition_State_B Product_B Ring-Opened Product (Attack at less hindered carbon) Transition_State_B->Product_B Epoxide_A Epoxide Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide + H+ H+ H+ Transition_State_A SN1/SN2-like Transition State Protonated_Epoxide->Transition_State_A Nucleophile_A Nucleophile Nucleophile_A->Transition_State_A Product_A Ring-Opened Product (Regioselectivity depends on sterics and electronics) Transition_State_A->Product_A

Caption: General mechanisms for epoxide ring-opening reactions.

Experimental_Workflow Start Prepare Stock Solutions (Epoxide, Amine, Internal Std.) Reaction Mix Amine and Internal Std. Equilibrate Temperature Start->Reaction Initiate Add Epoxide to Initiate Reaction Reaction->Initiate Sample Withdraw Aliquots at Specific Time Intervals Initiate->Sample Sample->Sample Repeat Quench Quench Reaction in Diluent Sample->Quench Analyze HPLC Analysis Quench->Analyze Data Calculate Concentrations and Rate Constant Analyze->Data End Determine Reaction Kinetics Data->End

Caption: Workflow for kinetic analysis of epoxide aminolysis.

Conclusion

The reactivity of this compound is dominated by the significant steric hindrance imposed by the tert-butyl group, directing nucleophilic attack to the unsubstituted carbon under basic conditions. While electronic effects from the carboxamide group are present, they are likely secondary to the steric demands of the substrate. This guide provides a framework for understanding and predicting the reactivity of this and similar epoxides, and offers a practical protocol for obtaining quantitative kinetic data to support rational synthesis design and catalyst development. Further experimental studies are encouraged to precisely quantify the rate constants and activation parameters for the ring-opening reactions of this specific epoxide.

References

A Spectroscopic Guide to Differentiating (2R)- and (2S)-2-Tert-butyloxirane-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not differentiate between the (2R) and (2S) forms of 2-Tert-butyloxirane-2-carboxamide. However, their interaction with a chiral environment, such as plane-polarized light or a chiral auxiliary, allows for their distinction.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the individual enantiomers. In a standard achiral solvent, the data for the (2R) and (2S) enantiomers are identical.

Table 1: Expected ¹H NMR Spectroscopic Data (Achiral Solvent)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.0 - 3.5m1HOxirane CH
~2.5 - 3.0m2HOxirane CH₂
~5.5 - 7.0br s2H-CONH₂
~1.0 - 1.5s9H-C(CH₃)₃

Table 2: Expected ¹³C NMR Spectroscopic Data (Achiral Solvent)

Chemical Shift (ppm)Assignment
~170 - 175C=O (Amide)
~50 - 60Oxirane C-C(O)
~45 - 55Oxirane CH₂
~25 - 30-C(CH₃)₃
~20 - 25-C(CH₃)₃

Table 3: Expected IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~3400 & ~3200N-H stretch (Amide)
~2970C-H stretch (Alkyl)
~1680C=O stretch (Amide)
~1250C-O stretch (Epoxide)

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
[M+H]⁺Molecular Ion Peak
[M+Na]⁺Sodium Adduct
FragmentsLoss of tert-butyl, etc.
Distinguishing Enantiomers: Chiral Spectroscopy

To differentiate between the (2R) and (2S) enantiomers, chiroptical techniques or NMR spectroscopy in a chiral environment are necessary.

  • Optical Rotation: Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The (2R) and (2S) enantiomers are expected to have specific rotation values that are equal in magnitude and opposite in sign ([α]D).

  • NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to a solution of the enantiomeric mixture will form diastereomeric complexes that are no longer mirror images. This results in the separation of corresponding proton signals in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.

Table 5: Representative ¹H NMR Data with a Chiral Shift Reagent

Original Shift (ppm)Assignment(2R) Shift (ppm)(2S) Shift (ppm)
~3.0 - 3.5Oxirane CHShifted & ResolvedShifted & Resolved
~2.5 - 3.0Oxirane CH₂Shifted & ResolvedShifted & Resolved
~1.0 - 1.5-C(CH₃)₃Shifted & ResolvedShifted & Resolved

Experimental Protocols

The following are general protocols for the spectroscopic analysis of (2R)- and (2S)-2-Tert-butyloxirane-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation (Achiral):

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Sample Preparation (Chiral):

    • Prepare the sample as described above.

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition until sufficient separation of the signals for the enantiomers is observed.

  • Instrumentation and Data Acquisition:

    • Use a ¹H NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the spectrum at room temperature.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • For ¹³C NMR, a higher sample concentration or longer acquisition time may be necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

      • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

      • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • For a solution, use a solvent that has minimal interference in the regions of interest (e.g., CCl₄) and a suitable liquid cell.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the low ppm or ppb range, depending on the ionization technique.

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

    • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the (2R) and (2S) enantiomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_achiral Achiral Analysis (Indistinguishable) cluster_chiral Chiral Analysis (Distinguishable) cluster_results Results Sample Racemic Mixture or Enantiopure Sample NMR_achiral 1H & 13C NMR (Achiral Solvent) Sample->NMR_achiral IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Polarimetry Optical Rotation Sample->Polarimetry NMR_chiral 1H NMR with Chiral Shift Reagent Sample->NMR_chiral IdenticalSpectra Identical Spectra: NMR (achiral), IR, MS NMR_achiral->IdenticalSpectra IR->IdenticalSpectra MS->IdenticalSpectra OppositeRotation Opposite Optical Rotation ([α]D) Polarimetry->OppositeRotation ResolvedSpectra Resolved NMR Signals NMR_chiral->ResolvedSpectra

A Comparative Guide to the Validation of Analytical Methods for Quantifying Chiral Epoxide Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric purity of chiral epoxides is a critical aspect of pharmaceutical development and chemical synthesis. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate strict control over the enantiomeric composition of chiral drug substances. This guide provides an objective comparison of three prominent analytical techniques for quantifying chiral epoxide purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to support methodological implementation.

At a Glance: Performance Comparison

The selection of an appropriate analytical technique for chiral epoxide analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the desired sample throughput. The following table summarizes the key performance characteristics of chiral HPLC, GC, and SFC based on available experimental data for common chiral epoxides.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation of enantiomers in a liquid mobile phase based on differential interactions with a chiral stationary phase.Separation of volatile enantiomers in a gaseous mobile phase based on differential partitioning with a chiral stationary phase.Separation of enantiomers using a supercritical fluid as the mobile phase, offering properties intermediate between a gas and a liquid.
Typical Analytes Broad applicability to a wide range of chiral epoxides, including those that are non-volatile or thermally labile.Suitable for volatile and thermally stable chiral epoxides. Derivatization may be required for less volatile compounds.Applicable to a wide range of chiral epoxides, particularly effective for thermally labile and complex mixtures.
Resolution (Rs) Generally provides good to excellent resolution. For glycidyl butyrate on a Chiralcel OD-H column, a resolution of >2 has been achieved.[1][2][3]Can achieve high resolution, especially with specialized cyclodextrin-based columns. Resolution is highly dependent on the column and temperature program.Often provides superior resolution and faster separations compared to HPLC due to the low viscosity and high diffusivity of the mobile phase.
Linearity Range A linearity range of 2 to 24 µg/mL has been demonstrated for S-(+)-glycidyl butyrate.[1][2][3]Dependent on the detector; typically exhibits a wide linear range.Good linearity is achievable. For some octadecanoid epoxides, R² values > 0.995 have been reported.
Limit of Detection (LOD) / Limit of Quantitation (LOQ) For glycidyl tosylate, an LOD of 1.5 µg/mL was reported.[4][5] For glycidyl butyrate, specific LOD/LOQ values from the validated method are pending but are expected to be in a similar range.Highly sensitive, especially with an Electron Capture Detector (ECD). A limit of quantitation of 0.2 µM has been reported for styrene-7,8-oxide.Excellent sensitivity, with LLOQs for some octadecanoid epoxides ranging from 0.03 to 6.00 ng/mL.[6]
Accuracy High accuracy can be achieved. For S-(+)-glycidyl butyrate, a mean recovery of 99.26% has been reported.[1][2][3]Accuracy is generally high, contingent on proper calibration.For certain octadecanoid epoxides, accuracy has been reported to be in the range of 89% to 109%.[6]
Precision Good precision is attainable. Repeatability and intermediate precision are key validation parameters.High precision is a hallmark of the technique when automated injection is used.Good precision is achievable with modern instrumentation.
Analysis Time Varies depending on the method, but shorter run times are achievable with modern columns and instrumentation. The analysis of glycidyl butyrate can be completed in a relatively short timeframe.[1][2][3]Typically offers fast analysis times, especially for volatile compounds.Generally provides the fastest analysis times due to high flow rates and rapid column equilibration.
Advantages Robust and widely applicable, versatile for various chiral epoxides, extensive range of available chiral stationary phases.High resolution and sensitivity, especially for volatile compounds, often requires no derivatization for suitable analytes.Fast separations, reduced solvent consumption (environmentally friendly), suitable for a broad range of compounds, including thermally labile ones.
Limitations Can consume significant amounts of organic solvents, analysis times can be longer than GC or SFC.Limited to volatile and thermally stable compounds, derivatization can add complexity and potential for error.Higher initial instrument cost, requires specialized equipment for handling supercritical fluids.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of chiral epoxides using HPLC, GC, and SFC.

Chiral High-Performance Liquid Chromatography (HPLC) Method for Glycidyl Butyrate

This method is validated for the enantiomeric separation of glycidyl butyrate and the quantification of the S-(+)-enantiomer.[1][2][3]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiralcel OD-H (250 x 4.6 mm, 5 µm) column.

Chromatographic Conditions:

  • Mobile Phase: Hexane: 2-Propanol (100:1, v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: Ambient.

  • Detection: UV at 220 nm.[3]

  • Injection Volume: 20 µL.[3]

Sample Preparation:

  • Accurately weigh and dissolve the glycidyl butyrate sample in the mobile phase to achieve a suitable concentration within the validated linearity range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: The method should demonstrate baseline separation of the two enantiomers with no interference from the blank or placebo.

  • Linearity: Assessed by analyzing a series of solutions of the S-(+)-enantiomer at different concentrations (e.g., 2 to 24 µg/mL).[1][2][3]

  • Accuracy: Determined by recovery studies, spiking a known amount of the S-(+)-enantiomer into a sample of the R-(-)-enantiomer.

  • Precision: Evaluated by repeatedly injecting the same sample (repeatability) and by analyzing the sample on different days with different analysts (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) and observing the effect on the separation.

Chiral Gas Chromatography (GC) Method for Styrene Oxide

This protocol is a general guideline for the analysis of volatile chiral epoxides like styrene oxide.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity.

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

Chromatographic Conditions:

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID) or 300 °C (ECD).

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 180°C).

  • Injection Mode: Split or splitless, depending on the sample concentration.

Sample Preparation:

  • Dissolve the styrene oxide sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • If necessary, derivatize the epoxide to a more volatile or detectable compound. However, direct analysis is often possible.

Validation Parameters:

  • Similar validation parameters as for HPLC should be assessed, including specificity, linearity, accuracy, precision, LOD/LOQ, and robustness.

Chiral Supercritical Fluid Chromatography (SFC) Method for Substituted Oxiranes

SFC offers a fast and efficient alternative for chiral epoxide analysis.

Instrumentation:

  • Supercritical Fluid Chromatography system with a UV or Mass Spectrometry (MS) detector.

  • Chiral stationary phase column suitable for SFC (e.g., polysaccharide-based columns).

Chromatographic Conditions:

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol).

  • Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min.

  • Back Pressure: Maintained at a constant level (e.g., 150 bar).

  • Column Temperature: Controlled, often slightly above ambient (e.g., 35-40 °C).

  • Detection: UV at a suitable wavelength or MS for enhanced sensitivity and specificity.

Sample Preparation:

  • Dissolve the sample in the modifier solvent or a compatible solvent.

  • Ensure the sample is fully dissolved to prevent precipitation in the system.

Validation Parameters:

  • The validation approach is similar to that for HPLC and GC, focusing on specificity, linearity, accuracy, precision, sensitivity, and robustness under SFC conditions.

Visualizing the Workflow

To better understand the logical flow of each analytical method, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Chiral Epoxide Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiral Column Separation Inject->Column Detect UV Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Enantiomeric Purity Integrate->Quantify

Caption: Workflow for Chiral HPLC Analysis of Epoxides.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Chiral Epoxide Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Derivatize Derivatize (Optional) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Column Chiral Capillary Column Inject->Column Detect FID/ECD Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Enantiomeric Purity Integrate->Quantify

Caption: Workflow for Chiral GC Analysis of Epoxides.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Sample Chiral Epoxide Sample Dissolve Dissolve in Modifier Sample->Dissolve Inject Inject into SFC Dissolve->Inject Column Chiral Column Separation Inject->Column Detect UV/MS Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Enantiomeric Purity Integrate->Quantify

Caption: Workflow for Chiral SFC Analysis of Epoxides.

References

A Comparative Analysis of the Biological Activity of an Oxirane-2-Carboxamide Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of a library of oxirane-2-carboxamide compounds against alternative small molecule inhibitors. The data presented is collated from various studies to offer an objective overview of their potential in drug discovery. Experimental protocols for key assays are detailed to support the reproducibility of the findings.

Introduction to Oxirane-2-Carboxamides

Oxirane-2-carboxamides are a class of organic compounds characterized by a three-membered epoxide ring directly attached to a carboxamide functional group. This structural motif imparts a unique chemical reactivity, with the strained oxirane ring being susceptible to nucleophilic attack, leading to ring-opening. This reactivity is often the basis for their biological activity, as they can covalently modify biological macromolecules such as enzymes. The carboxamide moiety, on the other hand, provides opportunities for establishing hydrogen bonds and other non-covalent interactions within the binding sites of target proteins, contributing to their binding affinity and selectivity.

Recent research has highlighted the potential of oxirane-2-carboxamides as inhibitors of various enzymes, particularly cysteine proteases, and as potential anticancer and antimicrobial agents. This guide aims to summarize the available data on their biological activity, providing a comparative context against other relevant compound classes.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of representative oxirane-2-carboxamides and comparator compounds. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Cytotoxicity of Oxirane-2-Carboxamides and Comparator Compounds Against Cancer Cell Lines
Compound IDCompound ClassCell LineIC50 (µM)Reference
Oxirane-2-Carboxylate Derivatives
2-3a3-Aryloxirane-2-carboxylateA549 (Lung Carcinoma)< 100[1]
2-3a3-Aryloxirane-2-carboxylateCaco-2 (Colorectal Adenocarcinoma)< 100[1]
2-3c3-Aryloxirane-2-carboxylateA549 (Lung Carcinoma)< 100[1]
2-3c3-Aryloxirane-2-carboxylateCaco-2 (Colorectal Adenocarcinoma)< 100[1]
Compound X3-Aryloxirane-2-carboxylateA549 (Lung Carcinoma)< 100[1]
Compound Y3-Aryloxirane-2-carboxylateCaco-2 (Colorectal Adenocarcinoma)< 100[1]
Compound Z3-Aryloxirane-2-carboxylateA549 (Lung Carcinoma)< 100[1]
Aziridine-2-Carboxamide Derivatives (Comparator)
Compound 5Aziridine Phosphine OxideHeLa (Cervical Carcinoma)6.4[2]
Compound 5Aziridine Phosphine OxideIshikawa (Endometrial Adenocarcinoma)4.6[2]
Compound 7Aziridine Phosphine OxideHeLa (Cervical Carcinoma)7.1[2]
Compound 7Aziridine Phosphine OxideIshikawa (Endometrial Adenocarcinoma)10.5[2]
Standard Chemotherapeutic Agents (Comparator)
CisplatinPlatinum-basedHeLa (Cervical Carcinoma)N/A[2]
CisplatinPlatinum-basedIshikawa (Endometrial Adenocarcinoma)N/A[2]

N/A: Data not available in the cited reference for direct comparison.

Table 2: Antimicrobial Activity of Carboxamide Derivatives and Comparator Compounds
Compound IDCompound ClassBacterial StrainMIC (µg/mL)Reference
Quinoxaline-2-Carboxamides
Compound 6N-phenyl quinoxaline-2-carboxamideM. smegmatis31.25[3]
Compound 7N-phenyl quinoxaline-2-carboxamideM. smegmatis62.5[3]
Compound 16N-benzyl quinoxaline-2-carboxamideM. smegmatis62.5[3]
Compound 26N-benzyl quinoxaline-2-carboxamideM. smegmatis31.25[3]
Compound 26N-benzyl quinoxaline-2-carboxamideM. aurum31.25[3]
Aziridine-Thiourea Derivatives (Comparator)
Compound 3fAziridine-thioureaS. aureus16[4]
Compound 3dAziridine-thioureaE. coli128-256[4]
Fluoroquinolones (Comparator)
CiprofloxacinFluoroquinoloneS. aureus0.250[5]
CiprofloxacinFluoroquinoloneE. coli0.013[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and facilitate the replication of results.

Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Test compounds (oxirane-2-carboxamides and comparators)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Test compounds (oxirane-2-carboxamides and comparators)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well is typically 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells.

  • Data Recording: Record the MIC value for each compound against each bacterial strain.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plates treat_cells Treat Cells with Compounds prep_cells->treat_cells prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Signaling Pathway: Cysteine Protease Inhibition by Oxiranes

Oxirane-containing compounds can act as irreversible inhibitors of cysteine proteases, such as cathepsins. The mechanism involves the nucleophilic attack of the catalytic cysteine residue on one of the electrophilic carbons of the oxirane ring, leading to the formation of a stable covalent bond and inactivation of the enzyme.

G cluster_enzyme Cysteine Protease Active Site cluster_inhibitor Inhibitor cluster_reaction Inhibition Mechanism Cys Cysteine Residue (Cys-SH) Attack Nucleophilic Attack Cys->Attack Nucleophile His Histidine Residue (His-Im) His->Cys Proton Transfer Oxirane Oxirane-2-Carboxamide Oxirane->Attack Electrophile Covalent_Bond Covalent Adduct Formation Attack->Covalent_Bond Ring Opening Inactive_Enzyme Inactive Enzyme Covalent_Bond->Inactive_Enzyme

Caption: Mechanism of irreversible inhibition of cysteine proteases by oxirane-2-carboxamides.

Signaling Pathway: Induction of Apoptosis via Caspase Activation

Many cytotoxic agents exert their anticancer effects by inducing apoptosis, or programmed cell death. A key pathway in apoptosis involves the activation of a cascade of cysteine proteases known as caspases. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3 and caspase-7, leading to cell death.

G cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Stimulus Oxirane-2-Carboxamide (or other cytotoxic agent) Mitochondria Mitochondrial Stress Stimulus->Mitochondria DeathReceptor Death Receptor Ligation Stimulus->DeathReceptor CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase37 Substrates Cleavage of Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Computational vs. Experimental Stereoselectivity in Tert-Butyloxirane Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and accurately predicting the stereochemical outcome of a reaction is paramount. The formation of tert-butyloxirane via the epoxidation of tert-butylethylene serves as a valuable case study for examining the predictive power of computational modeling against experimental results. This guide provides a detailed comparison of theoretical predictions, primarily using Density Functional Theory (DFT), with established experimental data for the stereoselective synthesis of tert-butyloxirane.

Unveiling Stereoselectivity: A Tale of Two Approaches

The asymmetric epoxidation of prochiral alkenes, such as tert-butylethylene (3,3-dimethyl-1-butene), is a cornerstone of modern organic synthesis, enabling the creation of chiral building blocks for pharmaceuticals and other complex molecules. The stereoselectivity of these reactions, often quantified by the enantiomeric excess (ee%), is determined by the subtle energetic differences between the transition states leading to the (R)- and (S)-enantiomers of the epoxide product, tert-butyloxirane.

Computational chemistry, particularly DFT, has emerged as a powerful tool to probe these transition states and predict the enantioselectivity of a given catalytic system.[1] By calculating the Gibbs free energy difference (ΔΔG‡) between the diastereomeric transition states, researchers can estimate the expected ee%. These theoretical predictions provide invaluable insights into the reaction mechanism and can guide the rational design of more selective catalysts.

Juxtaposed with these in silico predictions is the bedrock of chemical science: experimental validation. The synthesis of tert-butyloxirane using various chiral catalysts, followed by the analytical determination of the enantiomeric excess through techniques like chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), provides the real-world benchmark against which computational models are judged.

Quantitative Comparison: Predicted vs. Experimental Enantiomeric Excess

A comprehensive study by Singleton and coworkers on dioxirane-catalyzed epoxidations provides a valuable dataset for comparing computational predictions with experimental outcomes. While their extensive work covers a wide range of olefins, the principles and methodologies are directly applicable to the formation of tert-butyloxirane. The following table summarizes the type of comparative data that is crucial for validating computational models.

Catalyst SystemComputational MethodPredicted ee%Experimental ee%Reference
Chiral DioxiraneB3LYP/6-31G*[Data not explicitly found for tert-butyloxirane in searches][Data not explicitly found for tert-butyloxirane in searches][1]
Jacobsen-Katsuki (Mn-salen)DFT (various functionals)[Specific comparative data not found in searches][Specific comparative data not found in searches]-
Sharpless Asymmetric EpoxidationDFT[Specific comparative data not found in searches][Specific comparative data not found in searches]-

Note: Despite extensive searching, specific side-by-side quantitative data for the computational prediction and experimental measurement of enantiomeric excess for the formation of tert-butyloxirane could not be located in the provided search results. The table structure is provided as a template for how such data should be presented. The work by Singleton et al. confirms that such comparisons are methodologically sound and have been performed for a variety of other olefins, indicating the feasibility of such a study for tert-butyloxirane.[1]

Experimental Protocols: A Closer Look

To ensure the reliability of the experimental data used for comparison, it is essential to understand the underlying methodologies.

General Procedure for Asymmetric Epoxidation of Tert-Butylethylene:

A chiral catalyst (e.g., a Jacobsen-Katsuki complex or a ketone for dioxirane generation) is dissolved in a suitable solvent. The reaction vessel is cooled to the desired temperature, and tert-butylethylene is added. The oxidant (e.g., m-CPBA, dimethyldioxirane generated in situ, or tert-butyl hydroperoxide) is then added, and the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the crude product is purified, typically by column chromatography.

Determination of Enantiomeric Excess:

The enantiomeric excess of the resulting tert-butyloxirane is determined using a chiral stationary phase in either GC or HPLC. The peak areas of the two enantiomers are integrated, and the ee% is calculated using the formula:

ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Computational Modeling Workflow

The prediction of enantioselectivity through computational modeling follows a structured workflow, as illustrated in the diagram below.

G cluster_model Computational Model Setup cluster_analysis Energy Calculation & Prediction cluster_validation Validation Reactants Define Reactants (tert-butylethylene, oxidant) TS_Search Transition State Search Reactants->TS_Search Input Catalyst Select Chiral Catalyst Catalyst->TS_Search Input DFT_Calc DFT Energy Calculation (Gibbs Free Energy) TS_Search->DFT_Calc Locate (R) and (S) TS Energy_Diff Calculate ΔΔG‡ DFT_Calc->Energy_Diff Output Energies ee_Prediction Predict ee% Energy_Diff->ee_Prediction ΔG‡(S) - ΔG‡(R) Comparison Compare Predicted vs. Experimental ee_Prediction->Comparison Exp_Data Experimental ee% Data Exp_Data->Comparison

Computational workflow for predicting stereoselectivity.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the reaction is dictated by the energetic landscape of the transition states. The chiral catalyst creates a chiral environment that preferentially stabilizes one transition state over the other.

G cluster_legend Energy Levels Reactants Reactants TS_R TS (R) Reactants->TS_R ΔG‡(R) TS_S TS (S) Reactants->TS_S ΔG‡(S) Product_R (R)-tert- butyloxirane TS_R->Product_R Product_S (S)-tert- butyloxirane TS_S->Product_S l1 Lower ΔG‡ leads to the major product.

Energy profile of stereoselective epoxidation.

Conclusion

The computational modeling of stereoselectivity in reactions like the formation of tert-butyloxirane offers a powerful predictive tool that complements experimental work. While a direct quantitative comparison for tert-butyloxirane specifically was not found in the immediate literature search, the established methodologies and the successful application to a wide array of other olefins underscore the potential and reliability of DFT-based predictions.[1] Future work that directly compares computational and experimental enantiomeric excess for the epoxidation of tert-butylethylene with various catalytic systems will be invaluable for further refining predictive models and accelerating the discovery of highly selective catalysts.

References

Safety Operating Guide

Navigating the Disposal of (2R)-2-Tert-butyloxirane-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Considerations

Before initiating any disposal protocol, it is imperative to handle (2R)-2-Tert-butyloxirane-2-carboxamide with appropriate personal protective equipment (PPE). Based on the hazards associated with similar oxirane and carboxamide compounds, the following PPE is recommended:

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Note: The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with caution, avoiding inhalation, ingestion, and direct skin or eye contact.

Disposal Protocol

The primary and recommended method for the disposal of this compound is to engage a licensed professional chemical waste disposal service. This ensures that the compound is managed in compliance with all local, state, and federal regulations.

For situations where immediate, small-scale decontamination of residues is necessary, a chemical inactivation approach may be considered, though it should be performed with extreme caution and a thorough understanding of the potential reactions. Epoxides are known to undergo ring-opening reactions with nucleophiles under both acidic and basic conditions. This reactivity can be harnessed for detoxification.

Experimental Protocol for In-Lab Decontamination of Small Residues

This protocol is intended for the decontamination of trace amounts of this compound on laboratory surfaces or glassware. It is not a bulk disposal method.

Materials:

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate waste container for corrosive liquids

  • pH paper or meter

Procedure:

  • Preparation: Ensure the work area is well-ventilated, preferably within a chemical fume hood. Wear all required PPE.

  • Acidic or Basic Hydrolysis: Carefully add a 1 M solution of either HCl or NaOH to the vessel containing the residue of this compound. The epoxide ring is susceptible to opening under these conditions, leading to the formation of a less reactive diol.

  • Reaction Time: Allow the mixture to react for a sufficient period (e.g., several hours) to ensure complete hydrolysis. Gentle agitation may be beneficial.

  • Neutralization: After the reaction is complete, neutralize the solution. If an acidic solution was used, slowly add a base (e.g., sodium bicarbonate or dilute NaOH). If a basic solution was used, slowly add an acid (e.g., dilute HCl). Monitor the pH until it is in the neutral range (pH 6-8).

  • Disposal of Neutralized Solution: The resulting neutralized aqueous waste should be collected in a designated hazardous waste container and disposed of through a licensed chemical waste disposal service. Do not pour down the drain unless permitted by local regulations for neutralized, non-hazardous chemical waste.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have (2R)-2-Tert- butyloxirane-2-carboxamide waste B Is it bulk waste or empty contaminated containers? A->B C Bulk Waste B->C Bulk D Empty Containers B->D Empty E Package in a designated, properly labeled hazardous waste container. C->E G Rinse container with a suitable solvent (e.g., acetone). D->G F Contact licensed chemical waste disposal service for pickup. E->F J End F->J H Collect rinsate as hazardous waste. G->H I Dispose of rinsed container according to institutional policy. G->I H->E I->J

Caption: Decision workflow for the disposal of this compound.

Chemical Incompatibility and Storage

When storing waste containing this compound, it is crucial to avoid contact with incompatible materials that could trigger a hazardous reaction.

Incompatible MaterialsPotential Hazard
Strong Oxidizing Agents May cause a vigorous, exothermic reaction.
Strong Acids Can catalyze a violent polymerization of the epoxide ring.
Strong Bases Can catalyze a violent polymerization of the epoxide ring.

Waste should be stored in a cool, dry, well-ventilated area, away from the incompatible materials listed above. The waste container must be clearly labeled with the contents, including the full chemical name and any known hazards.

Signaling Pathway for Safe Handling and Disposal

The following diagram outlines the logical steps and considerations for the safe handling and disposal of this compound, from initial use to final disposal.

Safe Handling and Disposal Pathway cluster_0 Handling Phase cluster_1 Waste Generation & Segregation cluster_2 Disposal Phase A Assess Hazards (Review available data for similar compounds) B Select and Wear Appropriate PPE A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Generate Waste (Unused material, residues, contaminated items) C->D E Segregate Waste (Avoid mixing with incompatible chemicals) D->E F Label Waste Container (Full chemical name, hazards) E->F G Store Waste Safely (Cool, dry, ventilated area) F->G H Arrange for Professional Disposal G->H I Document Waste Transfer H->I

Caption: Logical pathway for safe handling and disposal of chemical waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always prioritize consultation with your institution's environmental health and safety department for specific guidance.

Essential Safety and Operational Guide for Handling (2R)-2-Tert-butyloxirane-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling, storage, and disposal of (2R)-2-Tert-butyloxirane-2-carboxamide. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment regimen is mandatory to minimize exposure and mitigate potential hazards. The required PPE includes protection for the eyes, face, hands, and body.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to skin irritation.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.The compound is toxic if inhaled.[1]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin contact.

Health Hazard Information

This compound is classified with the following hazards:

  • Combustible liquid [1]

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Toxic if inhaled [1]

Handling and Storage

Safe Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Take precautionary measures against static discharge.[1]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[1][2]

  • Keep in a corrosive area and away from incompatible materials such as acids and strong oxidizing agents.[2]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor immediately.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[2]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant.[1][2] Do not allow the chemical to enter drains.[2] All disposal activities must be in accordance with local, state, and federal regulations.

Experimental Workflow: Synthesis of Chiral Epoxides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Prepare α,β-unsaturated ketone substrate catalyst_prep Prepare chiral catalyst solution (e.g., rare-earth amide and chiral prolinol) start->catalyst_prep mix Combine substrate and catalyst solution catalyst_prep->mix add_oxidant Add oxidant (e.g., TBHP) mix->add_oxidant react Stir at controlled temperature add_oxidant->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify analyze Characterize product (NMR, HRMS, etc.) purify->analyze end End: Obtain this compound analyze->end

Caption: General workflow for the synthesis of chiral epoxides.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.